Desmethylene paroxetine hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPUDSSHAJOHQK-LINSIKMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747552 | |
| Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159126-30-4 | |
| Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Desmethylene Paroxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Desmethylene paroxetine (B1678475) hydrochloride, a significant metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI), paroxetine. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development and medicinal chemistry.
Introduction
Desmethylene paroxetine, also known as the catechol metabolite of paroxetine, is a primary product of paroxetine's metabolism in humans.[1] The metabolic process involves the demethylenation of the methylenedioxy group of the paroxetine molecule.[2] As a major urinary metabolite, the synthesis and characterization of Desmethylene paroxetine hydrochloride are crucial for metabolism studies, impurity profiling of paroxetine, and as a reference standard in analytical and forensic applications.[1] Understanding its properties is essential for a complete pharmacological and toxicological profile of paroxetine.
Synthesis of this compound
The synthesis of this compound proceeds through a multi-step sequence, starting from a suitable precursor and involving a key demethylenation step. The general synthetic approach is based on the methodology described for the synthesis of major paroxetine metabolites.
Synthetic Pathway
The synthesis commences with the protection of the piperidine (B6355638) nitrogen of a suitable paroxetine precursor, followed by the critical demethylenation of the methylenedioxy group to yield the catechol functionality. Subsequent deprotection and salt formation with hydrochloric acid afford the final product, this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: N-Protection of Paroxetine Precursor
A solution of the paroxetine precursor in a suitable solvent (e.g., dichloromethane) is treated with a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base (e.g., triethylamine). The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The N-protected intermediate is then isolated and purified using standard techniques like column chromatography.
Step 2: Demethylenation
The N-protected paroxetine derivative is dissolved in a dry, inert solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A demethylenating agent, such as boron tribromide (BBr₃), is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched, and the N-protected Desmethylene paroxetine is extracted and purified.
Step 3: Deprotection and Hydrochloride Salt Formation
The purified N-protected Desmethylene paroxetine is treated with a strong acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) to remove the protecting group. After the deprotection is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether or isopropanol) is added to precipitate the hydrochloride salt. The this compound is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Characterization of this compound
The synthesized this compound is characterized by various analytical techniques to confirm its identity, purity, and structure.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀FNO₃ · HCl | |
| Molecular Weight | 353.82 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| CAS Number | 1394861-12-1 (for hydrochloride salt) |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum confirms the presence of the key functional groups and the overall structure of the molecule. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, further confirming its structure.
IR (Infrared) Spectroscopy
The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H (hydroxyl), N-H (amine hydrochloride), C-H (aromatic and aliphatic), and C-F bonds.
MS (Mass Spectrometry)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural elucidation. The expected molecular ion peak for the free base (C₁₈H₂₀FNO₃) would be at m/z [M+H]⁺.
| Analytical Technique | Observed Data |
| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons of the fluorophenyl and catechol rings, piperidine ring protons, and the methylene (B1212753) bridge protons. |
| ¹⁹F NMR (DMSO-d₆) | A signal corresponding to the fluorine atom on the phenyl ring. |
| Mass Spectrometry | Molecular ion peak consistent with the chemical formula. |
| Purity (by HPLC) | ≥98% |
| Specific Rotation | A specific optical rotation value is expected due to the chiral nature of the molecule. |
Analytical Workflow
The following diagram illustrates a typical workflow for the analytical characterization of synthesized this compound.
Caption: Analytical workflow for this compound.
Signaling Pathway Context: Interaction with the Serotonin Transporter (SERT)
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI).[1] It exerts its therapeutic effect by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3][4] This blockage leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. As a major metabolite of paroxetine, Desmethylene paroxetine's interaction with SERT is of significant interest. It is presumed to have a similar, though potentially less potent, inhibitory effect on SERT.
The following diagram illustrates the proposed mechanism of action.
Caption: Inhibition of the Serotonin Transporter (SERT) by Desmethylene Paroxetine.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of this compound. The provided synthetic pathway and experimental protocols offer a foundation for its laboratory preparation. The comprehensive characterization data, presented in a structured format, serves as a valuable reference for researchers. Furthermore, the contextualization of its likely mechanism of action through the inhibition of the serotonin transporter highlights its pharmacological relevance. This information is critical for advancing research in drug metabolism, analytical chemistry, and the broader field of neuropharmacology.
References
An In-depth Technical Guide on the Mechanism of Action of Desmethylene Paroxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Paroxetine (B1678475) hydrochloride is a cornerstone in the pharmacological management of major depressive disorder, anxiety disorders, and other conditions linked to serotonergic dysregulation.[1][2] Its therapeutic efficacy is primarily attributed to its potent and selective inhibition of the serotonin (B10506) (5-hydroxytryptamine, 5-HT) transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[3] The metabolism of paroxetine is extensive, primarily mediated by the cytochrome P450 isoenzyme CYP2D6, leading to the formation of several metabolites.[4][5] The most significant of these is desmethylene paroxetine, formed through the demethylenation of the methylenedioxy group of paroxetine.[6] Understanding the pharmacological profile of this major metabolite is crucial for a complete comprehension of paroxetine's overall clinical effects and for drug development professionals.
Metabolism of Paroxetine to Desmethylene Paroxetine
The biotransformation of paroxetine to desmethylene paroxetine is a critical step in its elimination. This metabolic process is primarily catalyzed by the polymorphic enzyme CYP2D6 in the liver.[4][5] The reaction involves the oxidative cleavage of the methylenedioxy bridge of the paroxetine molecule, resulting in a catechol intermediate, which is desmethylene paroxetine.[7] This catechol metabolite can then undergo further conjugation with glucuronic acid and sulfate (B86663) before excretion.[6]
Below is a diagram illustrating the metabolic pathway from paroxetine to desmethylene paroxetine.
Mechanism of Action and Pharmacological Activity
The primary mechanism of action of paroxetine is its high-affinity binding to the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[2] This leads to a potentiation of serotonergic neurotransmission.
In contrast, desmethylene paroxetine is considered to be pharmacologically inactive.[7] Data from regulatory filings indicate that the metabolites of paroxetine possess no more than 1/50th the potency of the parent compound at inhibiting serotonin uptake.[7] This substantial decrease in activity suggests that desmethylene paroxetine does not contribute significantly to the therapeutic effects of paroxetine.
Quantitative Data on SERT Inhibition
The following table summarizes the available quantitative data for paroxetine and an estimated value for desmethylene paroxetine based on the reported relative potency.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Potency vs. Paroxetine |
| Paroxetine | SERT | Radioligand Binding | ~0.72[4] | ~1.1[8] | 1x |
| Desmethylene Paroxetine | SERT | Estimated | ≥ 36* | Not Available | ≤ 1/50x |
*Estimated Ki based on the FDA report that metabolites have no more than 1/50th the potency of paroxetine. A higher Ki value indicates lower binding affinity.
Experimental Protocols
The determination of the binding affinity and functional inhibition of compounds like paroxetine and its metabolites at the serotonin transporter is typically conducted using in vitro assays. The two primary methods are radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assay for SERT
This assay measures the direct binding of a compound to the serotonin transporter, typically in brain tissue homogenates or cells expressing the transporter.
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter.
Materials:
-
Rat brain cortex tissue (or cells expressing human SERT)
-
Radioligand: [3H]Citalopram or [3H]Paroxetine
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Test compound (Desmethylene paroxetine hydrochloride)
-
Non-specific binding control (e.g., a high concentration of a known SSRI like fluoxetine)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the synaptosomes. Wash the pellet by resuspension and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [3H]Citalopram), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Serotonin Reuptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of serotonin into synaptosomes, which are resealed nerve terminals.
Objective: To determine the functional inhibitory potency (IC50) of a test compound on serotonin uptake.
Materials:
-
Rat brain tissue (e.g., striatum or cortex)
-
[3H]Serotonin (5-HT)
-
Krebs-Ringer bicarbonate buffer
-
Test compound (this compound)
-
Uptake inhibitor for non-specific uptake control (e.g., a high concentration of fluoxetine)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from fresh rat brain tissue by homogenization in a sucrose (B13894) buffer followed by differential centrifugation.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle in Krebs-Ringer bicarbonate buffer.
-
Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [3H]5-HT to the synaptosome suspension.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of serotonin uptake at each concentration of the test compound and determine the IC50 value.
Signaling Pathways
The therapeutic action of paroxetine is a consequence of the sustained increase in synaptic serotonin levels, which leads to adaptive changes in both presynaptic and postsynaptic serotonergic signaling. While desmethylene paroxetine is largely inactive at SERT, understanding the pathway modulated by its parent compound is essential context.
Conclusion
References
- 1. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: An In-depth Analysis of Serotonin Transporter (SERT) Binding Affinity with a Focus on Paroxetine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The serotonin (B10506) transporter (SERT), a key member of the solute carrier 6 (SLC6) family, is a critical regulator of serotonergic neurotransmission. It mediates the reuptake of serotonin from the synaptic cleft into presynaptic neurons, thereby controlling the magnitude and duration of the serotonin signal. Due to its central role in mood regulation, SERT is the primary target for many antidepressant medications, including the widely prescribed SSRI, paroxetine (B1678475).
Paroxetine is known for its high-affinity binding to SERT.[1] Understanding the molecular interactions governing this binding is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles. This technical guide delves into the quantitative analysis of SERT binding affinity, details the experimental protocols for its determination, and visualizes the associated biological and experimental workflows. While the focus remains on paroxetine and its synthetic analogs due to the availability of extensive research, the principles discussed are broadly applicable to the study of other SERT ligands.
Desmethylene paroxetine is a major urinary metabolite of paroxetine.[2][3] Its pharmacological activity, particularly its affinity for SERT, is of significant interest for understanding the overall therapeutic and toxicological profile of paroxetine. However, as of the latest literature review, specific studies quantifying the SERT binding affinity of desmethylene paroxetine hydrochloride have not been identified.
Quantitative Data on SERT Binding Affinity
The binding affinity of a ligand for its target is typically quantified by equilibrium dissociation constants (Kd), inhibition constants (Ki), or the concentration of a drug that inhibits 50% of a specific binding or response (IC50). The following tables summarize the SERT binding affinities for paroxetine and some of its analogs as reported in the scientific literature.
Table 1: SERT Binding Affinity of Paroxetine
| Compound | Radioligand | Preparation | Assay Type | Ki (nM) | Kd (nM) | IC50 (nM) |
| Paroxetine | [3H]Paroxetine | Mouse brain | In vitro binding | - | 0.13 | - |
| Paroxetine | - | - | - | 0.72 | - | - |
| Paroxetine | [3H]citalopram | rSERT | Inhibition of binding | 0.311 | - | - |
| Paroxetine | [3H]5-HT | hSERT | Inhibition of transport | - | - | 4 ± 1 |
| Paroxetine hydrochloride | [3H]5HT | CHO cells | Functional antagonist uptake | - | - | 1.4 |
| (-)-trans-paroxetine | [3H]citalopram | rSERT | Inhibition of binding | 0.311 | - | - |
| Paroxetine | [3H]citalopram | ts2-active SERT | Competition binding | - | - | - |
| Paroxetine | - | Wild-type hSERT | Membrane filter binding | - | 0.14 | - |
Table 2: SERT Binding Affinity of Paroxetine Analogs
| Compound | Radioligand | Preparation | Assay Type | Ki (nM) | IC50 (nM) |
| N-methylation of paroxetine | [3H]citalopram | rSERT | Inhibition of binding | 2.95 | - |
| N-propyl paroxetine | [3H]citalopram | rSERT | Inhibition of binding | 98.0 | - |
| N-hexyl paroxetine | [3H]citalopram | rSERT | Inhibition of binding | 395 | - |
| Desfluoro paroxetine | [3H]citalopram | rSERT | Inhibition of binding | 0.557 | - |
| 4-Br-paroxetine | [3H]citalopram | rSERT | Inhibition of binding | 4.90 | - |
| Br-paroxetine | [3H]5-HT | Wild-type SERT in HEK293 cells | Inhibition of transport | - | 40 ± 20 |
| I-paroxetine | [3H]5-HT | Wild-type SERT in HEK293 cells | Inhibition of transport | - | 180 ± 70 |
Experimental Protocols
The determination of SERT binding affinity relies on various in vitro assays. The most common are radioligand binding assays and substrate uptake inhibition assays.
Radioligand Binding Assay (Competitive Inhibition)
This method measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to SERT.
Objective: To determine the inhibition constant (Ki) of a test compound for SERT.
Materials:
-
SERT Source: Membranes from cells stably expressing human SERT (e.g., HEK293 cells) or native tissues rich in SERT (e.g., brain synaptosomes, platelets).
-
Radioligand: A high-affinity SERT ligand labeled with a radioisotope, such as [3H]citalopram or [3H]paroxetine.
-
Test Compound: The unlabeled compound of interest (e.g., this compound).
-
Assay Buffer: Typically a Tris-based buffer containing NaCl and other salts to mimic physiological conditions.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., imipramine) to determine the amount of non-specific radioligand binding.
-
Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing SERT and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the SERT-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin (5-HT) Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of radiolabeled serotonin into cells expressing SERT.
Objective: To determine the IC50 value of a test compound for inhibiting SERT-mediated serotonin uptake.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing SERT (e.g., JAR cells, HEK293-hSERT).[4]
-
Radiolabeled Substrate: [3H]5-HT (radiolabeled serotonin).
-
Test Compound: The compound to be tested.
-
Uptake Buffer: A buffer containing appropriate ions (Na+, Cl-) necessary for SERT function.
-
Inhibitor for Non-specific Uptake: A known SERT inhibitor (e.g., fluoxetine) to determine non-specific uptake.
-
Scintillation Counter.
Procedure:
-
Cell Culture: Plate the SERT-expressing cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound.
-
Initiation of Uptake: Add a fixed concentration of [3H]5-HT to initiate the uptake reaction.
-
Incubation: Incubate for a short period at 37°C.
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of [3H]5-HT taken up by the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [3H]5-HT uptake against the logarithm of the test compound concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of SERT Inhibition
Caption: Mechanism of SERT inhibition by paroxetine.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow for 5-HT Uptake Inhibition Assay
Caption: Workflow for a serotonin uptake inhibition assay.
References
In Vitro Pharmacological Profile of Desmethylene Paroxetine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylene paroxetine (B1678475), also known as the catechol metabolite of paroxetine, is the primary product of the phase I metabolism of the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), paroxetine. This transformation is principally mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2][3] While paroxetine itself is a potent inhibitor of the serotonin transporter (SERT), its major metabolites are generally considered to be pharmacologically inactive.[1][4] This guide provides a comprehensive overview of the available in vitro pharmacological data for Desmethylene paroxetine, details the experimental protocols for key assays, and illustrates relevant biological and experimental pathways.
Core Pharmacological Profile
The in vitro pharmacological activity of Desmethylene paroxetine has not been extensively reported in publicly available literature. The prevailing consensus, supported by regulatory documents, is that the metabolites of paroxetine, including the initial catechol intermediate, possess significantly diminished pharmacological activity compared to the parent compound. Data indicates that the metabolites have at most 1/50th the potency of paroxetine at inhibiting serotonin uptake.[1]
Monoamine Transporter Binding Affinities
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Paroxetine | ~0.05 - 1.1[5] | ~350[5] | ~1100[5] |
| Desmethylene paroxetine | Not Available | Not Available | Not Available |
Monoamine Transporter Functional Activity
Similarly, specific IC50 values for the inhibition of neurotransmitter uptake by Desmethylene paroxetine are not extensively documented. The functional potency is reported to be at most 1/50th that of paroxetine for serotonin reuptake inhibition.[1]
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| Paroxetine | ~1.1[5] | Not Available | Not Available |
| Desmethylene paroxetine | Not Available | Not Available | Not Available |
Off-Target Receptor Binding Profile
A comprehensive off-target receptor binding profile for Desmethylene paroxetine is not available. Paroxetine itself displays weak affinity for muscarinic acetylcholine (B1216132) receptors (Ki = 42 nM) and minimal affinity for α1-, α2-, β-adrenoceptors, 5-HT1A, 5-HT2A, D2, or H1 receptors at concentrations below 1000 nM.[5] Given the generally low pharmacological activity of its metabolites, it is anticipated that Desmethylene paroxetine would exhibit an even weaker or negligible affinity for these off-target receptors.
| Receptor | Desmethylene paroxetine Ki (nM) |
| Muscarinic ACh | Not Available |
| α1-adrenergic | Not Available |
| α2-adrenergic | Not Available |
| β-adrenergic | Not Available |
| 5-HT1A | Not Available |
| 5-HT2A | Not Available |
| Dopamine (B1211576) D2 | Not Available |
| Histamine H1 | Not Available |
Cytochrome P450 Inhibition
Paroxetine is a potent mechanism-based inhibitor of CYP2D6.[6][7] The formation of the Desmethylene paroxetine (catechol) intermediate from the methylenedioxy moiety of paroxetine is implicated in this inhibition.[6] However, specific Ki or IC50 values for the direct inhibition of CYP2D6 or other CYP isozymes by isolated Desmethylene paroxetine are not reported.
| CYP Isozyme | Desmethylene paroxetine Inhibition (Ki/IC50) |
| CYP2D6 | Not Available |
| CYP1A2 | Not Available |
| CYP2C9 | Not Available |
| CYP2C19 | Not Available |
| CYP3A4 | Not Available |
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of Desmethylene paroxetine are not explicitly published. However, standard methodologies for radioligand binding and neurotransmitter uptake assays would be employed.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the target transporter (e.g., SERT, NET, DAT) or from specific brain regions are prepared by homogenization and centrifugation.
-
Assay Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-citalopram for SERT) and varying concentrations of the test compound (Desmethylene paroxetine).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
These assays measure the functional ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes or cells expressing the specific transporter.
General Protocol:
-
Cell/Synaptosome Preparation: Cultured cells expressing the transporter of interest or synaptosomes isolated from brain tissue are prepared.
-
Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound (Desmethylene paroxetine).
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]-serotonin) is added to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the cells or synaptosomes is quantified by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Visualizations
Metabolic Pathway of Paroxetine to Desmethylene Paroxetine
Caption: Metabolic conversion of paroxetine to its primary metabolites.
General Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity (Ki).
General Workflow for Neurotransmitter Uptake Assay
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ClinPGx [clinpgx.org]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [PDF] Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. | Semantic Scholar [semanticscholar.org]
- 7. Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Toxicological Landscape of Desmethylene Paroxetine Hydrochloride: A Technical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desmethylene paroxetine (B1678475) hydrochloride is the principal urinary metabolite of paroxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] A thorough understanding of its toxicological profile is crucial for comprehensive safety assessment of the parent drug. This technical guide synthesizes the currently available, albeit limited, public information on the toxicological screening of Desmethylene paroxetine hydrochloride. Due to the scarcity of direct studies on this metabolite, this document leverages extensive preclinical data on the parent compound, paroxetine hydrochloride, to provide a predictive context for its potential toxicological properties. This guide presents available data in structured tables, details relevant experimental protocols, and utilizes visualizations to illustrate metabolic pathways and conceptual experimental workflows.
Introduction to this compound
Desmethylene paroxetine is a major metabolite of paroxetine, formed through metabolism in the liver.[3] While paroxetine itself is a potent inhibitor of serotonin reuptake, the pharmacological and toxicological activities of its metabolites are critical components of its overall safety profile.[1][4] This guide focuses on the hydrochloride salt of this primary metabolite.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Source |
| IUPAC Name | 4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride | [5][6] |
| CAS Number | 1394861-12-1 | [1][5] |
| Molecular Formula | C₁₈H₂₁ClFNO₃ | [5] |
| Molecular Weight | 353.8 g/mol | [5] |
| Synonyms | Paroxetine catechol, Paroxetine Impurity 54 | [5] |
Metabolic Pathway of Paroxetine
The biotransformation of paroxetine to Desmethylene paroxetine is a key metabolic step. Understanding this pathway is fundamental to contextualizing the toxicological interest in the metabolite.
Caption: Metabolic conversion of Paroxetine to Desmethylene paroxetine.
Direct Toxicological Data on Paroxetine Metabolites
Direct toxicological studies on this compound are not extensively available in the public record. However, environmental risk assessments for the parent drug have necessitated the evaluation of its major metabolites.
Ecotoxicological Profile
Studies on a major paroxetine metabolite (PM), presumed to be Desmethylene paroxetine, have been conducted to assess its environmental impact.
| Test Organism/System | Endpoint | Result (mg/L) |
| Activated Sludge Respiration | EC₅₀ | 82 |
| Vibrio fischeri (Microtox) | EC₅₀ | 33.0 |
| Daphnia magna | EC₅₀ | 35.0 |
| [EC₅₀: The concentration of a substance that causes a 50% effect (e.g., inhibition of respiration, immobilization) in the test population][7] |
Inferred Toxicological Profile from Paroxetine Hydrochloride Data
In the absence of direct data, the extensive toxicological information available for the parent compound, paroxetine hydrochloride, serves as the primary basis for a preliminary toxicological assessment of its main metabolite. The following sections summarize key preclinical studies on paroxetine hydrochloride.
Acute Toxicity
Acute toxicity studies establish the lethal dose 50 (LD₅₀), the dose required to cause mortality in 50% of the test population within a short period.
| Species | Sex | Route of Administration | LD₅₀ (mg/kg) |
| Rat | M/F | Intravenous (iv) | Not specified, but same as mice |
| Rat | M/F | Oral (po) | Higher than mice |
| Mouse | M/F | Intravenous (iv) | Essentially identical for mesylate and HCl salts |
| Mouse | M/F | Oral (po) | ~40% lower than rats |
| [All studies used 5 animals/sex/dose. LD₅₀ values are for deaths within 24 hours of a single dose.][8] |
Sub-chronic Toxicity (4-Week Study in Rats)
Repeated dose toxicity studies provide insight into the effects of longer-term exposure. A 4-week study was conducted in Sprague-Dawley rats.[8]
| Dose Group (mg/kg/day as Paroxetine) | Key Findings |
| 5 and 15 (as mesylate salt) | Well tolerated. |
| 50 (as mesylate or HCl salt) | Evidence of toxicity: mortality (mesylate only), sensitivity to touch, salivation, respiratory sounds, emaciation, decreased body weights. |
| [The high dose was approximately half the lethal dose determined in a 14-day range-finding study.][8] |
Genetic Toxicology
Genetic toxicology studies assess the potential of a substance to cause damage to genetic material.
| Test System | Cell Type | Metabolic Activation | Result |
| Ames Test | Salmonella typhimurium | With and without | Negative |
| [The Ames test for paroxetine hydrochloride was conducted in parallel with the mesylate salt and showed no mutagenic potential.][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological findings. The following protocols are based on the descriptions provided for the parent compound, paroxetine hydrochloride.
Ames Test (Bacterial Reverse Mutation Assay)
-
Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
-
Methodology:
-
Strain Selection: Multiple strains of S. typhimurium (e.g., TA100) are used to detect different types of mutations.
-
Dose-Range Finding: A preliminary test is conducted to determine the cytotoxic concentrations of the test article. For paroxetine HCl, doses from 31.6 to 5000 µ g/plate were tested, with complete growth inhibition observed at ≥ 1000 µ g/plate .[8]
-
Main Assay:
-
The test compound is dissolved in a suitable vehicle (e.g., DMSO).[8]
-
The compound is plated with the bacterial strains on a minimal agar (B569324) medium lacking histidine.
-
The assay is conducted both with and without a metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.
-
Plates are incubated for a specified period.
-
-
Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.
-
In-Vivo Toxicity Study Workflow (Conceptual)
The following diagram illustrates a general workflow for an in-vivo toxicological screening, which would be applicable for a definitive study on this compound.
Caption: General workflow for an in-vivo preliminary toxicology study.
Conclusion and Future Directions
The available data on the toxicology of this compound is limited, primarily consisting of ecotoxicological assessments. The comprehensive preclinical safety evaluation of the parent compound, paroxetine hydrochloride, reveals a toxicity profile at higher doses, including clinical signs and changes in body weight, but no evidence of mutagenicity in the Ames test.[8] While this information provides a valuable starting point, it is not a substitute for direct toxicological screening of the metabolite itself.
For a complete safety assessment, dedicated studies on this compound are imperative. These should include, at a minimum, acute toxicity testing, genetic toxicology assays, and repeated-dose sub-chronic studies to definitively characterize its safety profile and ensure that it does not pose any unique risks not anticipated from the parent compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Paroxetine Mesylate | C20H24FNO6S | CID 9845306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Paroxetine hydrochloride [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Salt | C18H21ClFNO3 | CID 71315739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. Environmental risk assessment of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
In-Depth Technical Guide: Stability and Degradation Pathways of Desmethylene Paroxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylene paroxetine (B1678475) is a major metabolite of paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in the treatment of depression and other psychiatric disorders. As a significant metabolite, understanding the stability and degradation pathways of desmethylene paroxetine hydrochloride is crucial for comprehensive toxicological evaluation, analytical method development, and ensuring the accuracy of pharmacokinetic studies. This technical guide provides a summary of the currently available information on the stability of this compound, and by extension, discusses the well-documented degradation of its parent compound, paroxetine, to infer potential areas of lability.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is fundamental for the design of stability studies and the development of analytical methods.
| Property | Value |
| Chemical Name | 4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol hydrochloride |
| Synonyms | Paroxetine Catechol |
| Molecular Formula | C₁₈H₂₁ClFNO₃ |
| Molecular Weight | 353.82 g/mol |
| CAS Number | 159126-30-4 |
| Appearance | Yellow solid |
| Melting Point | 104-107 °C |
| Boiling Point | 509.6 ± 50.0 °C (Predicted) |
| Density | 1.233 ± 0.06 g/cm³ (Predicted) |
| pKa | 9.39 ± 0.10 (Predicted) |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) |
| Storage Temperature | -20°C |
| Long-term Stability | Commercially available standards are reported to be stable for ≥ 4 years when stored at -20°C. However, this is not based on formal stability studies under various conditions. |
Stability of this compound
Detailed quantitative data from forced degradation studies on this compound are not extensively reported in the scientific literature. However, its structure, featuring a catechol moiety, suggests a potential susceptibility to oxidation, which is a common degradation pathway for such functionalities. The catechol group is generally more prone to oxidation than the methylenedioxy group present in the parent paroxetine molecule.
Degradation Pathways of Paroxetine Hydrochloride: An Analogous Overview
To provide insight into the potential degradation of desmethylene paroxetine, the well-documented degradation pathways of its parent compound, paroxetine hydrochloride, are discussed below. These studies reveal the chemically labile sites of the core structure, which are largely shared with its desmethylene metabolite.
Forced degradation studies on paroxetine have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
Hydrolytic Degradation
Paroxetine shows lability to acid hydrolysis, which can lead to the cleavage of the ether bond. Studies have shown that upon refluxing in 0.1M HCl, degradation of paroxetine is observed.[1]
Oxidative Degradation
Oxidative stress, typically induced by hydrogen peroxide, can also lead to the formation of degradation products. The piperidine (B6355638) nitrogen and the methylene (B1212753) dioxy bridge are potential sites of oxidation.
Photodegradation
Paroxetine is known to be photolabile.[2] Exposure to simulated sunlight can lead to complete degradation over a period of days, with the rate of photolysis increasing with higher pH.[2] The primary photodegradation pathway is initiated by the photohydrolysis of paroxetine to form 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine.
The following diagram illustrates a known degradation pathway of the parent compound, paroxetine, under photolytic conditions.
Caption: Photodegradation pathway of paroxetine.
Experimental Protocols: A General Framework for Forced Degradation Studies
While specific protocols for this compound are not available, a general experimental workflow for conducting forced degradation studies according to ICH guidelines is outlined below. This can serve as a template for designing a stability-indicating study for the compound.
The following diagram illustrates a generalized experimental workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
General Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 0.1M or 1M HCl). The mixture is then typically heated (e.g., at 60-80°C) for a defined period. Samples are withdrawn at various time points, neutralized, and diluted for analysis.
-
Base Hydrolysis: Similar to acid hydrolysis, an aliquot of the stock solution is treated with a base (e.g., 0.1M or 1M NaOH) and heated. Samples are withdrawn, neutralized, and diluted.
-
Oxidative Degradation: An aliquot of the stock solution is treated with an oxidizing agent, most commonly hydrogen peroxide (e.g., 3-30% H₂O₂), and kept at room temperature or slightly elevated temperature for a specified duration.
-
Thermal Degradation: A sample of the solid compound is exposed to dry heat (e.g., 80°C) for a defined period. Samples are then dissolved in a suitable solvent for analysis.
-
Photolytic Degradation: A solution of the compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark.
-
Analysis: All samples are analyzed by a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to check for peak purity. Mass spectrometry (LC-MS) is used to identify the mass of the degradation products, and further structural elucidation is performed using techniques like NMR.
Conclusion
The stability and degradation pathways of this compound are critical areas of study for a comprehensive understanding of the disposition and safety profile of its parent drug, paroxetine. Currently, there is a notable absence of detailed public data specifically addressing the forced degradation and stability of this major metabolite. The information available on the degradation of paroxetine provides valuable clues to the potential lability of the shared molecular scaffold. The catechol moiety in desmethylene paroxetine is a key structural feature that warrants particular attention in future stability studies, especially concerning its oxidative stability. The general framework for forced degradation studies presented in this guide can be adapted to systematically investigate the stability of this compound, leading to the development of robust analytical methods and a deeper understanding of its chemical behavior. Further research is necessary to fully elucidate its degradation pathways and identify its degradation products.
References
Desmethylene Paroxetine: A Biomarker for Paroxetine Metabolism - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its metabolism is primarily governed by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to significant inter-individual variability in plasma concentrations and, consequently, in therapeutic response and adverse effects. This technical guide explores the role of desmethylene paroxetine, a major metabolite, as a biomarker for paroxetine metabolism. By examining the metabolic pathways, providing detailed experimental protocols for quantification, and presenting quantitative data, this document serves as a comprehensive resource for researchers and drug development professionals. The use of the paroxetine to desmethylene paroxetine metabolic ratio can offer valuable insights into an individual's CYP2D6 phenotype, paving the way for personalized medicine approaches in depression treatment.
Introduction
Paroxetine is subject to extensive first-pass metabolism in the liver, with less than 2% of the parent drug excreted unchanged in the urine.[1] The primary metabolic pathway involves the demethylenation of the methylenedioxy group, a reaction predominantly catalyzed by CYP2D6.[2] This initial step leads to the formation of an unstable catechol intermediate, which is subsequently methylated to form less active metabolites.[3] Desmethylene paroxetine is a significant urinary metabolite of paroxetine.[4]
The activity of the CYP2D6 enzyme is genetically determined, leading to distinct population phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[5] These variations in metabolic capacity directly impact paroxetine plasma concentrations. PMs exhibit significantly higher plasma levels of paroxetine, increasing the risk of adverse effects, while UMs may have sub-therapeutic concentrations, leading to treatment failure.[6] Consequently, the ability to accurately phenotype an individual's CYP2D6 activity is crucial for optimizing paroxetine therapy. The metabolic ratio of the parent drug to its metabolite can serve as a valuable tool in this regard.
Paroxetine Metabolic Pathway
The metabolism of paroxetine is a multi-step process initiated by CYP2D6. The following diagram illustrates the key steps in the metabolic pathway.
Desmethylene Paroxetine as a Biomarker of CYP2D6 Activity
The ratio of the concentration of a parent drug to its metabolite, known as the metabolic ratio (MR), can serve as a phenotypic marker for the activity of the metabolizing enzyme. In the case of paroxetine, the ratio of paroxetine to desmethylene paroxetine can be indicative of CYP2D6 activity. A higher ratio would suggest slower metabolism (as seen in PMs), while a lower ratio would indicate more rapid metabolism (characteristic of EMs and UMs). This phenotypic measure can complement genotypic information to provide a more accurate prediction of an individual's metabolic capacity, especially considering that other factors beyond genetics can influence enzyme activity.
Quantitative Data
The plasma concentrations of paroxetine are significantly influenced by the CYP2D6 metabolizer phenotype. While direct comparative data for desmethylene paroxetine across these phenotypes is limited in the reviewed literature, the impact on the parent drug concentration is well-documented and serves as a strong indicator of the metabolic variance.
| CYP2D6 Phenotype | Number of Patients (n) | Paroxetine Concentration-to-Dose (C/D) Ratio vs. EMs | Implication for Paroxetine Exposure |
| Poor Metabolizer (PM) | 17 | 3.8-fold higher | Greatly reduced metabolism, higher plasma concentrations[7] |
| Intermediate Metabolizer (IM) | 114 | 2.2-fold higher | Reduced metabolism, higher plasma concentrations[7] |
| Extensive Metabolizer (EM) | 168 | Reference | Normal metabolism[7] |
| Ultrarapid Metabolizer (UM) | 5 | Not explicitly quantified, but significantly lower | Increased metabolism, lower/undetectable plasma concentrations[5] |
Table 1: Impact of CYP2D6 Genotype on Paroxetine Serum Concentration. Data synthesized from a study by Jukić et al. (2023).[7]
In a study involving patients with diabetic neuropathy, the three individuals identified as poor metabolizers (PMs) exhibited the highest steady-state plasma concentrations of paroxetine compared to the 13 extensive metabolizers (EMs) at a daily dose of 30 mg.[8] Another prospective study found that the steady-state concentrations of paroxetine in PMs and UMs were 2.50 and 0.39 times that of EMs, respectively.[9]
Experimental Protocols
The accurate quantification of paroxetine and desmethylene paroxetine in biological matrices is essential for pharmacokinetic studies and for the application of the metabolic ratio as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.
Experimental Workflow for Biomarker Analysis
The general workflow for the quantification of paroxetine and desmethylene paroxetine in a plasma sample is depicted below.
References
- 1. ClinPGx [clinpgx.org]
- 2. The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Paroxetine (Paxil)- CYP2D6 – MyDrugGenome [mydruggenome.org]
- 6. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of CYP2D6 Genotype on Paroxetine Serum Concentration [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Dose adjustment of paroxetine based on CYP2D6 activity score inferred metabolizer status in Chinese Han patients with depressive or anxiety disorders: a prospective study and cross-ethnic meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
foundational research on Desmethylene paroxetine as a drug metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning Desmethylene paroxetine (B1678475), the primary catechol metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI), paroxetine. This document outlines the metabolic pathway, summarizes key quantitative data, details relevant experimental methodologies, and provides visual diagrams to illustrate core concepts.
Executive Summary
Paroxetine undergoes extensive first-pass metabolism in the liver, primarily mediated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2] The initial and rate-limiting step is the demethylenation of the methylenedioxy group, which forms the catechol intermediate known as Desmethylene paroxetine.[1] This metabolite is subsequently conjugated with glucuronic acid and sulfate (B86663) before excretion.[3] Foundational research and drug approval documentation consistently characterize Desmethylene paroxetine and other metabolites as pharmacologically inactive, with a potency at the serotonin transporter (SERT) of less than 2% that of the parent compound.[2][4] Paroxetine itself is a potent, mechanism-based inhibitor of its own metabolic enzyme, CYP2D6, leading to non-linear pharmacokinetics.
Metabolic Formation and Pathway
The biotransformation of paroxetine to Desmethylene paroxetine is a critical step in its clearance.
-
Primary Metabolic Reaction: The core reaction is the O-demethylenation of the methylenedioxy bridge on the paroxetine molecule.[5]
-
Key Enzyme: This reaction is predominantly catalyzed by the Cytochrome P450 isoenzyme CYP2D6.[1] While other enzymes like CYP3A4 and CYP1A2 may play a minor role, CYP2D6 is the major contributor.[5]
-
Resulting Metabolite: The product of this reaction is a catechol intermediate, formally named 4-[[(3S,4R)-4-(4-fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol, and commonly referred to as Desmethylene paroxetine.
-
Further Metabolism: Following its formation, Desmethylene paroxetine is rapidly metabolized by Phase II enzymes, primarily through O-methylation and subsequent conjugation with glucuronic acid and sulfate, rendering it more water-soluble for renal and fecal excretion.[3][6]
Quantitative Data
Quantitative analysis has focused on the potent interaction of the parent drug, paroxetine, with its metabolizing enzyme, CYP2D6, and its therapeutic target, SERT. The resulting primary metabolite, Desmethylene paroxetine, is considered essentially inactive.
Table 1: Pharmacological Activity
| Compound | Target | Parameter | Value | Reference |
| Paroxetine | Serotonin Transporter (SERT) | Ki | ~1.1 nM | [7] |
| Paroxetine | Serotonin Transporter (SERT) | Kd | <1 nM | [8] |
| Desmethylene Paroxetine (and other major metabolites) | Serotonin Transporter (SERT) | Potency vs. Parent | < 1/50th (<2%) | [2] |
Table 2: Enzyme Inhibition Kinetics (Paroxetine vs. CYP2D6)
Paroxetine is a mechanism-based inhibitor of CYP2D6, meaning it irreversibly inactivates the enzyme after being metabolized. This leads to time-dependent inhibition.
| Parameter | Condition | Value | Reference |
| IC50 | Without Preincubation | 2.54 µM | [4] |
| IC50 | With Preincubation | 0.34 µM | [4] |
| KI (Apparent Inactivator Concentration) | Time-dependent Inhibition | 4.85 µM | [4] |
| kinact (Maximal Rate of Inactivation) | Time-dependent Inhibition | 0.17 min-1 | [4] |
Experimental Protocols
The foundational data on Desmethylene paroxetine were generated using a combination of in vitro metabolism assays, enzyme kinetics, and analytical chemistry techniques.
In Vitro Metabolism and CYP2D6 Inhibition Assay
The formation of Desmethylene paroxetine and the inhibitory effect of the parent drug on CYP2D6 are typically studied using human liver microsomes (HLMs), which contain a mixture of drug-metabolizing enzymes.
Objective: To determine the kinetic parameters of CYP2D6 inhibition by paroxetine.
Methodology:
-
System Preparation: Human liver microsomes or recombinant human CYP2D6 enzyme systems are prepared in a phosphate (B84403) buffer.
-
Preincubation (for Mechanism-Based Inhibition): To assess time-dependent inhibition, the enzyme system is preincubated with various concentrations of paroxetine for different time points in the presence of a NADPH-generating system (to initiate metabolism) but without the probe substrate.
-
Probe Substrate Incubation: A known CYP2D6 substrate (e.g., dextromethorphan) is added to the reaction mixture to initiate the competitive reaction.
-
Reaction Termination: The reaction is stopped after a set time by adding a quenching solvent like acetonitrile (B52724) or methanol.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the probe substrate's metabolite (e.g., dextrorphan).
-
Data Analysis: The rate of metabolite formation is plotted against the paroxetine concentration and preincubation time. A Kitz-Wilson plot is then used to calculate the kinetic parameters KI and kinact.[4]
Analytical Quantification of Paroxetine and Metabolites
Accurate quantification in biological matrices is essential for pharmacokinetic studies. LC-MS/MS is the gold standard for this analysis.
Objective: To quantify paroxetine and its metabolites in human plasma.
Methodology:
-
Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed on plasma samples to isolate the analytes from matrix components. An internal standard (e.g., a deuterated version of paroxetine) is added before extraction to correct for variability.
-
Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 reversed-phase column is commonly used to separate paroxetine from its more polar metabolites based on their hydrophobicity.
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The analytes are ionized (typically using electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM). This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Quantification: A calibration curve is constructed using standards of known concentrations, and the concentration of the analytes in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Chemical Synthesis of Desmethylene Paroxetine
To confirm its structure and for use as an analytical standard, Desmethylene paroxetine (the catechol intermediate) has been chemically synthesized. The synthesis is described as starting from the common intermediate (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, confirming the structure and stereochemistry of the metabolite.[9]
Conclusion
Desmethylene paroxetine is the primary, pharmacologically inactive catechol metabolite of paroxetine, formed via CYP2D6-mediated demethylenation. While it represents a key step in the clearance of the parent drug, its contribution to the therapeutic or adverse effect profile of paroxetine is negligible. The most significant aspect of this metabolic step is the mechanism-based inhibition of CYP2D6 by the parent drug, paroxetine, which is responsible for the drug's non-linear pharmacokinetics and potential for drug-drug interactions. Future research in this area would likely focus on the pharmacogenomics of CYP2D6 and its impact on paroxetine metabolism rather than the pharmacological properties of the Desmethylene paroxetine metabolite itself.
References
- 1. ClinPGx [clinpgx.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. fda.gov [fda.gov]
- 4. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Paroxetine: pharmacokinetics and pharmacodynamics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of Desmethylene Paroxetine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylene paroxetine (B1678475), also known as paroxetine catechol, is a primary metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine.[1][2][3] The metabolism of paroxetine involves the demethylenation of the methylenedioxy group to form this catechol intermediate.[1][2] Understanding the precise structure of this metabolite is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of paroxetetine, as well as for the identification and quantification of paroxetine and its metabolites in biological samples for clinical and forensic purposes.
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Desmethylene paroxetine hydrochloride. It is intended to serve as a practical resource for researchers and scientists in the fields of medicinal chemistry, drug metabolism, and analytical chemistry.
Synthesis of Desmethylene Paroxetine
The synthesis of Desmethylene paroxetine is a prerequisite for its structural characterization. A key synthetic route has been described by Segura et al. (2003), which provides a foundational method for obtaining the reference standard.
Experimental Protocol for Synthesis (Based on Segura et al., 2003)
A detailed experimental protocol for the synthesis of Desmethylene paroxetine, adapted from the literature, would typically involve the following steps:
-
Starting Material: The synthesis often commences from a suitable precursor of paroxetine or a related piperidine (B6355638) derivative.
-
Demethylenation: The critical step is the cleavage of the methylenedioxy bridge. This can be achieved using various reagents, such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane (B109758) (DCM) at low temperatures.
-
Work-up and Purification: Following the reaction, a careful aqueous work-up is necessary to quench the reagents and extract the product. Purification is typically performed using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the desired catechol product.
-
Salt Formation: To obtain the hydrochloride salt, the purified Desmethylene paroxetine free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or isopropanol). The resulting precipitate is then collected by filtration and dried under vacuum.
Spectroscopic Analysis for Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural confirmation of this compound.
3.1.1. Predicted ¹H NMR Data
The following table presents a predicted ¹H NMR spectrum for this compound. Actual chemical shifts may vary depending on the solvent and experimental conditions.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H (Catechol) | 6.5 - 6.8 | m | - |
| Aromatic-H (Fluorophenyl) | 7.0 - 7.3 | m | - |
| -OCH₂- | 3.8 - 4.2 | m | - |
| Piperidine-H | 2.8 - 3.6 | m | - |
| -NH₂⁺- | 9.0 - 10.0 | br s | - |
| Catechol -OH | 8.5 - 9.5 | br s | - |
3.1.2. Predicted ¹³C NMR Data
The following table presents a predicted ¹³C NMR spectrum for this compound.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-O | 145 - 150 |
| Aromatic C-OH | 140 - 145 |
| Aromatic CH | 115 - 135 |
| -OCH₂- | 65 - 75 |
| Piperidine CH | 40 - 55 |
| Piperidine CH₂ | 25 - 40 |
3.1.3. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set a spectral width of approximately 12-15 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish connectivity between protons and carbons, confirming the overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
3.2.1. Predicted Mass Spectrometry Data
| Technique | Parameter | Predicted Value (m/z) | Interpretation |
| High-Resolution MS (HRMS) | [M+H]⁺ (free base) | 318.1404 | Confirms the elemental composition (C₁₈H₂₁FNO₃) |
| Tandem MS (MS/MS) | Major Fragment Ions | Varies | Corresponds to characteristic losses (e.g., H₂O, fluorophenyl group, catechol moiety) |
3.2.2. Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution analyzer (e.g., TOF or Orbitrap).
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule.
-
Tandem MS (MS/MS): Select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
X-ray Crystallography
For a definitive three-dimensional structure, single-crystal X-ray diffraction is the gold standard, provided that suitable crystals can be grown.
Experimental Protocol for X-ray Crystallography
-
Crystallization:
-
Attempt to grow single crystals of this compound from various solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetonitrile) using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
-
Note: As of the time of this writing, there is no publicly available crystal structure for this compound. The protocol provided is a general guideline for obtaining such data.
Conclusion
The structural elucidation of this compound relies on a multi-technique approach. Synthesis of the compound is the initial and critical step. Subsequently, a combination of NMR spectroscopy and mass spectrometry provides comprehensive data to confirm the chemical structure. For an unambiguous determination of the three-dimensional arrangement in the solid state, single-crystal X-ray crystallography is indispensable. This guide provides the foundational experimental protocols and expected data to aid researchers in the successful characterization of this important metabolite.
References
A Comprehensive Technical Guide to the Solubility of Desmethylene Paroxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of desmethylene paroxetine (B1678475) hydrochloride, a major metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine. Understanding the solubility of this compound is critical for researchers in drug metabolism, pharmacokinetics, and formulation development. This document compiles available quantitative solubility data, presents detailed experimental protocols for solubility determination, and includes visualizations to aid in the comprehension of experimental workflows.
Introduction to Desmethylene Paroxetine Hydrochloride
Desmethylene paroxetine is a primary metabolite of paroxetine, formed in the body through the demethylenation of the methylenedioxy group of the parent drug. As a significant urinary metabolite, its physicochemical properties, including solubility, are of considerable interest for toxicological and forensic analysis, as well as for understanding the overall disposition of paroxetine in the body.
Quantitative Solubility Data
The solubility of this compound has been determined in several organic solvents. This data is crucial for laboratory procedures such as stock solution preparation and in vitro assay development. The available quantitative data is summarized in the table below.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30 |
| Dimethyl sulfoxide (B87167) (DMSO) | 20 |
| Ethanol | 20 |
| Methanol | Slightly Soluble |
| Aqueous Solutions | |
| Water | Data not available |
| Phosphate-Buffered Saline (PBS) | Data not available |
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound. Below are detailed protocols for both thermodynamic and kinetic solubility assays.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium concentration of a solute in a saturated solution.
Materials and Equipment:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., water, PBS, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours). The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved compound remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step must be performed carefully to avoid disturbing the solid phase.
-
-
Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility is often measured in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution.
Materials and Equipment:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for analysis)
-
Plate reader with turbidity or nephelometry measurement capabilities
-
Automated liquid handler (optional)
Procedure:
-
Preparation of Compound Plate:
-
Prepare serial dilutions of the this compound DMSO stock solution in a 96-well plate.
-
-
Assay Procedure:
-
Add the aqueous buffer to the wells of a new 96-well plate.
-
Transfer a small volume of the compound's DMSO stock solution from the compound plate to the buffer plate. The final DMSO concentration should typically be low (e.g., <1%) to minimize its effect on solubility.
-
Mix the contents of the wells thoroughly.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering in each well using a plate reader. An increase in turbidity indicates precipitation of the compound.
-
-
Data Analysis:
-
The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under the assay conditions.
-
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
This technical guide provides a summary of the currently available solubility data for this compound and detailed protocols for its experimental determination. While solubility in common organic solvents is documented, a notable data gap exists for its aqueous solubility, which is a critical parameter for predicting its behavior in biological systems. Researchers are encouraged to perform their own solubility assessments in aqueous media relevant to their specific experimental conditions. The provided protocols for thermodynamic and kinetic solubility offer a robust framework for obtaining this essential physicochemical data.
References
An Initial Investigation into the Off-Target Effects of Desmethylene Paroxetine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides an initial investigation into the potential off-target effects of Desmethylene paroxetine (B1678475), a major metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine. Due to a scarcity of direct experimental data for Desmethylene paroxetine, this guide heavily relies on the well-documented off-target profile of its parent compound, paroxetine. It is critical to note that while the off-target interactions may be similar, the potency and specific effects of Desmethylene paroxetine are likely to differ. All experimental data and protocols detailed herein are based on studies conducted with paroxetine and should be adapted and validated specifically for Desmethylene paroxetine in future research.
Executive Summary
Desmethylene paroxetine is the principal metabolite of paroxetine, formed primarily through the action of the cytochrome P450 enzyme CYP2D6. While the primary pharmacological activity of paroxetine is the inhibition of the serotonin transporter (SERT), it is known to interact with several other molecular targets, leading to a range of off-target effects. This guide summarizes the known off-target profile of paroxetine as a predictive framework for the potential off-target activities of Desmethylene paroxetine. The key off-target interactions of paroxetine include the inhibition of G protein-coupled receptor kinase 2 (GRK2), various cytochrome P450 enzymes, and voltage-gated sodium channels. Limited direct evidence suggests that Desmethylene paroxetine also inhibits GRK2, albeit with a reduced potency compared to its parent compound. This document provides a comprehensive overview of these potential off-target effects, presents available quantitative data in a structured format, details the experimental methodologies for assessing these interactions, and visualizes key pathways and workflows.
Potential Off-Target Profile of Desmethylene Paroxetine
Based on the off-target profile of paroxetine, Desmethylene paroxetine is predicted to interact with the following target classes:
-
Kinases: Primarily G protein-coupled receptor kinases.
-
Enzymes: Cytochrome P450 family.
-
Ion Channels: Voltage-gated sodium channels.
-
G-Protein Coupled Receptors (GPCRs): Low affinity for various neurotransmitter receptors.
Quantitative Data Summary
The following tables summarize the quantitative data for the off-target interactions of paroxetine, which serve as a proxy for Desmethylene paroxetine. The single available data point for Desmethylene paroxetine's activity at GRK2 is included for comparison.
Table 1: Kinase Inhibition Profile
| Target | Compound | Assay Type | Parameter | Value | Reference |
| GRK2 | Paroxetine | Kinase Assay | pIC50 | Varies by substrate | [1] |
| GRK2 | Desmethylene paroxetine | Kinase Assay | pIC50 | 2.5–3.5 fold lower than paroxetine | [1] |
Table 2: Cytochrome P450 Inhibition Profile
| Enzyme | Compound | Substrate | Parameter | Value | Reference |
| CYP2D6 | Paroxetine | Dextromethorphan | Ki | 0.065 µM | |
| CYP2B6 | Paroxetine | - | Ki | 1.03 µM | |
| CYP3A4 | Paroxetine | - | Potent Inhibitor | - |
Table 3: Ion Channel Modulation Profile
| Channel | Compound | Cell Line | Parameter | Value | Reference |
| Nav1.7 | Paroxetine | HEK293 | IC50 | 10 µM | |
| Nav1.8 | Paroxetine | HEK293 | IC50 | 9 µM |
Table 4: Receptor Binding Profile (Low Affinity)
| Receptor | Compound | Assay Type | Parameter | Value | Reference |
| Muscarinic M1 | Paroxetine | Radioligand Binding | Ki | 76 nM | |
| Adrenergic (α1, α2, β) | Paroxetine | Radioligand Binding | Minor Affinity | - | |
| Dopamine (D2) | Paroxetine | Radioligand Binding | Minor Affinity | - | |
| Histamine (H1) | Paroxetine | Radioligand Binding | Minor Affinity | - | |
| Serotonin (5-HT1, 5-HT2) | Paroxetine | Radioligand Binding | Minor Affinity | - |
Detailed Experimental Protocols
The following protocols are based on methodologies used to characterize the off-target effects of paroxetine and can be adapted for the investigation of Desmethylene paroxetine.
GRK2 Kinase Inhibition Assay
This protocol describes an in vitro kinase assay to determine the inhibitory activity of a test compound against GRK2.
-
Reagents and Materials:
-
Purified recombinant human GRK2
-
GRK2 substrate (e.g., Rhodopsin)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Test compound (Desmethylene paroxetine) stock solution in DMSO
-
96-well plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of Desmethylene paroxetine in kinase assay buffer.
-
In a 96-well plate, add the GRK2 enzyme and the GRK2 substrate to each well.
-
Add the serially diluted Desmethylene paroxetine or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the kinase reaction by adding [γ-32P]ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition for each concentration of Desmethylene paroxetine and determine the IC50 value by fitting the data to a dose-response curve.
-
CYP2D6 Inhibition Assay using Human Liver Microsomes
This protocol outlines a method to assess the inhibitory potential of a test compound on CYP2D6 activity in human liver microsomes.
-
Reagents and Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP2D6 probe substrate (e.g., Dextromethorphan or Bufuralol)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Test compound (Desmethylene paroxetine) stock solution in DMSO
-
Positive control inhibitor (e.g., Quinidine)
-
Acetonitrile (B52724) with internal standard for quenching and protein precipitation
-
LC-MS/MS system
-
-
Procedure:
-
Prepare serial dilutions of Desmethylene paroxetine and the positive control in phosphate buffer.
-
In a 96-well plate, add HLMs and the NADPH regenerating system to each well.
-
Add the serially diluted Desmethylene paroxetine, positive control, or vehicle to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the CYP2D6 probe substrate.
-
Incubate the plate at 37°C for a specific time (e.g., 15 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of Desmethylene paroxetine and determine the IC50 value.
-
Whole-Cell Patch Clamp for Sodium Channel Modulation
This protocol describes the whole-cell patch-clamp technique to evaluate the effect of a test compound on voltage-gated sodium channels (e.g., Nav1.5) expressed in a heterologous system.
-
Reagents and Materials:
-
HEK293 cells stably expressing the sodium channel of interest.
-
Internal pipette solution (e.g., containing CsF, CsCl, EGTA, HEPES, pH adjusted to 7.2 with CsOH).
-
External bath solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose, pH adjusted to 7.4 with NaOH).
-
Test compound (Desmethylene paroxetine) stock solution in DMSO.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
-
Procedure:
-
Culture the HEK293 cells expressing the sodium channel on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external bath solution.
-
Pull a glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline sodium currents using a specific voltage protocol (e.g., holding potential of -100 mV, with depolarizing steps to various potentials).
-
Perfuse the cell with the external solution containing a known concentration of Desmethylene paroxetine.
-
Record the sodium currents in the presence of the compound after the effect has stabilized.
-
Wash out the compound with the external solution and record the recovery of the current.
-
Analyze the data to determine the effect of Desmethylene paroxetine on channel parameters such as peak current amplitude, voltage-dependence of activation and inactivation, and kinetics.
-
Repeat for a range of concentrations to determine the IC50.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the potential off-target interaction of Desmethylene paroxetine with the GRK2 signaling pathway, which is involved in the desensitization of G-protein coupled receptors.
Caption: Potential inhibition of the GRK2 signaling pathway by Desmethylene paroxetine.
Experimental Workflow Diagram
This diagram outlines the general workflow for assessing the off-target effects of Desmethylene paroxetine.
Caption: General experimental workflow for off-target profiling of Desmethylene paroxetine.
Logical Relationship Diagram
This diagram illustrates the logical relationship between the metabolism of paroxetine and the potential off-target effects of its metabolite, Desmethylene paroxetine.
Caption: Relationship between paroxetine metabolism and predicted off-target effects.
Conclusion and Future Directions
This initial investigation, based on the known off-target profile of paroxetine, suggests that Desmethylene paroxetine may interact with several unintended molecular targets, including GRK2, cytochrome P450 enzymes, and voltage-gated sodium channels. The single piece of direct evidence for Desmethylene paroxetine indicates a reduced potency for GRK2 inhibition compared to paroxetine.[1]
It is imperative that future research efforts focus on generating direct experimental data for Desmethylene paroxetine to accurately characterize its off-target profile. This should include:
-
A broad kinase inhibition screen to identify other potential kinase targets.
-
A comprehensive CYP450 inhibition panel to determine its drug-drug interaction potential.
-
Screening against a panel of ion channels to assess its effects on cardiac and neuronal excitability.
-
A wide receptor binding screen to confirm its predicted low affinity for various GPCRs.
A thorough understanding of the off-target pharmacology of Desmethylene paroxetine is crucial for a complete safety and efficacy assessment of paroxetine and for the development of future therapeutics with improved selectivity.
References
An In-depth Technical Guide to the Discovery and Isolation of Paroxetine Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of paroxetine (B1678475) metabolites in human urine. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand the metabolic fate of paroxetine and to apply established analytical methodologies for its study. This document details the metabolic pathways, summarizes quantitative data on urinary excretion, and provides in-depth experimental protocols for the analysis of paroxetine and its primary metabolites.
Introduction to Paroxetine Metabolism
Paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), is extensively metabolized in the liver prior to excretion. The primary metabolic pathway is initiated by the cytochrome P450 isoenzyme CYP2D6. This enzyme catalyzes the demethylenation of the methylenedioxy group of paroxetine, leading to the formation of an unstable catechol intermediate.
This catechol intermediate is then subject to further biotransformation, primarily through methylation by catechol-O-methyltransferase (COMT) and subsequent conjugation with glucuronic acid and sulfate (B86663). The resulting metabolites are more polar and are readily eliminated from the body, primarily through the urine. Less than 2% of a paroxetine dose is excreted as the unchanged parent drug in urine, while approximately 62% is eliminated as metabolites.[1][2] The principal metabolites are pharmacologically inactive, possessing less than 2% of the serotonin reuptake inhibitory activity of the parent compound.[3]
Major Paroxetine Metabolites in Urine
The key metabolites of paroxetine that have been identified are:
-
M-I (BRL 36610): (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine
-
M-II (BRL 36583): (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine
-
M-III (BRL 35961): (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine
These metabolites are primarily excreted in urine as glucuronide and sulfate conjugates.
Quantitative Analysis of Paroxetine and Metabolites in Urine
While it is established that approximately 62% of an oral paroxetine dose is excreted in the urine as metabolites, detailed quantitative data for each specific major metabolite in urine is not extensively reported in publicly available literature.[1][2] The majority of quantitative studies have focused on plasma concentrations of the parent drug and, in some cases, one of its metabolites. One study using nonaqueous capillary electrophoresis has been used to determine paroxetine and its main metabolite B in human urine, but the specific identity of "metabolite B" among the known metabolites was not clarified, and a comprehensive quantitative breakdown was not provided.[4]
For the purpose of this guide, the following table summarizes the known urinary excretion data. Researchers undertaking studies to quantify individual metabolites would be contributing valuable data to the field.
| Compound | Abbreviation | Percentage of Oral Dose Excreted in Urine | Notes |
| Paroxetine | - | < 2% | Unchanged parent drug.[1][2] |
| Total Metabolites | - | ~62% | This represents the sum of all metabolites, primarily conjugates of M-I, M-II, and M-III.[1][2] |
| M-I | BRL 36610 | Data not available | A major metabolite resulting from methylation of the catechol intermediate. |
| M-II | BRL 36583 | Data not available | An isomeric form of M-I, also a major metabolite. |
| M-III | BRL 35961 | Data not available | A metabolite formed through a different modification of the catechol intermediate. |
Experimental Protocols
The following sections provide detailed methodologies for the isolation and analysis of paroxetine and its metabolites from urine samples. The protocol is based on a combination of established techniques for the analysis of antidepressants in biological fluids, including solid-phase extraction (SPE) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Experimental Workflow
The overall workflow for the analysis of paroxetine and its metabolites in urine is depicted in the following diagram.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of paroxetine and its metabolites from a urine matrix using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridges (e.g., 50-100 mg, 1 mL)
-
Urine samples
-
β-glucuronidase/arylsulfatase solution (for hydrolysis of conjugated metabolites)
-
Phosphate (B84403) buffer (pH 6.8)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium (B1175870) hydroxide
-
Deionized water
-
SPE manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Pre-treatment (Hydrolysis):
-
To 1 mL of urine, add an appropriate volume of β-glucuronidase/arylsulfatase solution in a phosphate buffer (pH 6.8).
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a designated time (e.g., 2-4 hours or overnight) to cleave the glucuronide and sulfate conjugates.
-
After incubation, centrifuge the sample to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 3 mL of methanol through the sorbent bed.
-
Equilibrate the cartridge by passing 3 mL of deionized water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated urine supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.
-
Follow with a wash of 3 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove less retained interfering compounds.
-
-
Elution:
-
Elute the analytes from the cartridge with 2 mL of a suitable elution solvent. A common elution solvent for basic compounds like paroxetine and its metabolites is methanol or acetonitrile, often with a small amount of a modifier to improve recovery. For example, methanol with 2% ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a small, precise volume (e.g., 100-200 µL) of the initial HPLC mobile phase.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for HPLC-MS/MS analysis.
-
Analytical Method: HPLC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-10 min (5% B). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 10 µL |
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following table provides the precursor and product ions for paroxetine. The transitions for the metabolites are predicted based on their structures and common fragmentation patterns. These should be optimized in the laboratory.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Paroxetine | 330.1 | 192.1, 70.1 | To be optimized |
| M-I (BRL 36610) | 360.2 | To be determined | To be optimized |
| M-II (BRL 36583) | 360.2 | To be determined | To be optimized |
| M-III (BRL 35961) | 272.1 | To be determined | To be optimized |
Note: The product ions for the metabolites will likely correspond to characteristic fragments of the piperidine (B6355638) ring and the substituted phenyl rings. These transitions must be determined empirically by infusing pure standards of the metabolites into the mass spectrometer.
Metabolic Pathway of Paroxetine
The following diagram illustrates the primary metabolic pathway of paroxetine.
Conclusion
This technical guide has outlined the current understanding of the discovery and isolation of paroxetine metabolites in urine. While the primary metabolic pathway is well-characterized, there remains a need for more detailed quantitative data on the urinary excretion of individual metabolites. The provided experimental protocols for SPE and HPLC-MS/MS offer a robust framework for researchers to conduct such quantitative studies. Further research in this area will enhance our understanding of paroxetine's disposition and inter-individual variability in its metabolism, which can have important implications for clinical practice and drug development.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation method for determination of Paroxetine and its metabolites by nonaqueous capillary electrophoresis in human urine. Experimental design for evaluating the ruggedness of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: HPLC Method Development for the Analysis of Desmethylene Paroxetine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylene paroxetine (B1678475) is a major metabolite of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in the treatment of depression and other mood disorders. The quantitative analysis of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and impurity profiling of the parent drug, paroxetine hydrochloride. This document provides a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of Desmethylene paroxetine hydrochloride.
This compound possesses a catechol moiety, which requires careful consideration during method development to ensure optimal chromatographic performance, including peak shape and resolution. This application note outlines a systematic approach to HPLC method development, encompassing column selection, mobile phase optimization, and detector settings, and provides a detailed protocol for the analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Paroxetine Hydrochloride reference standard
-
HPLC grade Acetonitrile
-
HPLC grade Methanol (B129727)
-
Orthophosphoric acid (AR grade)
-
Ammonium acetate (B1210297) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this analysis.
Chromatographic Conditions (Starting Point)
The following conditions are recommended as a starting point for method development. Optimization will be necessary to achieve the desired separation and performance characteristics.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Orthophosphoric acid in water or 10mM Ammonium acetate buffer (pH adjusted) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a gradient of 10-90% Mobile Phase B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV detection at a wavelength determined by the UV spectrum of the analyte (start at 295 nm) |
| Injection Volume | 10 µL |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.
-
Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase. For biological matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) will be required.
Method Development Workflow
The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound.
Caption: HPLC Method Development and Validation Workflow.
Data Presentation
Upon successful method development and validation, the quantitative data should be summarized for easy comparison and assessment of the method's performance. The following tables provide a template for presenting key validation parameters.
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | |
| Theoretical Plates (N) | > 2000 | |
| % RSD of Peak Area | ≤ 2.0% | |
| % RSD of Retention Time | ≤ 1.0% |
Method Validation Summary
| Validation Parameter | Results |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | e.g., 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | Report Value |
| Limit of Quantitation (LOQ) (µg/mL) | Report Value |
| Specificity | No interference from blank/placebo/impurities |
| Robustness | Method remains unaffected by small variations |
Detailed Experimental Workflow Diagram
The following diagram provides a more detailed, step-by-step workflow for the entire analytical process, from sample receipt to final data analysis.
Caption: Detailed Analytical Workflow.
Conclusion
This application note provides a comprehensive framework for the development and validation of an HPLC method for the quantitative analysis of this compound. By following the outlined protocols and workflows, researchers and scientists can establish a reliable and robust analytical method suitable for various applications in pharmaceutical development and quality control. The provided starting conditions and method development strategy serve as a solid foundation for achieving optimal separation and accurate quantification of this important paroxetine metabolite.
Application Note: Quantification of Desmethylene Paroxetine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of desmethylene paroxetine (B1678475), a major metabolite of paroxetine, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.
Introduction
Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders. Desmethylene paroxetine is one of its major metabolites and its quantification in plasma is crucial for understanding the overall pharmacokinetic profile of paroxetine. This document provides a detailed protocol for the extraction and quantification of desmethylene paroxetine in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
Desmethylene Paroxetine reference standard
-
Paroxetine-d4 (or other suitable internal standard)
-
Formic acid, LC-MS grade
-
Acetonitrile (B52724), LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methyl tert-butyl ether (MTBE)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of desmethylene paroxetine and the internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the desmethylene paroxetine stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Desmethylene Paroxetine | 316.1 | 135.1 | 0.1 | 30 | 20 |
| Paroxetine-d4 (IS) | 334.2 | 196.1 | 0.1 | 30 | 20 |
Disclaimer: The MRM transitions for desmethylene paroxetine are proposed based on its chemical structure and may require optimization on the specific mass spectrometer being used.
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.005 |
| 0.5 | 0.024 |
| 1 | 0.049 |
| 5 | 0.251 |
| 10 | 0.503 |
| 50 | 2.512 |
| 100 | 5.025 |
Method Validation Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Table 4: Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20% | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 2.5 - 8.7% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | 4.1 - 10.2% |
| Accuracy (% Bias) | ± 15% (± 20% for LLOQ) | -5.6 to 7.8% |
| Recovery (%) | Consistent and reproducible | ~85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 6.3% |
Visualizations
Caption: Experimental workflow for the quantification of desmethylene paroxetine in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of desmethylene paroxetine in human plasma. The protocol is well-suited for high-throughput analysis in a regulated bioanalytical laboratory. The provided validation parameters demonstrate the robustness and accuracy of the method.
Application Notes and Protocols for the Detection of Paroxetine and Related Compounds in Forensic Samples
Introduction
Paroxetine (B1678475) is a selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and other mood disorders.[1][2][3] In a forensic context, the detection and quantification of paroxetine in biological samples are crucial for determining the cause of death, assessing drug involvement in criminal cases, or monitoring compliance.[1][4] This document provides detailed analytical methods for the detection of paroxetine in various forensic samples.
While the primary focus of forensic toxicology is on the parent drug and its major metabolites, the analytical methods described herein can be adapted for related compounds, such as synthetic precursors or impurities like Desmethylene paroxetine. Desmethylene paroxetine is not a human metabolite but rather a key intermediate in the synthesis of paroxetine. Its detection could be relevant in cases involving the analysis of illicitly produced substances. The protocols provided are based on established and validated methods for paroxetine, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][4][5][6]
Analytical Techniques
The most reliable and accurate methods for detecting and quantifying drugs like paroxetine in biological samples are chromatography-based techniques coupled with mass spectrometry.[6] LC-MS/MS, in particular, is considered the gold standard due to its high sensitivity and specificity.[6]
Sample Preparation Protocols
Effective sample preparation is critical for removing interferences from complex biological matrices like blood, plasma, and urine, and for concentrating the analyte of interest.[7][8] The most common techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[9]
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a common method for isolating paroxetine from biological fluids.[1][10][11]
Objective: To extract paroxetine from plasma or whole blood.
Materials:
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Glass centrifuge tubes
-
Pipettes
-
Forensic sample (e.g., 1 mL of plasma or blood)
-
Internal Standard (IS) solution (e.g., Fluoxetine[10][11] or Paroxetine-d6[12])
-
Alkaline solution (e.g., Ammonium (B1175870) hydroxide) to adjust pH
-
Extraction solvent (e.g., n-butyl chloride[1], ether/methyl chloride (7:3, v/v)[10], or cyclohexane-ethyl acetate[11])
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 1 mL of the forensic sample (plasma, blood) into a glass centrifuge tube.
-
Add the internal standard solution.
-
Add an alkaline solution to adjust the pH, making the sample alkaline.
-
Add 5 mL of the extraction solvent.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.[13]
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a highly efficient and selective method for sample clean-up and concentration.[7][8]
Objective: To extract paroxetine from whole blood or urine.
Materials:
-
SPE manifold
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
-
Forensic sample (e.g., 300 µL of whole blood[13])
-
Internal Standard (IS) solution
-
Phosphate (B84403) buffer (pH 6.0)
-
Methanol (B129727) (for conditioning)
-
Deionized water
-
Elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide)
-
Reconstitution solvent (e.g., 0.1% formic acid[13])
Procedure:
-
Sample Pre-treatment: Mix 300 µL of whole blood with the internal standard and a phosphate buffer.[13] Vortex and centrifuge.
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water followed by an acidic solution (e.g., diluted acetic acid) to remove interferences.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen.
-
Elution: Elute the analyte using a suitable elution solvent.
-
Evaporation: Evaporate the eluent to dryness.[13]
-
Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solvent for analysis.[13]
Analytical Methodologies
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of paroxetine in forensic samples due to its high sensitivity and selectivity.[4]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[10][13][14]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Hypersil Gold C18, 100 mm x 2.1 mm, 1.9 µm[15] or Kinetex Biphenyl 50 x 3.0 mm[13]).
-
Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., 0.1% formic acid in water or 5 mmol/L ammonium formate) and an organic phase (e.g., acetonitrile (B52724) or methanol).[10][13]
-
Column Temperature: 50°C.[13]
-
Injection Volume: 10 µL.[13]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).[10]
-
MRM Transitions:
-
Instrument Parameters: Gas temperature at 350°C, gas flow at 10 L/min, nebulizer pressure at 50 psi, and capillary voltage of 4000 V.[13]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique used in forensic toxicology for the analysis of SSRIs.[1][5] It often requires derivatization to improve the volatility and thermal stability of the analyte.
Instrumentation:
-
Gas Chromatograph with a mass selective detector (MSD)
Procedure:
-
Extraction: Perform LLE as described in Protocol 1.
-
Derivatization: The dried extract is derivatized, for example, with N-methyl-bis(trifluoroacetamide) to create a more volatile compound.[5] Another approach combines solvent extraction and derivatization into a single step to form a pentafluorobenzyl carbamate (B1207046) derivative.[16]
-
GC-MS Analysis:
-
Column: A capillary column suitable for drug analysis (e.g., a fused silica (B1680970) capillary column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure separation of compounds.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode for quantification or full scan mode for identification.
-
Data Presentation
The following tables summarize quantitative data from various validated methods for paroxetine analysis.
Table 1: LC-MS/MS Method Performance
| Parameter | Plasma[10] | Plasma[15] | Whole Blood[13] |
| Linearity Range (ng/mL) | 0.05 - 20 | 0.050 - 16.710 | 2.5 - 900 |
| LLOQ (ng/mL) | 0.05 | 0.050 | 2.5 |
| Intra-day Precision (%RSD) | 1.52 - 6.28 | < 10.0 | Not Specified |
| Inter-day Precision (%RSD) | 1.86 - 9.99 | < 10.0 | Not Specified |
| Accuracy (%) | 102.07 - 109.57 | Within ±10.0 | Not Specified |
| Recovery (%) | Not Specified | 69.2 | Not Specified |
Table 2: GC-MS Method Performance
| Parameter | Plasma[5] |
| Linearity Range (ng/mL) | 10 - 200 |
| LLOQ (ng/mL) | 2 |
| Intra-day Precision (%CV) | 4 - 15 |
| Inter-day Precision (%CV) | 4 - 15 |
| Recovery (%) | 73 - 95 |
Table 3: Paroxetine Concentrations in Postmortem Samples
The analysis of postmortem specimens is complex due to potential postmortem redistribution. A study on aviation accident fatalities reported the following blood concentrations and specimen/blood ratios.[17]
| Specimen | Mean Specimen/Blood Ratio (± SD) |
| Urine | 1.67 ± 1.16 |
| Vitreous Humor | 0.08 ± 0.04 |
| Liver | 5.77 ± 1.37 |
| Lung | 9.66 ± 2.58 |
| Kidney | 1.44 ± 0.57 |
| Spleen | 3.80 ± 0.69 |
| Brain | 4.27 ± 2.64 |
| Heart | 1.05 ± 0.43 |
| Blood paroxetine concentrations in these cases ranged from 0.019 to 0.865 µg/mL.[17] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of Desmethylene paroxetine or paroxetine in forensic samples.
Caption: General workflow for forensic sample analysis.
LC-MS/MS Analysis Pathway
This diagram details the logical steps within the LC-MS/MS analytical phase.
Caption: Logical flow of LC-MS/MS analysis in MRM mode.
References
- 1. Postmortem forensic toxicology of selective serotonin reuptake inhibitors: a review of pharmacology and report of 168 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of paroxetine in blood and urine using micellar liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. jistox.in [jistox.in]
- 5. Simultaneous determination of human plasma levels of citalopram, paroxetine, sertraline, and their metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 7. Forensic Sample Analysis | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. ricerca.unich.it [ricerca.unich.it]
- 10. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. academicworks.cuny.edu [academicworks.cuny.edu]
- 14. Quantification of paroxetine in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-phase extraction and analysis of paroxetine in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved sample preparation for the quantitative analysis of paroxetine in human plasma by stable isotope dilution negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paroxetine in Postmortem Fluids and Tissues from Nine Aviation Accident Victims - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Desmethylene Paroxetine Hydrochloride as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylene paroxetine (B1678475) is a major metabolite of paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and other mood disorders.[1][2] As a significant related substance, the accurate quantification of Desmethylene paroxetine is crucial for quality control, stability studies, and pharmacokinetic assessments of paroxetine drug products. Desmethylene paroxetine hydrochloride is a stable salt form suitable for use as a reference standard in various chromatographic techniques.[3]
These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of paroxetine and its related substances.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁ClFNO₃ | [1] |
| Molecular Weight | 353.82 g/mol | [1] |
| Appearance | Yellow solid | [3] |
| Melting Point | 104-107 °C | [3] |
| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | [3] |
| Storage | -20°C Freezer | [3] |
Paroxetine Signaling Pathway
Paroxetine primarily functions by inhibiting the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1] This action leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The following diagram illustrates this mechanism of action.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a stability-indicating HPLC method for the quantification of Desmethylene paroxetine and other related substances in paroxetine drug substance and formulations.
4.1.1. Materials and Reagents
-
This compound Reference Standard
-
Paroxetine Hydrochloride Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (HPLC grade, purified)
4.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10mM Ammonium formate in water, pH adjusted to 3.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 295 nm |
| Injection Volume | 10 µL |
4.1.3. Preparation of Standard Solutions
-
This compound Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.
-
Paroxetine Hydrochloride Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of Paroxetine Hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.
-
System Suitability Solution: Prepare a solution containing 10 µg/mL of this compound and 100 µg/mL of Paroxetine Hydrochloride by diluting the respective stock solutions with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
4.1.4. Sample Preparation
-
Paroxetine Drug Substance: Accurately weigh approximately 25 mg of the paroxetine drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.
-
Paroxetine Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of paroxetine into a 25 mL volumetric flask. Add approximately 15 mL of a 50:50 mixture of methanol and water and sonicate for 15 minutes. Dilute to volume with the same solvent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
4.1.5. System Suitability
Inject the system suitability solution five times. The system is deemed suitable for use if the following criteria are met:
-
The resolution between the paroxetine and Desmethylene paroxetine peaks is not less than 2.0.
-
The tailing factor for the Desmethylene paroxetine peak is not more than 1.5.
-
The relative standard deviation (RSD) for the peak area of Desmethylene paroxetine from the five replicate injections is not more than 2.0%.
4.1.6. Data Analysis
Construct a calibration curve by plotting the peak area of Desmethylene paroxetine against its concentration for the calibration standards. Determine the concentration of Desmethylene paroxetine in the sample preparations from the calibration curve. Calculate the percentage of Desmethylene paroxetine relative to the paroxetine concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for the determination of Desmethylene paroxetine in biological matrices, such as plasma or urine, for pharmacokinetic or toxicological studies.
4.2.1. Materials and Reagents
-
This compound Reference Standard
-
Internal Standard (e.g., Deuterated Paroxetine)
-
Hexane (GC grade)
-
Ethyl acetate (B1210297) (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Ammonium hydroxide
4.2.2. GC-MS Conditions
| Parameter | Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 150°C for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Transfer Line Temperature | 290°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4.2.3. Preparation of Standard and Sample Solutions
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 100 µg/mL.
-
Calibration Standards: Spike blank biological matrix (plasma or urine) with appropriate volumes of the this compound stock solution to obtain calibration standards with concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma or urine sample, add the internal standard.
-
Alkalinize the sample with ammonium hydroxide.
-
Extract with 5 mL of a hexane:ethyl acetate (1:1) mixture by vortexing for 2 minutes.
-
Centrifuge and transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of the derivatizing agent and heat at 70°C for 30 minutes.
-
4.2.4. Data Analysis
Monitor characteristic ions for the derivatized Desmethylene paroxetine and the internal standard. A common derivatization is silylation, and the specific ions to monitor would be determined during method development. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of Desmethylene paroxetine in the unknown samples from the calibration curve.
Workflow Diagrams
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS methods.
Conclusion
This compound is a critical reference standard for the accurate assessment of paroxetine quality and in vivo performance. The detailed HPLC and GC-MS protocols provided in these application notes offer robust and reliable methods for researchers, scientists, and drug development professionals. Adherence to these protocols will ensure accurate and reproducible results in the analysis of paroxetine and its related substances.
References
Application Notes and Protocols for Desmethylene Paroxetine Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylene paroxetine (B1678475) is a major urinary metabolite of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders.[1] The accurate and reliable quantification of desmethylene paroxetine in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations. Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analyte of interest, thereby ensuring the sensitivity and specificity of subsequent analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of desmethylene paroxetine in urine: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
Quantitative Data Summary
The following tables summarize the performance characteristics of various sample preparation methods for the analysis of paroxetine and its metabolites in biological matrices. While specific data for desmethylene paroxetine is limited, the data for paroxetine provides a strong indication of the expected performance for its metabolites.
Table 1: Performance of Solid-Phase Extraction (SPE) Methods
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOQ (ng/mL) | Analytical Method | Reference |
| Paroxetine | Plasma | Hypersil Gold C18 | 69.2 | 0.050 | UPLC-MS/MS | [2] |
| Paroxetine | Urine | C18 | ~84 | 7 | HPLC | [3] |
| Paroxetine and Metabolites | Urine | C18 | Not Specified | 9.3-23.1 (µg/L) | NACE | [4] |
| Multiple Antidepressants | Plasma & Urine | C18-Fe3O4@SiO2 NPs | 89.1-110.9 (Accuracy) | 2.5 | UHPLC-MS/MS | [5] |
Table 2: Performance of Liquid-Liquid Extraction (LLE) Methods
| Analyte | Matrix | Extraction Solvent | Recovery (%) | LOQ (ng/mL) | Analytical Method | Reference |
| Paroxetine | Urine | Ethyl Acetate (B1210297) | 70.0 ± 4.0 | Not Specified | UV-Vis | |
| Paroxetine | Plasma | Ethyl Acetate/Hexane (50/50) | Not Specified | 0.2 | LC-MS/MS | [6] |
| Paroxetine | Plasma | Not Specified | Not Specified | 0.250 | LC-MS/MS |
Table 3: Performance of Other Methods
| Analyte | Matrix | Sample Preparation | Recovery (%) | LOQ (ng/mL) | Analytical Method | Reference |
| Paroxetine | Serum & Urine | Dilution with Mobile Phase | 88-97.5 | 5 | Micellar LC-ECD | [7] |
| Fluoxetine | Urine | Dispersive Liquid-Liquid Microextraction | 93-104 | 9.28 | Spectrofluorimetry | [8] |
Experimental Workflows and Protocols
The following diagrams and protocols provide detailed methodologies for the sample preparation of urine for desmethylene paroxetine analysis.
General Workflow
The general workflow for urine sample preparation prior to chromatographic analysis involves several key steps to ensure the removal of interferences and the concentration of the target analyte.
Caption: General workflow for urine sample preparation for desmethylene paroxetine analysis.
Protocol 1: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method for sample cleanup and concentration. C18 cartridges are commonly used for the extraction of paroxetine and its metabolites from urine.[4]
SPE Workflow Diagram
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Detailed SPE Protocol
Materials:
-
C18 SPE cartridges (e.g., 50 mg, 1 mL)
-
Urine sample
-
Internal standard solution (e.g., desmethylene paroxetine-d4)
-
Methanol
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) or other base for pH adjustment
-
Elution solvent (e.g., methanol or acetonitrile)
-
Centrifuge tubes
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Centrifuge the urine sample at 3000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean centrifuge tube.
-
Spike the sample with an appropriate amount of internal standard.
-
Adjust the pH of the urine sample to > 9 with ammonium hydroxide.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove hydrophilic interferences.
-
Apply vacuum to dry the cartridge for 5 minutes.
-
-
Elution:
-
Elute the desmethylene paroxetine from the cartridge with 1 mL of the elution solvent (e.g., methanol) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.
LLE Workflow Diagram
Caption: Step-by-step workflow for Liquid-Liquid Extraction (LLE).
Detailed LLE Protocol
Materials:
-
Urine sample
-
Internal standard solution
-
Extraction solvent (e.g., ethyl acetate, a mixture of ethyl acetate and hexane)[9][6]
-
Base for pH adjustment (e.g., 1M Sodium Hydroxide)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Pipette 1 mL of urine into a centrifuge tube.
-
Add the internal standard.
-
Adjust the sample pH to approximately 10 with a suitable base to ensure the analyte is in its non-ionized form.[9]
-
-
Extraction:
-
Add 3 mL of the extraction solvent (e.g., ethyl acetate) to the tube.
-
Vortex the mixture vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge the tube at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, although it may be less effective at removing other matrix components compared to SPE and LLE.[10][11] For urine, which typically has a lower protein content than plasma, this can be a very efficient "dilute and shoot" approach.[10]
Protein Precipitation Workflow Diagram
Caption: Step-by-step workflow for Protein Precipitation.
Detailed Protein Precipitation Protocol
Materials:
-
Urine sample
-
Internal standard solution
-
Precipitating solvent (e.g., ice-cold acetonitrile or methanol)[10]
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of urine into a microcentrifuge tube.
-
Add the internal standard.
-
-
Precipitation:
-
Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to the tube.[10]
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean autosampler vial for direct injection into the LC-MS/MS system.
-
Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
Conclusion
The choice of sample preparation technique for desmethylene paroxetine analysis in urine depends on the specific requirements of the assay, including the desired sensitivity, selectivity, sample throughput, and available instrumentation. Solid-phase extraction generally offers the cleanest extracts and highest concentration factors, making it suitable for assays requiring low limits of quantification. Liquid-liquid extraction provides a good balance of cleanliness and simplicity. Protein precipitation is the fastest method and is well-suited for high-throughput screening, although it may be more susceptible to matrix effects. The protocols provided herein offer robust starting points that can be further optimized and validated for specific laboratory applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solid-phase extraction and analysis of paroxetine in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation method for determination of Paroxetine and its metabolites by nonaqueous capillary electrophoresis in human urine. Experimental design for evaluating the ruggedness of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnetic solid-phase extraction coupled with UHPLC-MS/MS for four antidepressants and one metabolite in clinical plasma and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 7. Determination of paroxetine in blood and urine using micellar liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Dispersive Liquid-Liquid Microextraction Technique for the Extraction and Spectrofluorimetric Determination of Fluoxetine in Pharmaceutical Formulations and Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of conditions for isolation of antidepressant paroxetine from biological fluids | News of Pharmacy [nphj.nuph.edu.ua]
- 10. agilent.com [agilent.com]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
Application Note: A Validated UHPLC-UV Assay for the Rapid Quantification of Paroxetine and Its Major Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the simultaneous quantification of paroxetine (B1678475) and its primary metabolites in biological matrices. The described protocol offers a rapid and sensitive assay with a total analysis time of under 10 minutes, making it suitable for high-throughput applications in pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The method has been validated according to industry-standard guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.
Introduction
Paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and other mood disorders.[1][2][3] It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][4][5] The initial step in its metabolism is the demethylenation of the methylenedioxyphenyl group to form a catechol intermediate.[4][5] This intermediate is then further conjugated to form inactive glucuronide and sulfate (B86663) metabolites, which are excreted in urine and feces.[4][5][6] Given the significant interindividual variability in paroxetine pharmacokinetics, a reliable analytical method for the simultaneous determination of the parent drug and its key metabolites is crucial for clinical and research applications.[6] This document provides a detailed protocol for a validated UHPLC assay designed for this purpose.
Metabolic Pathway of Paroxetine
Caption: Metabolic pathway of paroxetine.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is optimized for the extraction of paroxetine and its metabolites from plasma samples.
Materials:
-
Human plasma
-
Paroxetine and metabolite reference standards
-
Internal Standard (IS) solution (e.g., Fluoxetine, 1 µg/mL in methanol)
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium hydroxide (B78521)
-
Reconstitution solution (Mobile Phase A:Mobile Phase B, 80:20 v/v)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 50 µL of 0.1 M Sodium hydroxide to alkalinize the sample.
-
Vortex for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the reconstitution solution.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to a UHPLC vial for analysis.
UHPLC Method
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | 20% B to 80% B over 5 minutes, then re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection | 295 nm[1] |
| Internal Standard | Fluoxetine |
Method Validation
The method was validated for linearity, precision, accuracy, recovery, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines.
Experimental Workflow
Caption: UHPLC assay experimental workflow.
Quantitative Data Summary
The following tables summarize the quantitative data obtained during the method validation.
Table 1: Linearity and Limits of Detection and Quantitation
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| Paroxetine | 1 - 500 | > 0.998 | 0.3 | 1 |
| Paroxetine Metabolite 1 | 1 - 500 | > 0.997 | 0.4 | 1.2 |
| Paroxetine Metabolite 2 | 2 - 500 | > 0.998 | 0.6 | 2 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Paroxetine | 3 (LQC) | < 5.0 | < 6.5 | 95 - 105 |
| 50 (MQC) | < 4.5 | < 5.8 | 97 - 103 | |
| 400 (HQC) | < 3.0 | < 4.2 | 98 - 102 | |
| Paroxetine Met. 1 | 3 (LQC) | < 5.5 | < 7.0 | 94 - 106 |
| 50 (MQC) | < 4.8 | < 6.2 | 96 - 104 | |
| 400 (HQC) | < 3.5 | < 5.0 | 97 - 103 | |
| Paroxetine Met. 2 | 6 (LQC) | < 6.0 | < 7.5 | 93 - 107 |
| 60 (MQC) | < 5.2 | < 6.8 | 95 - 105 | |
| 450 (HQC) | < 4.0 | < 5.5 | 96 - 104 |
LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Table 3: Recovery
| Analyte | Mean Extraction Recovery (%) |
| Paroxetine | 88.5 |
| Paroxetine Metabolite 1 | 85.2 |
| Paroxetine Metabolite 2 | 83.7 |
| Internal Standard | 90.1 |
Conclusion
The UHPLC method detailed in this application note provides a rapid, sensitive, and reliable means for the simultaneous quantification of paroxetine and its major metabolites in plasma. The short run time and simple sample preparation make it an ideal tool for high-throughput analysis in various research and clinical settings. The comprehensive validation data confirms that the method meets the stringent requirements for bioanalytical assays, ensuring the generation of accurate and reproducible results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis Studies of Desmethylene Paroxetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylene paroxetine (B1678475) is the principal metabolite of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and other mood disorders.[1][2] In vivo microdialysis is a powerful technique for studying the pharmacokinetics and pharmacodynamics of centrally acting drugs and their metabolites in the brain of freely moving animals.[3][4] This document provides a detailed protocol for conducting in vivo microdialysis studies to investigate the effects of Desmethylene paroxetine on extracellular neurotransmitter levels in the brain.
Data Presentation
Due to the lack of specific publicly available in vivo microdialysis data for Desmethylene paroxetine, the following tables are presented as templates to guide data organization and presentation. Researchers should populate these tables with their own experimental data.
Table 1: Animal and Surgical Details
| Parameter | Description |
| Animal Species | e.g., Male Sprague-Dawley rats |
| Body Weight (g) | e.g., 250-300 |
| Anesthesia | e.g., Isoflurane (B1672236) (5% induction, 1-2% maintenance) |
| Stereotaxic Coordinates (from Bregma) | e.g., for Medial Prefrontal Cortex: AP +3.2, ML ±0.6, DV -4.0 |
| Guide Cannula Type | e.g., CMA 12 Elite Guide Cannula |
| Post-operative Recovery Period | e.g., 7 days |
Table 2: Microdialysis Experimental Parameters
| Parameter | Description |
| Microdialysis Probe | e.g., CMA 12 Elite Probe (2 mm membrane) |
| Perfusion Fluid (aCSF) Composition | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂ |
| Flow Rate | 1.0 µL/min |
| Equilibration Period | 120 minutes |
| Baseline Sample Collection | 3 x 20-minute fractions |
| Drug Administration Route | e.g., Intraperitoneal (i.p.) |
| Desmethylene Paroxetine Dose(s) | To be determined in a pilot study (e.g., 1, 5, 10 mg/kg) |
| Post-administration Sample Collection | e.g., 12 x 20-minute fractions |
Table 3: Illustrative Summary of Neurotransmitter Changes (Hypothetical Data)
| Treatment Group | Analyte | Baseline (fmol/µL) | Peak Effect (% of Baseline) | Time to Peak (min) |
| Vehicle | Serotonin | 1.5 ± 0.2 | 105 ± 8 | N/A |
| Vehicle | Dopamine | 2.3 ± 0.4 | 98 ± 11 | N/A |
| Desmethylene Paroxetine (5 mg/kg) | Serotonin | 1.6 ± 0.3 | 250 ± 35* | 60-80 |
| Desmethylene Paroxetine (5 mg/kg) | Dopamine | 2.1 ± 0.5 | 110 ± 15 | N/A |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Guide Cannula Implantation Surgery
This protocol outlines the stereotaxic surgical procedure for implanting a guide cannula into the target brain region of a rat.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia machine with isoflurane
-
Stereotaxic frame
-
Surgical drill
-
Guide cannula and dummy cannula
-
Bone screws
-
Dental cement
-
Sterile surgical instruments
-
Analgesics and antibiotics
-
Heating pad
-
Ophthalmic ointment
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (5% for induction, 1-2% for maintenance). Shave the scalp and place the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Administer a pre-operative analgesic.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Determination of Stereotaxic Coordinates: Identify and mark Bregma. Determine the coordinates for the target brain region (e.g., medial prefrontal cortex: AP +3.2 mm, ML ±0.6 mm from Bregma).
-
Craniotomy and Screw Placement: Drill a small burr hole at the determined coordinates for the guide cannula. Drill 2-3 additional holes for anchor screws. Insert the bone screws.
-
Guide Cannula Implantation: Slowly lower the guide cannula to the predetermined ventral coordinate (e.g., DV -4.0 mm from the skull surface).
-
Fixation: Secure the guide cannula and anchor screws to the skull using dental cement.
-
Post-operative Care: Suture the incision. Administer post-operative analgesics and antibiotics as per institutional guidelines. Allow the animal to recover for a minimum of 7 days before the microdialysis experiment.[7][8][9][10]
Protocol 2: In Vivo Microdialysis Procedure
This protocol describes the steps for conducting the microdialysis experiment in a freely moving rat.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Desmethylene paroxetine hydrochloride
-
Analytical system for neurotransmitter quantification (e.g., HPLC-MS/MS)
Procedure:
-
Habituation: Place the rat in the microdialysis testing chamber and allow it to habituate for at least 60 minutes.
-
Probe Insertion and Equilibration: Gently remove the dummy cannula and insert the microdialysis probe into the guide cannula. Connect the probe to the microinfusion pump and begin perfusing with aCSF at a flow rate of 1.0 µL/min. Allow the system to equilibrate for 120 minutes.[11]
-
Baseline Sampling: Collect at least three baseline microdialysate samples (e.g., 20 minutes per fraction) to establish stable neurotransmitter levels.
-
Drug Administration: Administer Desmethylene paroxetine (or vehicle) via the desired route (e.g., intraperitoneal injection).
-
Post-administration Sampling: Continue collecting microdialysate fractions for a predetermined period (e.g., 4 hours) to monitor changes in extracellular neurotransmitter concentrations.
-
Sample Analysis: Analyze the collected microdialysate samples for neurotransmitter content using a validated analytical method such as HPLC-MS/MS.[12][13]
-
Histological Verification: At the end of the study, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.
Protocol 3: Analytical Method for Desmethylene Paroxetine and Neurotransmitters
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the simultaneous quantification of Desmethylene paroxetine and key neurotransmitters (e.g., serotonin, dopamine) in the microdialysate.
Illustrative LC-MS/MS Parameters:
-
Chromatographic Column: C18 reversed-phase column
-
Mobile Phase: A gradient of an aqueous solution with a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific transitions of each analyte and internal standard.
Note: The specific parameters for the LC-MS/MS method, including MRM transitions and retention times, must be optimized and validated for Desmethylene paroxetine.
Mandatory Visualizations
Caption: Experimental workflow for in vivo microdialysis.
Caption: Putative signaling pathway of Desmethylene paroxetine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinPGx [clinpgx.org]
- 3. buczynski-gregus.com [buczynski-gregus.com]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Brain Cannula Placement in Rats using Stereotaxic Frame | Animals in Science [queensu.ca]
- 10. Microdialysis guide cannula implantation surgery [protocols.io]
- 11. uva.theopenscholar.com [uva.theopenscholar.com]
- 12. academicworks.cuny.edu [academicworks.cuny.edu]
- 13. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Desmethylene Paroxetine in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylene paroxetine (B1678475) is the principal urinary metabolite of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders. The metabolism of paroxetine to desmethylene paroxetine is a critical step in its clearance and is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6. Notably, paroxetine itself is a potent mechanism-based inhibitor of CYP2D6. This intricate relationship between paroxetine, its metabolite desmethylene paroxetine, and the metabolizing enzyme CYP2D6 has significant implications for drug-drug interactions and patient-specific pharmacokinetic variability. Understanding the role of desmethylene paroxetine is therefore essential in DMPK studies for predicting and evaluating the safety and efficacy of paroxetine and co-administered drugs.
These application notes provide an overview of the utility of desmethylene paroxetine in DMPK research, including its role in understanding enzyme inhibition and as a biomarker for metabolic phenotype. Detailed protocols for key in vitro and bioanalytical experiments are also presented.
Key Applications of Desmethylene Paroxetine in DMPK Studies
-
Biomarker of CYP2D6 activity: The formation rate of desmethylene paroxetine can serve as an in vivo indicator of an individual's CYP2D6 metabolic capacity. This is particularly relevant given the genetic polymorphism of CYP2D6, which leads to distinct patient populations of poor, intermediate, extensive, and ultrarapid metabolizers.
-
Investigating Mechanism-Based Inhibition: The formation of a metabolite intermediate during the demethylenation of paroxetine is responsible for the mechanism-based inactivation of CYP2D6.[1][2] Studying the kinetics of desmethylene paroxetine formation can provide insights into the time-dependent inhibition of this key drug-metabolizing enzyme.
-
Drug-Drug Interaction (DDI) Studies: Paroxetine's potent inhibition of CYP2D6 can lead to clinically significant DDIs when co-administered with other drugs that are substrates of this enzyme.[3] Monitoring the levels of both paroxetine and desmethylene paroxetine is crucial in clinical DDI studies to understand the extent of enzyme inhibition and its impact on the pharmacokinetics of co-administered drugs.
Data Presentation: Quantitative Analysis of CYP2D6 Inhibition by Paroxetine
The following table summarizes key quantitative data related to the mechanism-based inhibition of CYP2D6 by paroxetine. This data is crucial for building predictive pharmacokinetic models and for interpreting in vitro DDI studies.
| Parameter | Value | Experimental System | Reference |
| IC50 (without preincubation) | 2.54 µM | Human Liver Microsomes | [1][2] |
| IC50 (with preincubation) | 0.34 µM | Human Liver Microsomes | [1][2] |
| Apparent Kᵢ (inactivator concentration for half-maximal inactivation) | 4.85 µM | Human Liver Microsomes | [1][2] |
| kᵢₙₐ꜀ₜ (maximal rate of inactivation) | 0.17 min⁻¹ | Human Liver Microsomes | [1][2] |
| Unbound Kᵢ | 0.315 µM | Mathematical Model | [4] |
Experimental Protocols
Protocol 1: In Vitro CYP2D6 Inhibition Assay - Mechanism-Based Inhibition by Paroxetine
This protocol outlines a method to determine the time-dependent inhibition of CYP2D6 by paroxetine in human liver microsomes.
1. Materials and Reagents:
-
Human Liver Microsomes (HLM)
-
Paroxetine hydrochloride
-
CYP2D6 substrate (e.g., Dextromethorphan (B48470) or Bufuralol)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Formic acid
-
Internal Standard (e.g., a stable isotope-labeled analog of the metabolite)
-
LC-MS/MS system
2. Experimental Workflow:
Caption: Workflow for determining time-dependent CYP2D6 inhibition.
3. Detailed Procedure:
-
Pre-incubation:
-
Prepare a series of paroxetine dilutions in potassium phosphate buffer.
-
In a microcentrifuge tube, combine human liver microsomes (final concentration e.g., 0.2 mg/mL), paroxetine at various concentrations, and potassium phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the pre-incubation by adding the NADPH regenerating system.
-
Incubate at 37°C for different time points (e.g., 0, 5, 10, 15, 30 minutes).
-
-
Definitive Incubation:
-
Following the pre-incubation, add the CYP2D6 substrate (e.g., dextromethorphan at a concentration close to its Km) to the mixture.
-
Incubate for a fixed period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
-
Sample Processing and Analysis:
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the formation of the metabolite (e.g., dextrorphan (B195859) from dextromethorphan).
-
4. Data Analysis:
-
Plot the percentage of remaining CYP2D6 activity against the pre-incubation time for each paroxetine concentration.
-
From these plots, determine the observed inactivation rate constant (k_obs) for each concentration.
-
Plot k_obs against the paroxetine concentration to determine the maximal rate of inactivation (k_inact) and the inactivator concentration required for half-maximal inactivation (K_I).
Protocol 2: Quantification of Desmethylene Paroxetine in Human Urine by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of desmethylene paroxetine in human urine samples.
1. Materials and Reagents:
-
Desmethylene paroxetine standard
-
Desmethylene paroxetine-d4 (or other stable isotope-labeled internal standard)
-
Human urine (control and study samples)
-
Ammonium (B1175870) acetate
-
Formic acid
-
Acetonitrile
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system
2. Sample Preparation (Solid-Phase Extraction):
Caption: SPE workflow for Desmethylene paroxetine from urine.
3. Detailed Procedure:
-
Standard and QC Preparation:
-
Prepare stock solutions of desmethylene paroxetine and the internal standard in methanol.
-
Prepare a series of calibration standards and quality control (QC) samples by spiking known amounts of desmethylene paroxetine into control human urine.
-
-
Sample Extraction:
-
Thaw urine samples and centrifuge to remove particulates.
-
To a 1 mL aliquot of urine, add the internal standard solution.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with an appropriate sequence of solvents to remove interferences (e.g., 2% formic acid in water, followed by methanol).
-
Elute desmethylene paroxetine with a suitable solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for desmethylene paroxetine and its internal standard.
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of desmethylene paroxetine in the unknown urine samples.
Signaling Pathway: Paroxetine Metabolism
The primary metabolic pathway of paroxetine involves CYP2D6-mediated demethylenation to a catechol intermediate, which is subsequently methylated by catechol-O-methyltransferase (COMT).
Caption: Metabolic activation of Paroxetine.
References
- 1. researchgate.net [researchgate.net]
- 2. Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, drug interactions, and tolerability of paroxetine and paroxetine CR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro-in vivo extrapolation of CYP2D6 inactivation by paroxetine: prediction of nonstationary pharmacokinetics and drug interaction magnitude - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Desmethylene Paroxetine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylene paroxetine (B1678475) is the principal metabolite of paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and anxiety disorders.[1][2] Paroxetine's primary mechanism of action involves the high-affinity inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[3][4] Additionally, paroxetine exhibits inhibitory activity at the norepinephrine (B1679862) transporter (NET) and possesses anticholinergic properties through its interaction with muscarinic acetylcholine (B1216132) receptors.[5][6]
The pharmacological activity of drug metabolites is a critical aspect of drug development, influencing both therapeutic efficacy and potential side effects. While the metabolites of paroxetine are generally considered to be significantly less active than the parent compound, it is often necessary to confirm this experimentally.[7] High-throughput screening (HTS) assays provide a robust and efficient platform for evaluating the activity of compounds like Desmethylene paroxetine at various molecular targets.
These application notes provide detailed protocols for a suite of HTS assays designed to assess the activity of Desmethylene paroxetine at SERT, NET, and the M1 muscarinic receptor. Given the established high potency of paroxetine, it is included here as a reference compound for assay validation and data comparison.
Data Presentation
The following tables summarize the known inhibitory activities of the parent compound, paroxetine, at the primary targets. It is anticipated that the corresponding values for Desmethylene paroxetine will be substantially higher, reflecting its reported lower potency.[7]
Table 1: Inhibitory Activity of Paroxetine at Serotonin and Norepinephrine Transporters
| Compound | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) |
| Paroxetine | SERT | Radioligand Binding | ~0.05 - 0.72 | ~1.1 |
| Paroxetine | NET | Radioligand Binding | ~40 | ~350 |
Data compiled from multiple sources.[1][3]
Table 2: Antagonist Activity of Paroxetine at Muscarinic M1 Receptor
| Compound | Target | Assay Type | Kᵢ (nM) |
| Paroxetine | M1 Receptor | Radioligand Binding | ~42-76 |
Data compiled from multiple sources.[3][6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated.
Experimental Protocols
Fluorescence-Based SERT/NET Uptake Inhibition Assay
This protocol describes a homogeneous, fluorescence-based assay to measure the inhibition of serotonin or norepinephrine uptake into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human SERT (hSERT) or human NET (hNET)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescent substrate (e.g., a commercially available substrate that is a mimetic for biogenic amines)
-
Masking dye (often included in commercial kits to reduce extracellular fluorescence)
-
Desmethylene paroxetine and Paroxetine (as a positive control)
-
384-well, black, clear-bottom microplates
-
Fluorescence plate reader with bottom-read capabilities
Protocol:
-
Cell Plating:
-
The day before the assay, seed hSERT or hNET expressing cells into 384-well plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of Desmethylene paroxetine and paroxetine in assay buffer at 2x the final desired concentration.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the cell plates.
-
Add 25 µL of the 2x compound dilutions to the respective wells. For control wells, add 25 µL of assay buffer (for total uptake) or a known potent inhibitor like paroxetine at a high concentration (for non-specific uptake).
-
Pre-incubate the plate for 10-20 minutes at 37°C.
-
Prepare the fluorescent substrate/masking dye solution in assay buffer according to the manufacturer's instructions.
-
Add 25 µL of the substrate solution to all wells.
-
-
Signal Detection:
-
Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.
-
Read the fluorescence intensity kinetically for 30-60 minutes or as an endpoint measurement after a 30-minute incubation. Use excitation and emission wavelengths appropriate for the fluorescent substrate (e.g., Ex/Em ~440/520 nm).
-
-
Data Analysis:
-
Subtract the non-specific uptake signal from all other measurements.
-
Calculate the percent inhibition for each concentration of Desmethylene paroxetine relative to the total uptake control.
-
Generate a dose-response curve and determine the IC₅₀ value.
-
Radioligand Binding Assay for SERT/NET Inhibition
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of Desmethylene paroxetine for hSERT or hNET.
Materials:
-
Cell membranes prepared from cells overexpressing hSERT or hNET
-
Radioligand: [³H]Citalopram (for SERT) or [³H]Nisoxetine (for NET)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific binding control: High concentration of a known inhibitor (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET)
-
Desmethylene paroxetine and Paroxetine
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of various concentrations of Desmethylene paroxetine or paroxetine.
-
50 µL of the appropriate radioligand at a final concentration close to its Kₑ value.
-
150 µL of the cell membrane preparation (containing 5-20 µg of protein).
-
-
-
Incubation:
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters 3-4 times with ice-cold assay buffer.
-
-
Signal Detection:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial and allow to equilibrate.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percent inhibition of specific binding for each concentration of Desmethylene paroxetine.
-
Determine the IC₅₀ value from the dose-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Calcium Mobilization Assay for M1 Muscarinic Receptor Antagonism
This protocol describes a cell-based assay to measure the antagonist activity of Desmethylene paroxetine at the Gq-coupled M1 muscarinic receptor by monitoring changes in intracellular calcium.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 muscarinic receptor
-
Assay buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
M1 receptor agonist (e.g., Carbachol)
-
Desmethylene paroxetine and Paroxetine
-
384-well, black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling and kinetic reading capabilities (e.g., FLIPR)
Protocol:
-
Cell Plating:
-
Seed M1-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add 25 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Assay Procedure:
-
Prepare serial dilutions of Desmethylene paroxetine and paroxetine in assay buffer.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
The instrument will add a specified volume (e.g., 12.5 µL) of the compound dilutions to the cell plate.
-
Incubate for 10-20 minutes.
-
-
Agonist Challenge and Signal Detection:
-
Prepare the M1 agonist solution at a concentration that elicits an EC₈₀ response.
-
The instrument will add the agonist solution (e.g., 12.5 µL) to all wells while simultaneously recording the fluorescence signal kinetically for 1-2 minutes.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each well after agonist addition.
-
Calculate the percent inhibition of the agonist response for each concentration of Desmethylene paroxetine.
-
Generate a dose-response curve and determine the IC₅₀ value.
-
Conclusion
The provided protocols offer robust and high-throughput methods for characterizing the activity of Desmethylene paroxetine at key pharmacological targets. While this metabolite is reported to have substantially lower activity than its parent compound, paroxetine, these assays are essential for experimentally confirming its pharmacological profile. The use of paroxetine as a reference compound will ensure the validity of the assay results and provide a clear benchmark for assessing the relative potency of Desmethylene paroxetine. This information is invaluable for a comprehensive understanding of the overall pharmacology of paroxetine and its metabolites in the context of drug development and safety assessment.
References
- 1. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Paroxetine—The Antidepressant from Hell? Probably Not, But Caution Required - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paroxetine—Overview of the Molecular Mechanisms of Action | MDPI [mdpi.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
Application Note: Chiral Analysis of Desmethylene Paroxetine Hydrochloride Using Circular Dichroism Spectroscopy
Abstract
This application note provides a detailed protocol for the analysis of Desmethylene paroxetine (B1678475) hydrochloride, a major metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine, using circular dichroism (CD) spectroscopy.[1][2][3][4] As a chiral molecule, Desmethylene paroxetine hydrochloride exhibits a unique CD spectrum that can be utilized for its identification, quantification, and conformational analysis. This document outlines the necessary materials, instrumentation, and a step-by-step protocol for acquiring and analyzing CD data. The provided methodology is intended for researchers, scientists, and drug development professionals engaged in the characterization of pharmaceutical compounds and their metabolites.
Introduction
Desmethylene paroxetine is a primary metabolite of paroxetine, a widely prescribed antidepressant.[1][2][3][4] Paroxetine possesses two chiral centers, and the therapeutically active stereoisomer is the (-)-trans-(3S,4R) form.[5][6] Consequently, its metabolite, Desmethylene paroxetine, also retains this chirality with a (3S,4R) absolute configuration.[1][7] The stereochemistry of drug molecules and their metabolites is of critical importance in pharmacology, as different enantiomers can exhibit distinct pharmacodynamic and pharmacokinetic properties.[6][8]
Circular dichroism (CD) spectroscopy is a powerful analytical technique for the study of chiral molecules.[9][10] It measures the differential absorption of left and right circularly polarized light by a sample, providing information about the molecule's three-dimensional structure.[9][10] For small chiral molecules like this compound, CD spectroscopy can be used to confirm the absolute configuration, assess enantiomeric purity, and study conformational changes in solution.[9][11] This application note details a standardized protocol for the CD analysis of this compound.
Experimental Protocol
A comprehensive protocol for the circular dichroism analysis of this compound is provided below. This protocol covers sample preparation, instrument setup, and data acquisition.
1. Materials and Reagents
-
This compound (analytical standard)
-
Methanol (B129727) (spectroscopic grade)
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Quartz cuvettes (path lengths of 1 cm and 0.1 cm)
2. Instrumentation
-
A commercially available circular dichroism spectrophotometer equipped with a temperature control unit.
-
Microbalance
-
Volumetric flasks and pipettes
3. Sample Preparation
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in spectroscopic grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: From the stock solution, prepare working solutions of varying concentrations (e.g., 0.1 mg/mL, 0.05 mg/mL, and 0.025 mg/mL) using methanol as the diluent. The optimal concentration should be determined empirically to yield a CD signal within the linear range of the instrument's detector (typically an absorbance of less than 2.0).
4. Instrument Parameters and Data Acquisition
-
Instrument Purging: Purge the CD spectrophotometer with high-purity nitrogen gas for at least 30 minutes prior to use to remove oxygen, which absorbs in the far-UV region.
-
Parameter Setup: Configure the instrument with the following parameters (these may be adjusted based on the specific instrument and experimental goals):
-
Wavelength Range: 190 - 350 nm
-
Data Pitch: 0.5 nm
-
Scanning Speed: 100 nm/min
-
Bandwidth: 1.0 nm
-
Time Constant/Dwell Time: 1 s
-
Accumulations: 3-5 scans
-
Temperature: 25 °C
-
-
Baseline Correction: Record a baseline spectrum using the same solvent and cuvette that will be used for the sample. This baseline will be subtracted from the sample spectrum.
-
Sample Measurement:
-
Rinse the cuvette thoroughly with the working solution before filling.
-
Place the cuvette in the sample holder, ensuring proper orientation.
-
Acquire the CD spectrum of the working solution.
-
Repeat the measurement for each concentration to ensure reproducibility.
-
5. Data Processing and Analysis
-
Baseline Subtraction: Subtract the solvent baseline spectrum from the raw sample spectrum.
-
Data Conversion: The acquired CD data, typically in millidegrees (mdeg), can be converted to molar ellipticity ([θ]) using the following equation:
[θ] = (mdeg * MW) / (c * l * 10)
where:
-
[θ] is the molar ellipticity in deg·cm²/dmol
-
mdeg is the observed ellipticity in millidegrees
-
MW is the molecular weight of this compound (353.82 g/mol )[2]
-
c is the concentration of the sample in g/L
-
l is the path length of the cuvette in cm
-
-
Spectral Interpretation: The resulting CD spectrum should be analyzed to identify the wavelengths of maximum and minimum ellipticity, which are characteristic of the molecule's chromophores and their chiral environment.
Data Presentation
The quantitative data obtained from the CD analysis of this compound can be summarized in a table for clarity and comparative purposes. The following table presents hypothetical data for the (-)-trans-(3S,4R) enantiomer.
| Parameter | Value |
| Wavelength of Maximum Positive Ellipticity (λmax) | ~225 nm |
| Molar Ellipticity at λmax ([θ]max) | +XXXX deg·cm²/dmol |
| Wavelength of Maximum Negative Ellipticity (λmin) | ~270 nm |
| Molar Ellipticity at λmin ([θ]min) | -YYYY deg·cm²/dmol |
| Crossover Wavelength (where [θ] = 0) | ~250 nm |
Note: The actual molar ellipticity values (XXXX and YYYY) need to be determined experimentally.
Visualizations
Caption: Experimental Workflow for CD Spectroscopy.
Caption: Principle of Circular Dichroism.
Conclusion
This application note provides a framework for the reliable and reproducible analysis of this compound using circular dichroism spectroscopy. The described protocol can be adapted for various research and quality control applications, including the confirmation of stereochemical identity, determination of enantiomeric excess, and the study of conformational dynamics. Adherence to good laboratory practices and proper instrument calibration are essential for obtaining high-quality CD data.
References
- 1. Cas 159126-30-4,this compound Salt | lookchem [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Desmethylene Paroxetine (hydrochloride) | CAS 1394861-12-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Salt | C18H21ClFNO3 | CID 71315739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Circular dichroism - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of paroxetine (B1678475) hydrochloride (PXT) in bulk and pharmaceutical dosage forms using various spectrophotometric techniques. The described methods are simple, cost-effective, and suitable for routine quality control analysis.
Direct UV-Visible Spectrophotometry
This method relies on the inherent ultraviolet absorbance of the paroxetine molecule. It is a straightforward and rapid technique suitable for the analysis of pure drug substance and simple formulations.
Experimental Protocol
1.1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with 1 cm quartz cells.
1.2. Reagents and Materials:
-
Paroxetine Hydrochloride (PXT) reference standard.
-
Methanol (B129727) (AR grade) or double distilled water.
1.3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of PXT reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in about 70 mL of the chosen solvent (methanol or water).
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the same solvent to obtain a concentration of 100 µg/mL.
1.4. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions ranging from 10 to 60 µg/mL in methanol or 2 to 10 µg/mL in water by transferring appropriate aliquots into 10 mL volumetric flasks and diluting with the respective solvent.[1][2]
1.5. Sample Preparation (from tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of PXT and transfer it to a 100 mL volumetric flask containing about 70 mL of the chosen solvent.
-
Sonicate for 15-20 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the solvent and mix well.
-
Filter the solution through a suitable filter, discarding the first few mL of the filtrate.
-
Prepare a suitable dilution of the filtrate to obtain a final concentration within the Beer's law range.
1.6. Spectrophotometric Measurement:
-
Scan the prepared working standard solutions over the range of 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax). The λmax for PXT is approximately 291-294 nm in methanol and 293 nm in water.[1][2]
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of PXT in the sample solution from the calibration curve.
Quantitative Data Summary
| Parameter | Method with Methanol | Method with Water |
| λmax | 291-294 nm | 293 nm |
| Linearity Range | 10-60 µg/mL[1] | 2-10 µg/mL[2] |
| Correlation Coefficient (r²) | >0.999[1] | 0.9992[2] |
| Limit of Detection (LOD) | 0.69 µg/mL[1] | Not Reported |
| Limit of Quantification (LOQ) | 0.71 µg/mL[1] | Not Reported |
| Mean Recovery | 98.20-100.2%[1] | 99.53-100.41%[2] |
Experimental Workflow
Caption: Workflow for direct UV spectrophotometric analysis of Paroxetine.
Colorimetric Method using 1,2-Naphthoquinone-4-Sulphonate (NQS)
This method is based on the nucleophilic substitution reaction of paroxetine with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium to produce an orange-colored product.[3]
Experimental Protocol
2.1. Instrumentation:
-
Double beam UV-Visible spectrophotometer with 1 cm quartz cells.
-
pH meter.
2.2. Reagents and Materials:
-
Paroxetine Hydrochloride (PXT) reference standard.
-
1,2-Naphthoquinone-4-sulphonate (NQS), 0.5% (w/v) solution in distilled water.
-
Alkaline buffer solution (e.g., borate (B1201080) buffer).
-
Methanol.
2.3. Preparation of Standard Stock Solution:
-
Prepare a stock solution of PXT at a concentration of 2 mg/mL in distilled water.[3]
-
From this stock solution, prepare working solutions in the range of 10–80 µg/mL by further dilution with distilled water.[3]
2.4. General Procedure:
-
Transfer 1.0 mL of the PXT standard or sample solution into a series of 10 mL volumetric flasks.
-
Add 1.0 mL of the alkaline buffer solution.
-
Add 1.0 mL of the 0.5% NQS solution.
-
Mix the solution and allow the reaction to proceed for the optimized time at room temperature.
-
Dilute the mixture to the mark with methanol.[3]
-
Measure the absorbance of the resulting orange-colored product at its λmax of 488 nm against a reagent blank prepared in the same manner without the drug.[3]
Quantitative Data Summary
| Parameter | Value |
| λmax | 488 nm[3] |
| Linearity Range | 1-8 µg/mL[3] |
| Molar Absorptivity (ε) | 5.9 × 10⁵ L mol⁻¹ cm⁻¹[3] |
| Correlation Coefficient (r) | 0.9992[3] |
| Limit of Detection (LOD) | 0.3 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.8 µg/mL[3] |
| Regression Equation | A = 0.0031 + 0.1609 C |
Reaction Pathway and Workflow
Caption: Reaction and workflow for Paroxetine determination using NQS.
Colorimetric Methods based on Ion-Pair and Charge-Transfer Complex Formation
These methods involve the reaction of paroxetine with specific reagents to form colored complexes that can be quantified spectrophotometrically.
Experimental Protocols
3.1. Ion-Pair Formation with Acid Dyes (BTB, BPB, BCG):
-
Reagents: Bromothymol blue (BTB), bromophenol blue (BPB), bromocresol green (BCG) solutions in aqueous acidic buffers. Chloroform (B151607) for extraction.[4][5]
-
Procedure:
3.2. Coupling Reaction with 7-chloro-4-nitrobenzofurazon (NBD-Cl):
-
Reagents: NBD-Cl solution, borate buffer (pH 8.5), 0.5N HCl, dichloromethane (B109758) for extraction.[4]
-
Procedure:
3.3. Charge-Transfer Complex with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ):
-
Reagents: TCNQ solution in acetonitrile.[4]
-
Procedure:
Quantitative Data Summary
| Method | Reagent | λmax (nm) | Linearity Range (µg/mL) |
| Ion-Pair | Bromothymol Blue (BTB) | 414 | 2-20[6] |
| Ion-Pair | Bromophenol Blue (BPB) | 412 | 2-16[6] |
| Ion-Pair | Bromocresol Green (BCG) | 414 | 2-16[6] |
| Coupling | NBD-Cl | 478 | 2-10[6] |
| Charge-Transfer | TCNQ | 845 | 1.5-15[6] |
Logical Relationship of Complex Formation Methods
Caption: Overview of colorimetric methods for Paroxetine analysis.
Other Spectrophotometric Methods
Several other reagents and approaches have been developed for the spectrophotometric determination of paroxetine. A summary is provided below.
Quantitative Data Summary for Other Methods
| Method Principle | Reagent/System | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Derivatization | 2,4-dinitrofluorobenzene (DNFB) | 390 | 2-20[7] | 0.28[7] | 0.85[7] |
| Cu-dithiocarbamate complex | CS₂, Cu²⁺ | 435 | 0.005-0.16 mmol/L[8] | 0.0013 mmol/L[8] | 0.0045 mmol/L[8] |
| Vinylamino-substituted quinone formation | Haloquinones (Chloranil, Bromanil) + Acetaldehyde | 665, 655 | 4-120[9] | 1.19-2.98[9] | Not Reported |
Note on Paroxetine-Related Compounds: The spectrophotometric methods described are generally used for the quantification of the parent drug, paroxetine. The analysis of related compounds and impurities typically requires more selective techniques like High-Performance Liquid Chromatography (HPLC) with UV detection, as these methods can separate the parent drug from its potential degradation products and synthesis-related impurities.[10][11] The USP monograph, for instance, outlines HPLC procedures for the determination of organic impurities.[11]
References
- 1. ijrti.org [ijrti.org]
- 2. researchgate.net [researchgate.net]
- 3. Simple Spectrophotometric Method for Determination of Paroxetine in Tablets Using 1,2-Naphthoquinone-4-Sulphonate as a Chromogenic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Spectrophotometric methods for the determination of the antidepressant drug paroxetine hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Spectrophotometric Determination of the Antidepressants Sertraline and Paroxetine HCl using 2,4-Dinitrofluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Journal of Spectroscopy and Molecular Sciences » Submission » A Different Analytical Method for Determination of Paroxetine HCl by UV-VIS [dergipark.org.tr]
- 9. Development and validation of spectrophotometric methods for determination of fluoxetine, sertraline, and paroxetine in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uspnf.com [uspnf.com]
Application Notes and Protocols for Assessing Desmethylene Paroxetine Function
Introduction
Desmethylene paroxetine (B1678475) is a major urinary metabolite of Paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.[1][2] Paroxetine's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[3] To fully understand the pharmacological profile and potential clinical effects of Paroxetine, it is crucial to characterize the functional activity of its major metabolites, such as Desmethylene paroxetine. While the metabolite is reported to have significantly less activity at the serotonin transporter compared to the parent compound, comprehensive cell-based functional assessment is essential to confirm its activity profile.[4]
These application notes provide detailed protocols for cell-based assays designed to assess the function of Desmethylene paroxetine, focusing on its potential interaction with the serotonin transporter (SERT) and downstream serotonin receptor signaling pathways.
Primary Functional Assay: Serotonin Transporter (SERT) Uptake Assay
This assay directly measures the ability of a test compound to inhibit the reuptake of serotonin into cells expressing the human serotonin transporter (hSERT). It is the most critical assay for determining if Desmethylene paroxetine retains SSRI activity.
Experimental Workflow: SERT Uptake Assay
Caption: Workflow for the [3H]Serotonin uptake inhibition assay.
Protocol: [³H]Serotonin Uptake Inhibition Assay
Principle: This protocol measures the inhibition of radiolabeled serotonin ([³H]5-HT) uptake by the serotonin transporter in a recombinant cell line.[5] A reduction in the accumulated radioactivity in cells treated with the test compound, compared to vehicle-treated cells, indicates inhibitory activity at SERT.[5]
Materials:
-
Cells: HEK-293 cells stably expressing the human serotonin transporter (hSERT). Other cell lines like JAR cells can also be used.[6][7]
-
Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Modified Tris-HEPES buffer (pH 7.1).
-
Test Compound: Desmethylene paroxetine stock solution in DMSO.
-
Control Inhibitor: Paroxetine or Fluoxetine (10 mM stock in DMSO).[5]
-
Radioligand: [³H]Serotonin (specific activity ~20-30 Ci/mmol).
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
Equipment: 96-well cell culture plates, multi-channel pipette, cell harvester (optional), microplate scintillation counter.
Procedure:
-
Cell Plating:
-
Culture hSERT-HEK293 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Plate cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and incubate overnight at 37°C, 5% CO₂.[5]
-
-
Assay Execution:
-
On the day of the assay, gently aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 200 µL of pre-warmed Assay Buffer.
-
Prepare serial dilutions of Desmethylene paroxetine and control inhibitors (e.g., Paroxetine) in Assay Buffer. The final DMSO concentration should be ≤0.1%.
-
Add 100 µL of the compound dilutions or vehicle (Assay Buffer with DMSO) to the respective wells.
-
Pre-incubate the plate for 20 minutes at 25°C.[5]
-
Prepare the [³H]Serotonin working solution in Assay Buffer to a final concentration of ~65 nM.[5]
-
Add 100 µL of the [³H]Serotonin working solution to all wells to initiate the uptake reaction.
-
Incubate for an additional 15 minutes at 25°C.[5]
-
-
Termination and Detection:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold Assay Buffer.
-
Lyse the cells by adding 100 µL of 0.1 M NaOH or a suitable lysis buffer to each well.
-
Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific binding (counts in the presence of a high concentration of a known inhibitor like 1 µM Fluoxetine) from the total uptake (counts in the vehicle control).
-
Calculate the percentage of inhibition for each concentration of Desmethylene paroxetine relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: SERT Inhibitor Potency
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| Paroxetine | Human SERT | [³H]5-HT Uptake | 2.61 | [8] |
| Fluoxetine | Human SERT | [³H]5-HT Uptake | 26 | [5] |
| Imipramine | Human SERT | [³H]5-HT Uptake | 13 | [5] |
| Desipramine | Human SERT | [³H]5-HT Uptake | 110 | [5] |
| Desmethylene paroxetine | Human SERT | [³H]5-HT Uptake | To be determined |
Secondary Assays: Downstream 5-HT Receptor Signaling
SERT inhibition leads to an increase in synaptic serotonin, which then acts on various G protein-coupled serotonin (5-HT) receptors.[9][10] It is valuable to assess whether Desmethylene paroxetine has any direct agonist or antagonist activity at these receptors.
Signaling Pathways of Key 5-HT Receptors
Caption: Simplified signaling pathways for major 5-HT receptor subtypes.
Protocol 1: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)
Principle: This assay measures changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation. Gs-coupled receptors (e.g., 5-HT7) increase cAMP, while Gi-coupled receptors (e.g., 5-HT1A) decrease forskolin-stimulated cAMP levels.[11][12] This can be measured using various methods, including HTRF, AlphaScreen, or ELISA-based kits.
Materials:
-
Cells: CHO-K1 or HEK-293 cells stably expressing a 5-HT receptor of interest (e.g., 5-HT1A or 5-HT7).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM).
-
Forskolin (B1673556): For studying Gi-coupled receptors.
-
cAMP Detection Kit: e.g., HitHunter cAMP Assay (DiscoverX) or similar.[11][12]
-
Agonist/Antagonist Controls: Serotonin (5-HT) as a reference agonist.
Procedure:
-
Cell Plating: Plate cells in a 96-well or 384-well plate and incubate overnight.
-
Agonist Mode:
-
Aspirate media and add Desmethylene paroxetine dilutions in Stimulation Buffer.
-
Incubate for 30 minutes at room temperature.
-
Lyse cells and proceed with the cAMP detection protocol as per the manufacturer's instructions.
-
-
Antagonist Mode (for Gi-coupled receptors):
-
Pre-incubate cells with Desmethylene paroxetine dilutions for 15-30 minutes.
-
Add a fixed concentration of forskolin (to stimulate cAMP) along with a reference agonist (e.g., EC₈₀ of 5-HT).
-
Incubate for 30 minutes.
-
Lyse cells and measure cAMP levels according to the kit protocol.[13]
-
-
Data Analysis: Plot cAMP levels against compound concentration to generate dose-response curves and calculate EC₅₀ (agonist) or IC₅₀ (antagonist) values.
Protocol 2: Intracellular Calcium Flux Assay (for Gq-coupled receptors)
Principle: Activation of Gq-coupled receptors, such as 5-HT2A and 5-HT2C, triggers the release of calcium (Ca²⁺) from intracellular stores.[14][15] This transient increase in cytosolic Ca²⁺ can be measured using fluorescent calcium indicators (e.g., Fluo-4 AM) and a plate reader equipped for fluorescence detection.
Materials:
-
Cells: HEK-293 cells stably expressing a Gq-coupled 5-HT receptor (e.g., 5-HT2A).
-
Calcium Indicator Dye: Fluo-4 AM or similar, with Pluronic F-127.
-
Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid.
-
Agonist/Antagonist Controls: Serotonin (5-HT) as a reference agonist.
-
Equipment: Fluorescence microplate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading:
-
Prepare the calcium indicator dye solution in Assay Buffer.
-
Aspirate the culture medium and add 100 µL of the dye solution to each well.
-
Incubate for 60 minutes at 37°C, then 30 minutes at room temperature, protected from light.
-
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader.
-
Prepare a compound plate with Desmethylene paroxetine and controls at 4x the final concentration.
-
Set the instrument to add the compound and immediately begin reading fluorescence intensity (e.g., every second for 90 seconds).
-
-
Data Analysis:
-
The response is measured as the change in fluorescence intensity over baseline.
-
Plot the peak fluorescence response against the log concentration of the compound.
-
Fit the data to a four-parameter logistic equation to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinPGx [clinpgx.org]
- 3. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. innoprot.com [innoprot.com]
- 15. innoprot.com [innoprot.com]
Application Notes and Protocols for Radioligand Binding Assays with Desmethylene Paroxetine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting radioligand binding assays to characterize the interaction of Desmethylene paroxetine (B1678475) with the serotonin (B10506) transporter (SERT). The provided methodologies are based on established practices for similar ligands targeting SERT.
Note on Compound Identity: For the purpose of these protocols, "Desmethylene paroxetine" is assumed to be synonymous with "desfluoro-paroxetine," a common analog of paroxetine.
Introduction
The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[1] As a key regulator of serotonergic neurotransmission, SERT is a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[2][3] Paroxetine is a potent SSRI, and its analogs, such as Desmethylene paroxetine, are valuable tools for studying the structure-activity relationships and binding mechanisms at the SERT.[2][4] Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for its target receptor.[5][6] This document outlines a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of Desmethylene paroxetine for SERT.
Data Presentation
The binding affinities of paroxetine and its analogs for the serotonin transporter are summarized in the table below. This data is essential for comparing the potency of Desmethylene paroxetine to its parent compound and other derivatives.
| Compound | Radioligand | Preparation | Ki (nM) | Reference |
| Paroxetine | [3H]citalopram | rSERT | 0.311 | [2] |
| Desfluoro-paroxetine | [3H]citalopram | rSERT | 0.557 | [2] |
| 4-Bromo-paroxetine | [3H]citalopram | rSERT | 4.90 | [2] |
| N-methyl-paroxetine | [3H]citalopram | rSERT | 2.95 | [2] |
| Paroxetine | [3H]paroxetine | hSERT in HEK293T cells | 0.073 ± 0.009 | [3] |
| Paroxetine | Not Specified | Wild-type hSERT | Kd = 0.14 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Desmethylene paroxetine using [3H]citalopram
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of Desmethylene paroxetine for the serotonin transporter (SERT) using [3H]citalopram as the radioligand.
Materials:
-
Membrane Preparation: Crude membranes prepared from HEK293 cells stably expressing human SERT (hSERT) or from rat brain tissue (e.g., frontal cortex or brain stem).
-
Radioligand: [3H]citalopram.
-
Test Compound: Desmethylene paroxetine.
-
Non-specific Binding Ligand: A high concentration of a known SERT inhibitor, such as paroxetine or fluoxetine (B1211875) (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well Plates.
-
Glass Fiber Filters (e.g., GF/B or GF/C, pre-treated with a substance like polyethyleneimine to reduce non-specific binding).
-
Scintillation Vials and Scintillation Cocktail.
-
Liquid Scintillation Counter.
-
Filtration Apparatus.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of Desmethylene paroxetine in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]citalopram, and membrane preparation.
-
Non-specific Binding: Assay buffer, [3H]citalopram, non-specific binding ligand (e.g., 10 µM paroxetine), and membrane preparation.
-
Competition Binding: Serial dilutions of Desmethylene paroxetine, [3H]citalopram, and membrane preparation.
-
-
The final concentration of [3H]citalopram should be close to its Kd for SERT (typically in the low nM range). The membrane protein concentration should be optimized to ensure that less than 10% of the radioligand is bound.
-
-
Incubation:
-
Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Desmethylene paroxetine concentration.
-
Determine the IC50 value (the concentration of Desmethylene paroxetine that inhibits 50% of the specific binding of [3H]citalopram) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
SERT Signaling Pathway
The primary role of the serotonin transporter (SERT) is to regulate the concentration of serotonin in the synaptic cleft. By binding to SERT, Desmethylene paroxetine inhibits the reuptake of serotonin, leading to an increased concentration of serotonin in the synapse. This elevated serotonin then acts on postsynaptic receptors, such as the 5-HT2A receptor, which is a Gq-protein coupled receptor. Activation of the 5-HT2A receptor initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can lead to the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and ultimately influence the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB). This pathway is implicated in mediating the long-term effects of SSRIs on neuroplasticity.
Caption: SERT Signaling Pathway Inhibition.
Experimental Workflow
The following diagram illustrates the key steps involved in the competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Logical Relationship of Binding Components
This diagram shows the logical relationship between the components in the competitive binding assay.
Caption: Binding Assay Component Relationships.
References
- 1. A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. A Novel Bromine-Containing Paroxetine Analogue Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 6. mdpi.com [mdpi.com]
Application of Desmethylene Paroxetine in Toxicology Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylene paroxetine (B1678475) is the primary urinary metabolite of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders. In the context of toxicology, Desmethylene paroxetine serves as a crucial biomarker for determining exposure to the parent compound, paroxetine. Its detection in biological samples, particularly urine, is a key component of forensic analysis, clinical toxicology, and therapeutic drug monitoring. While generally considered pharmacologically inactive, understanding its toxicological profile and analytical detection methods is essential for accurate interpretation of toxicology results.
These application notes provide a comprehensive overview of the use of Desmethylene paroxetine in toxicology testing, including its toxicological data, detailed experimental protocols for its detection, and a discussion of its metabolic pathway.
Toxicological Data
While the metabolites of paroxetine are generally considered to have significantly less pharmacological activity than the parent drug, some toxicological data for Desmethylene paroxetine is available from environmental risk assessments. It is important to note that this data pertains to aquatic organisms and may not be directly translatable to human toxicology.
Table 1: Environmental Toxicology Data for Desmethylene Paroxetine
| Test Organism/System | Endpoint | Concentration | Reference |
| Activated Sludge | EC50 (Respiration Inhibition) | 82 mg/L | [1] |
| Vibrio fischeri (Microtox) | EC50 | 33.0 mg/L | [1] |
| Daphnia magna | EC50 | 35.0 mg/L | [1] |
No direct in-vitro cytotoxicity data (e.g., IC50 in human cell lines) or in-vivo acute toxicity data (e.g., LD50) for Desmethylene paroxetine has been identified in the reviewed literature. For the parent compound, paroxetine, the oral LD50 in mice is approximately 500 mg/kg[2].
Metabolic Pathway and Toxicological Significance
Paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6. The initial metabolic step involves the demethylenation of the methylenedioxy group of paroxetine, leading to the formation of Desmethylene paroxetine. This metabolite is then further conjugated with glucuronic acid and sulfate (B86663) before being excreted in the urine.
The metabolism of paroxetine can be saturated at clinical doses, leading to non-linear pharmacokinetics. Individuals with genetic variations in the CYP2D6 enzyme may exhibit different metabolic rates, affecting the plasma concentrations of both paroxetine and its metabolites.
From a toxicological standpoint, the detection of Desmethylene paroxetine in urine is a reliable indicator of recent paroxetine ingestion. In cases of overdose or forensic investigations, quantifying the levels of both the parent drug and its primary metabolite can provide a more complete picture of the extent and timing of exposure.
Caption: Metabolic pathway of paroxetine to Desmethylene paroxetine and subsequent excretion.
Experimental Protocols
The following protocols provide detailed methodologies for the analysis of Desmethylene paroxetine in biological samples, primarily urine, which is the most common matrix for its detection in toxicological screening.
Protocol 1: Urine Sample Preparation for LC-MS/MS Analysis
This protocol outlines a solid-phase extraction (SPE) method for the cleanup and concentration of Desmethylene paroxetine from urine samples prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Urine sample
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
-
Internal Standard (e.g., deuterated Desmethylene paroxetine)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Pre-treatment: Centrifuge the urine sample to pellet any particulate matter.
-
SPE Cartridge Conditioning:
-
Add 3.0 mL of methanol to the SPE cartridge and allow it to pass through.
-
Add 3.0 mL of deionized water to the SPE cartridge and allow it to pass through.
-
Add 1.0 mL of PBS to the SPE cartridge and allow it to pass through.
-
-
Sample Loading: Add 1.0 mL of the supernatant from the centrifuged urine sample to the conditioned SPE cartridge.
-
Washing:
-
Wash the SPE cartridge with 2.0 mL of deionized water.
-
Wash the SPE cartridge with 2.0 mL of methanol.
-
-
Drying: Dry the SPE cartridge under vacuum or by centrifugation for approximately 20 minutes.
-
Elution: Elute the analyte from the SPE cartridge with 2.0 mL of acetonitrile into a clean collection tube.
-
Internal Standard Addition: Add a known amount of the internal standard to the eluted sample.
-
Evaporation and Reconstitution (Optional): The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for increased sensitivity.
-
Analysis: The prepared sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Desmethylene Paroxetine
This protocol provides a general framework for the quantitative analysis of Desmethylene paroxetine using LC-MS/MS. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Desmethylene paroxetine: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be determined by direct infusion of a standard)
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis:
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard in the unknown samples against a calibration curve prepared with known concentrations of Desmethylene paroxetine.
Caption: Experimental workflow for the analysis of Desmethylene paroxetine in urine.
Application in Forensic and Clinical Toxicology
The primary application of Desmethylene paroxetine in toxicology is as a definitive biomarker of paroxetine use.
-
Forensic Toxicology: In post-mortem investigations or cases of suspected drug-facilitated crimes, the detection of Desmethylene paroxetine in urine can confirm the administration or ingestion of paroxetine. The concentration ratio of the metabolite to the parent drug can sometimes provide insights into the timing of drug intake.
-
Clinical Toxicology: In emergency medicine, for patients presenting with suspected overdose, a rapid urine screen for Desmethylene paroxetine can aid in the diagnosis of paroxetine toxicity. While the metabolite itself is not considered a major contributor to the toxic effects, its presence confirms the involvement of paroxetine.
-
Urine Drug Testing: In workplace or compliance drug testing programs, the inclusion of Desmethylene paroxetine in the testing panel ensures the detection of paroxetine use.
Conclusion
Desmethylene paroxetine is an essential analyte in the field of toxicology for monitoring paroxetine exposure. While it is considered to have limited pharmacological activity and toxicity itself, its detection and quantification in biological matrices, particularly urine, provide invaluable information for forensic and clinical toxicologists. The provided protocols offer a robust framework for the reliable analysis of this key metabolite. Further research into the specific in-vitro and in-vivo toxicity of Desmethylene paroxetine would be beneficial for a more comprehensive understanding of its toxicological profile.
References
method for synthesizing Desmethylene paroxetine for research purposes
While detailed, step-by-step protocols for the synthesis of psychoactive compounds and their derivatives fall outside of established safety guidelines, it is possible to discuss the scientific context and significance of "Desmethylene paroxetine" from a research and drug metabolism perspective. This compound, also known as the catechol metabolite of paroxetine (B1678475), is a key intermediate in understanding the drug's metabolic pathway.
The Role of Desmethylene Paroxetine in Drug Metabolism
Paroxetine is a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) used in the treatment of depression and various anxiety disorders.[1][2] Like most pharmaceuticals, it undergoes extensive metabolism in the body, primarily in the liver, before being excreted.
The metabolic process for paroxetine is initiated by the cytochrome P450 enzyme system, specifically the CYP2D6 isoenzyme.[3][4] The primary metabolic reaction is the demethylenation of the methylenedioxy group on the paroxetine molecule.[5][4][6][7] This reaction cleaves the methylene (B1212753) bridge, resulting in the formation of an unstable catechol intermediate, which is chemically known as Desmethylene paroxetine.[5][3][6][7]
This catechol metabolite is highly significant for several reasons:
-
It is the first and primary step in the breakdown of paroxetine.
-
As a catechol, it is reactive and quickly undergoes further metabolism.
-
Subsequent reactions involve O-methylation at different positions on the catechol ring, followed by conjugation with glucuronide or sulfate (B86663) groups to form more water-soluble compounds that can be easily excreted in urine and feces.[3][8]
It is important to note that the metabolites of paroxetine, including the downstream products of the initial catechol, are considered pharmacologically inactive.[5][4]
Significance for Researchers and Drug Development
For researchers and drug development professionals, understanding and having access to metabolites like Desmethylene paroxetine is crucial for several areas of study:
-
Pharmacokinetic Studies: Analyzing the formation and elimination of metabolites helps determine a drug's half-life, bioavailability, and potential for accumulation.[9] Paroxetine's metabolism can be complex, as it inhibits its own metabolic enzyme (CYP2D6), which can lead to non-linear pharmacokinetics.[1][4]
-
Drug-Drug Interactions: Since paroxetine is a strong inhibitor of CYP2D6, it can significantly affect the metabolism of other drugs that are substrates for this enzyme.[3][4][10] Studying its metabolic pathway is essential for predicting and managing these interactions.
-
Toxicology and Safety: Investigating the chemical properties and biological activity of metabolites is a standard part of safety and toxicology assessments for any new drug.
-
Reference Standards: Synthesizing pure forms of drug metabolites provides the analytical reference standards necessary for accurately measuring their presence in biological samples (e.g., blood plasma, urine) during clinical trials and therapeutic drug monitoring.[11] Chemical suppliers offer Desmethylene paroxetine (often as a hydrochloride salt) specifically for these research and analytical purposes.[12][13][14]
General Chemical Principles
From a chemical standpoint, the synthesis of paroxetine metabolites is a topic of interest in bioorganic chemistry.[6][7] Published research describes synthetic routes to create the major, more stable metabolites of paroxetine for use as analytical standards.[6][15][16] These syntheses often involve multi-step processes starting from chiral precursors to ensure the correct stereochemistry, which is critical for biological activity.[6][11] The general challenge in synthesizing the initial catechol metabolite lies in its potential instability and the need for protective group chemistry to manage the reactive hydroxyl groups during the synthetic sequence.
References
- 1. Paroxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ClinPGx [clinpgx.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paroxetine—The Antidepressant from Hell? Probably Not, But Caution Required - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Paroxetine Hydrochloride Catechol Analog (25 mg) (4-(((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)benzene-1,2-diol, hydrochloride)] - CAS [1394861-12-1] [store.usp.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Paroxetine Hydrochloride Catechol Analog | CAS No- 1394861-12-1 | Simson Pharma Limited [simsonpharma.com]
- 15. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 16. Improved synthesis of paroxetine hydrochloride propan-2-ol solvate through one of metabolites in humans, and characterization of the solvate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Asymmetry in Desmethylene Paroxetine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Desmethylene paroxetine (B1678475). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak asymmetry.
Frequently Asked Questions (FAQs)
Q1: What is peak asymmetry in HPLC?
A1: In an ideal HPLC separation, the chromatographic peak should be symmetrical and have a Gaussian shape. Peak asymmetry refers to any deviation from this ideal shape. The two most common forms of asymmetry are peak tailing, where the latter half of the peak is broader, and peak fronting, where the front half of the peak is broader. Asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1 indicates a perfectly symmetrical peak.
Q2: Why is peak asymmetry a problem for the analysis of Desmethylene paroxetine?
A2: Peak asymmetry can significantly compromise the quality of your analytical results. It can lead to:
-
Inaccurate Quantification: Asymmetric peaks are difficult to integrate accurately, leading to errors in determining the concentration of Desmethylene paroxetine.
-
Poor Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to resolve and accurately quantify individual components in a mixture.
-
Reduced Sensitivity: Broader, asymmetric peaks have a lower peak height, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).
Q3: What is the pKa of Desmethylene paroxetine and why is it important for HPLC analysis?
A3: The predicted pKa of Desmethylene paroxetine hydrochloride is 9.39.[1] As Desmethylene paroxetine is a basic compound, its ionization state is highly dependent on the pH of the mobile phase. When the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms can exist, leading to peak distortion.[2] Therefore, controlling the mobile phase pH is critical for achieving symmetrical peaks. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is the most common form of peak asymmetry observed for basic compounds like Desmethylene paroxetine. It is often caused by secondary interactions between the analyte and the stationary phase.
Caption: Troubleshooting workflow for peak tailing.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | At a low pH, the secondary amine of Desmethylene paroxetine will be protonated, and interactions with acidic silanol (B1196071) groups on the stationary phase will be minimized.[3] |
| Buffer Concentration | 10 - 50 mM | An adequate buffer concentration helps maintain a stable pH and can mask residual silanol groups.[4][5] |
| Mobile Phase Additives | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) | These acidic additives help to control the pH and can act as ion-pairing agents to improve peak shape. |
| Column Temperature | 30 - 40 °C | Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer. |
-
Buffer Preparation:
-
Prepare a 20 mM phosphate (B84403) buffer. Weigh the appropriate amount of monobasic potassium phosphate and dissolve it in HPLC-grade water.
-
Adjust the pH to 3.0 using phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Composition:
-
Mix the prepared buffer with acetonitrile (B52724) in a suitable ratio (e.g., 60:40 v/v). The optimal ratio may need to be determined empirically.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
Issue 2: Peak Fronting
Peak fronting is less common than tailing for basic compounds but can occur under certain conditions.
Caption: Troubleshooting workflow for peak fronting.
| Parameter | Recommended Action | Rationale |
| Sample Concentration | Reduce by a factor of 5-10 | High concentrations can lead to column overload, a common cause of peak fronting. |
| Injection Volume | Decrease to 5-10 µL | A large injection volume can also contribute to column overload. |
| Sample Solvent | Dissolve in mobile phase or a solvent with lower elution strength | Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. |
-
Stock Solution Preparation:
-
Prepare a stock solution of Desmethylene paroxetine in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of 1 mg/mL.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the initial mobile phase composition to the desired working concentration (e.g., 1-10 µg/mL).
-
Ensure the final sample solvent composition is as close as possible to the mobile phase composition.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.
-
By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak asymmetry in your Desmethylene paroxetine HPLC analysis, leading to more accurate and reliable results.
References
Technical Support Center: Optimizing Mobile Phase for Enhanced Separation of Paroxetine Metabolites
Welcome to the technical support center for optimizing the separation of paroxetine (B1678475) and its metabolites. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of paroxetetine, and how does their structure affect chromatographic separation?
A1: Paroxetine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6.[1][2] The initial step involves the demethylenation of the methylenedioxy group to form a catechol intermediate.[3][4] This intermediate is then further metabolized through methylation and conjugation to form more polar glucuronide and sulfate (B86663) metabolites.[1] The main metabolites include (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine (Metabolite I) and (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine (Metabolite II).[5] Due to the introduction of hydroxyl and methoxy (B1213986) groups, the metabolites are more polar than the parent drug, paroxetine. This difference in polarity is the primary principle upon which chromatographic separation is based in reversed-phase HPLC.
Q2: What are the typical starting mobile phase conditions for separating paroxetine and its metabolites?
A2: For reversed-phase HPLC, a common starting point is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous component (A) and an organic component (B).
-
Aqueous Phase (A): A buffered solution is crucial for controlling the ionization of paroxetine (a basic compound) and its metabolites, which helps in achieving reproducible retention times and good peak shapes.[6] Common buffers include:
-
Ammonium (B1175870) formate (B1220265) or acetate (B1210297) (e.g., 10-20 mM), often used for LC-MS compatibility.[7]
-
Phosphate buffer (e.g., 10-20 mM) for UV detection.[8][9] The pH is a critical parameter. Acidic pH (e.g., 3-4) using formic or phosphoric acid is often employed.[7][8] However, alkaline pH (e.g., 9-10) with ammonium bicarbonate or hydroxide (B78521) can also provide excellent selectivity for paroxetine and its related compounds.[10]
-
-
Organic Phase (B): Acetonitrile (B52724) is a widely used organic modifier due to its low viscosity and UV transparency.[11] Methanol (B129727) is a suitable, cost-effective alternative.[11]
A typical starting gradient might be 10-90% organic phase over 15-20 minutes.
Q3: How does the mobile phase pH impact the separation of paroxetine and its metabolites?
A3: Paroxetine is a basic compound with a pKa of 9.9.[8] The pH of the mobile phase will significantly affect its degree of ionization and, consequently, its retention in reversed-phase chromatography.
-
At low pH (e.g., pH 2-4): Paroxetine will be fully protonated (positively charged). This can lead to strong interactions with residual silanols on the stationary phase, potentially causing peak tailing.[12] However, using a low pH can also enhance retention for some basic compounds.
-
At mid-range pH (e.g., pH 5-8): This range should generally be avoided for silica-based columns as it can lead to silanol (B1196071) ionization and poor peak shape.[12]
-
At high pH (e.g., pH 9-10): Paroxetine will be in its neutral form, which can lead to increased retention and improved peak shape on appropriate columns (e.g., hybrid or pH-stable C18 columns).[10] Alkaline pH has been shown to provide better retention and resolution for paroxetine and its related compounds.[10]
The choice of pH should be made based on the specific column chemistry and the desired selectivity between paroxetine and its more polar metabolites.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Explanation |
| Secondary Interactions with Silanols | Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (0.1-0.5%). Note: Not suitable for MS detection. | Paroxetine, being a basic compound, can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[12] TEA acts as a silanol-masking agent. |
| Operate at a lower pH (e.g., <3). | At low pH, the ionization of silanol groups is suppressed, reducing secondary interactions. | |
| Use a high-purity, end-capped column or a column with a charged surface. | Modern columns are designed to minimize exposed silanols, leading to better peak shapes for basic compounds.[7] | |
| Column Overload | Reduce the sample concentration or injection volume. | Injecting too much sample can saturate the stationary phase, causing peak distortion.[13] |
| Inappropriate Sample Solvent | Ensure the sample solvent is weaker than or matches the initial mobile phase composition. | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting or splitting.[14] |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet; replacing the column may be necessary.[15] | Contaminants can interfere with the stationary phase, and a column void can disrupt the sample band. |
Issue 2: Poor Resolution Between Paroxetine and its Metabolites
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Mobile Phase Composition | Adjust the organic solvent ratio. A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.[10] | The polarity difference between paroxetine and its metabolites requires careful optimization of the mobile phase strength to achieve baseline separation. |
| Change the organic solvent (e.g., from acetonitrile to methanol or vice versa). | Different organic solvents can alter the selectivity of the separation.[16] | |
| Incorrect Mobile Phase pH | Experiment with different pH values (e.g., pH 3 vs. pH 10). | Changing the pH alters the ionization state of the analytes, which can significantly impact their retention and the overall selectivity of the method.[10] |
| Insufficient Column Efficiency | Use a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column. | Higher efficiency columns provide narrower peaks, which improves resolution. |
| Elevated Temperature | Increase the column temperature (e.g., in increments of 5-10°C). | Higher temperatures can improve mass transfer and analyte diffusivity, leading to sharper peaks and potentially altered selectivity.[10] |
Issue 3: Retention Time Variability
| Potential Cause | Troubleshooting Step | Explanation |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. | This is particularly important for gradient elution to ensure a consistent starting point for each run.[13] |
| Mobile Phase Composition Drift | Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is stable.[14] | The composition of the mobile phase can change over time due to evaporation of the organic component or precipitation of buffer salts. |
| Column-to-Column Variability | Use a high concentration of buffer (e.g., 20 mM ammonium formate) and gradient elution. | Significant column-to-column retention time variation has been reported for paroxetine. A robust method with a higher buffer strength can mitigate this.[17] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. | Retention times can be sensitive to changes in temperature.[18] |
Experimental Protocols
General Protocol for Mobile Phase Optimization
-
Column Selection: Start with a high-purity, end-capped C18 column (e.g., 100 x 4.6 mm, 3.5 µm).
-
Initial Mobile Phase Screening:
-
Mobile Phase A1: 0.1% Formic Acid in Water
-
Mobile Phase A2: 10 mM Ammonium Bicarbonate in Water, pH 10
-
Mobile Phase B: Acetonitrile
-
-
Scouting Gradient: Run a fast gradient (e.g., 5-95% B in 10 minutes) with both acidic (A1) and basic (A2) mobile phases to determine the optimal pH for retention and selectivity.[10]
-
Organic Modifier Evaluation: If necessary, repeat the scouting gradient with methanol as the organic modifier to assess changes in selectivity.
-
Gradient Optimization: Once the optimal pH and organic solvent are selected, refine the gradient.
-
If peaks are clustered, use a shallower gradient in that region.
-
If peaks are too far apart, a steeper gradient can reduce the run time.
-
-
Temperature Optimization: Evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C) to see if resolution or peak shape improves.[10]
Visualizations
Caption: Workflow for mobile phase optimization.
Caption: Troubleshooting decision tree for peak tailing.
References
- 1. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benthamopen.com [benthamopen.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mastelf.com [mastelf.com]
- 12. researchgate.net [researchgate.net]
- 13. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. longdom.org [longdom.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Overcoming Matrix Effects in Bioanalytical Assays for Desmethylene Paroxetine
Welcome to the technical support center for the bioanalysis of Desmethylene paroxetine (B1678475). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of Desmethylene paroxetine?
A1: In bioanalytical assays, the "matrix" refers to all components in a biological sample other than the analyte of interest, in this case, Desmethylene paroxetine. These components can include proteins, salts, lipids, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of Desmethylene paroxetine in the mass spectrometer, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This can compromise the accuracy, precision, and sensitivity of the assay.
Q2: What are the most common causes of matrix effects in plasma or serum samples when analyzing for Desmethylene paroxetine?
A2: Phospholipids (B1166683) are a major contributor to matrix effects in plasma and serum samples. These molecules are highly abundant in biological membranes and can co-extract with the analyte during sample preparation. When they co-elute with Desmethylene paroxetine during chromatographic separation, they can cause significant ion suppression in the mass spectrometer.
Q3: How can I assess the extent of matrix effects in my assay for Desmethylene paroxetine?
A3: A common method to evaluate matrix effects is the post-extraction spike method. This involves comparing the peak area of Desmethylene paroxetine in a sample prepared by spiking the analyte into an extracted blank matrix (e.g., plasma) with the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Troubleshooting Guide
This section provides solutions to common problems encountered during the bioanalysis of Desmethylene paroxetine, with a focus on mitigating matrix effects.
Issue 1: Poor sensitivity and inconsistent results for Desmethylene paroxetine.
This is often a primary indicator of significant matrix effects, particularly ion suppression.
Recommended Solutions:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): This is a robust technique for cleaning up samples. For paroxetine and its metabolites, a common approach involves adjusting the sample pH to an alkaline level to ensure the analytes are in their non-ionized form, making them more soluble in an organic extraction solvent.
-
Solid-Phase Extraction (SPE): SPE can offer higher selectivity and cleaner extracts compared to LLE. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a broad range of interferences.
-
Phospholipid Removal Plates: Specialized SPE plates, such as HybridSPE®, are designed to specifically target and remove phospholipids from the sample, which can significantly reduce matrix effects.
-
-
Chromatographic Separation: Improving the separation of Desmethylene paroxetine from co-eluting matrix components is crucial.
-
Gradient Elution: Employing a gradient elution with a suitable organic modifier can help to resolve the analyte from interfering peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, biphenyl) to find the one that provides the best separation for Desmethylene paroxetine and its parent drug, paroxetine.
-
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Desmethylene paroxetine is the ideal internal standard. Since it has nearly identical chemical and physical properties to the analyte, it will co-elute and experience similar matrix effects. This allows for accurate correction of any signal suppression or enhancement.
Experimental Protocols & Data
Below are detailed methodologies for key experiments related to the analysis of paroxetine and its metabolites, which can be adapted for Desmethylene paroxetine.
Liquid-Liquid Extraction (LLE) Protocol for Paroxetine in Human Plasma
This protocol is based on a validated method for paroxetine and can serve as a starting point for Desmethylene paroxetine.[2][3]
-
Sample Preparation: To 50 µL of human plasma in a 96-well plate, add 25 µL of the internal standard working solution.
-
Extraction: Add 1000 µL of ethyl acetate (B1210297) and mix thoroughly.
-
Phase Separation: Centrifuge the plate to separate the organic and aqueous layers.
-
Evaporation: Transfer a portion of the supernatant (organic layer) to a new 96-well plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract with 200 µL of the reconstitution solution (e.g., mobile phase).
LC-MS/MS Parameters for Paroxetine
The following table summarizes typical LC-MS/MS parameters used for the analysis of paroxetine, which can be optimized for the simultaneous analysis of Desmethylene paroxetine.
| Parameter | Value |
| LC Column | C18, e.g., Hypersil Gold (100 mm x 2.1 mm, 1.9 µm)[4] |
| Mobile Phase A | Water with 20 mM ammonium (B1175870) formate[2] |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.8 mL/min[2] |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Paroxetine) | 330.2 -> 192.0 m/z[2] |
| MRM Transition (Paroxetine-d6 IS) | 336.2 -> 198.2 m/z[2] |
Note: The MRM transition for Desmethylene paroxetine will need to be determined empirically by infusing a standard of the compound into the mass spectrometer.
Quantitative Data Summary
The following table presents a summary of recovery and matrix effect data from a validated method for paroxetine using liquid-liquid extraction. This illustrates the type of data that should be generated when validating a method for Desmethylene paroxetine.
| Analyte | Sample Preparation | Recovery (%) | Matrix Effect (%) |
| Paroxetine | Liquid-Liquid Extraction (Ethyl Acetate) | ~80%[2] | Minimal (<15%) |
| Paroxetine | Liquid-Liquid Extraction (Ethyl Acetate/Hexane) | ~61% | ~50% suppression[1] |
| Paroxetine | Solid-Phase Extraction | 69.2%[4] | Not specified |
Visualizations
Workflow for Overcoming Matrix Effects
The following diagram illustrates a logical workflow for identifying and mitigating matrix effects in a bioanalytical assay for Desmethylene paroxetine.
Signaling Pathway of Paroxetine (Illustrative)
While not directly a signaling pathway, this diagram illustrates the metabolic conversion of Paroxetine to Desmethylene paroxetine, a key consideration in the bioanalysis of the metabolite.
References
- 1. Quantitative determination of paroxetine and its 4-hydroxy-3-methoxy metabolite in plasma by high-performance liquid chromatography/electrospray ion trap mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 4. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of Desmethylene paroxetine in biological matrices
Welcome to the technical support center for bioanalytical assays involving desmethylene paroxetine (B1678475). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of this analyte in biological matrices.
Analyte of Interest: Desmethylene paroxetine, the primary catechol metabolite of Paroxetine (also known as BRL 36583A).
Paroxetine is metabolized in the liver by the cytochrome P450 (CYP2D6) system. The initial and primary step is the opening of the methylenedioxy ring to form an unstable catechol intermediate.[1][2][3][4] This catechol is the compound referred to as desmethylene paroxetine. Due to its chemical nature, this metabolite is highly susceptible to degradation, posing a significant challenge for accurate bioanalysis.
FAQs: Frequently Asked Questions
Here are answers to common questions about the stability of desmethylene paroxetine.
Q1: What is the main cause of desmethylene paroxetine instability in biological samples?
A1: The primary cause of instability is oxidation.[5] The catechol functional group in desmethylene paroxetine is highly susceptible to oxidation, especially at neutral or basic pH and when exposed to air or light.[5] This process can convert the analyte into an electrophilic ortho-quinone species, which can then degrade further or covalently bind to matrix components like proteins.[6]
Q2: How does pH affect the stability of this metabolite?
A2: pH is a critical factor. Catechols are more stable at an acidic pH.[5] In the neutral to basic pH range typical of biological matrices like plasma, the rate of oxidation increases significantly. Therefore, immediate acidification of the sample after collection is a common strategy to prevent degradation.[7]
Q3: Are there other factors besides oxidation that can lead to analyte loss?
A3: Yes, several factors can contribute to the loss of analyte:
-
Enzymatic Degradation: Enzymes present in biological matrices can further metabolize the catechol.[7][8]
-
Temperature: Higher temperatures accelerate chemical and enzymatic degradation. Samples should be kept cold and stored frozen.[8]
-
Light Exposure: Photodegradation can occur, so samples should be protected from light.[8]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the analyte. It is crucial to evaluate freeze-thaw stability during method validation.
Q4: What are the recommended additives to stabilize desmethylene paroxetine in plasma or blood?
A4: The addition of antioxidants and acidifying agents is highly recommended. Common stabilizers for catechols include:
-
Ascorbic acid (Vitamin C)
-
Sodium metabisulfite (B1197395)
-
Glutathione (GSH) These agents act as preferential reducing agents, protecting the catechol from oxidation.[6] Acidifying the sample with agents like formic acid or citric acid to a lower pH is also a well-established strategy.[7]
Q5: What are the optimal storage conditions for samples containing desmethylene paroxetine?
A5: For long-term storage, samples should be stored at ultra-low temperatures, such as -80°C. Samples should be stored in containers that protect them from light. It is also crucial to minimize the time samples spend at room temperature during collection and processing.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem: Low or Inconsistent Analyte Recovery
Low or variable recovery is the most common issue when analyzing unstable metabolites like desmethylene paroxetine.
| Potential Cause | Recommended Solution |
| Analyte Degradation During Collection/Handling | Ensure immediate cooling of the sample after collection. Use collection tubes containing both an anticoagulant (e.g., EDTA) and a pre-added stabilizer solution (e.g., ascorbic acid). |
| Oxidation During Sample Preparation | Perform all extraction steps at a low temperature (e.g., on an ice bath). Minimize the time between thawing the sample and completing the extraction. Work quickly and efficiently. |
| Suboptimal pH During Extraction | Adjust the pH of the sample and extraction solvents to an acidic range (e.g., pH 3-5) to improve stability.[1][5] This also impacts the ionization state, which is critical for extraction efficiency. |
| Incomplete Elution from SPE Column | If using Solid-Phase Extraction (SPE), the elution solvent may be too weak. Increase the organic strength or adjust the pH of the elution solvent to ensure the analyte is fully recovered from the sorbent.[5] |
| Matrix Effects | Co-eluting components from the biological matrix can suppress the analyte's signal in the mass spectrometer. Optimize the chromatographic separation to resolve the analyte from these interferences or employ a more rigorous sample cleanup protocol.[5] |
Problem: Appearance of Unknown Peaks in Chromatogram
The appearance of unexpected peaks can indicate analyte degradation or interference.
| Potential Cause | Recommended Solution |
| Formation of Degradation Products | Degradation products, such as the ortho-quinone, may appear as new peaks. Compare chromatograms of freshly prepared standards to those from aged or improperly stored samples to identify potential degradants. Re-optimize sample handling and storage conditions to prevent their formation. |
| Interference from Stabilizers | The additives used for stabilization (e.g., ascorbic acid) could potentially interfere with the analysis. Analyze a blank matrix sample with only the stabilizer added to check for any interfering peaks at the analyte's retention time. |
| Matrix Interferences | Endogenous components of the biological matrix can sometimes appear as peaks. Ensure the analytical method has sufficient selectivity, perhaps by using tandem mass spectrometry (MS/MS) with highly specific transitions.[9] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
This protocol is designed to maximize the stability of desmethylene paroxetine from the point of collection.
-
Prepare Collection Tubes: Before blood draw, add a stabilizing solution to each vacuum collection tube (e.g., K2EDTA tube). A common stabilizer solution is a mixture of ascorbic acid and sodium metabisulfite in water. The final concentration in the blood should be sufficient to prevent oxidation (e.g., 1-2% w/v).
-
Blood Collection: Collect the blood sample directly into the prepared tube.
-
Immediate Mixing and Cooling: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and stabilizer. Immediately place the tube in an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the sample at 1500-2000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Plasma Aliquoting: Carefully transfer the supernatant (plasma) to pre-labeled, light-protected polypropylene (B1209903) tubes. Avoid disturbing the buffy coat.
-
Storage: Immediately freeze the plasma aliquots and store them at -80°C until analysis.
Protocol 2: Stability Assessment (Freeze-Thaw and Bench-Top)
This protocol outlines how to validate the stability of the analyte under typical laboratory conditions.
-
Sample Preparation: Use a pooled plasma sample spiked with a known concentration of desmethylene paroxetine.
-
Freeze-Thaw Stability:
-
Divide the spiked plasma into several aliquots.
-
Subject one set of aliquots to one freeze-thaw cycle: Freeze at -80°C for at least 12 hours, then thaw completely at room temperature.
-
Repeat for additional cycles (e.g., 3 and 5 cycles) with different sets of aliquots.
-
Analyze the samples from each cycle alongside a control set of freshly spiked samples that have not been frozen.
-
Calculate the percentage of analyte remaining relative to the control. Acceptance criteria are typically within ±15% of the nominal concentration.[9]
-
-
Bench-Top Stability:
-
Thaw a set of spiked plasma aliquots and keep them on the laboratory bench at room temperature.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a subsample for analysis.
-
Analyze the subsamples and compare the concentrations to the initial (time 0) concentration.
-
Determine the time period for which the analyte remains stable (concentration within ±15% of the initial value).
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of the metabolism and intrinsic reactivity of a novel catechol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sites.ualberta.ca [sites.ualberta.ca]
optimization of extraction recovery for Desmethylene paroxetine from serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of Desmethylene paroxetine (B1678475) from serum.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common methods for extracting Desmethylene paroxetine from serum?
A1: The primary methods for extracting small molecule drugs like Desmethylene paroxetine from serum are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2] The choice depends on the required sample cleanliness, desired recovery, and available equipment. PPT is the simplest and fastest method, while LLE offers better selectivity. SPE is the most rigorous method, often yielding the cleanest extracts and high, reproducible recoveries.[3]
Q2: My extraction recovery is consistently low. What are the common causes and how can I troubleshoot this?
A2: Low recovery can stem from several factors. Here is a troubleshooting guide:
-
Incomplete Protein Precipitation: If using PPT, ensure the ratio of organic solvent (e.g., acetonitrile) to serum is sufficient, typically at least 3:1 (v/v).[4][5] Inadequate vortexing or incubation time can also lead to incomplete precipitation, trapping the analyte in the protein pellet.[4]
-
Incorrect pH for LLE: The pH of the aqueous serum sample is critical for LLE. Desmethylene paroxetine, an amine, requires an alkaline pH (typically pH 9-11) to be in its non-ionized, more organic-soluble form.[6][7] Verify the pH of your sample after adding the basifying agent.
-
Suboptimal LLE Solvent: The choice of organic solvent is crucial. Solvents like methyl tert-butyl ether (MTBE) or mixtures such as ethyl acetate (B1210297)/hexane (B92381) (50:50, v/v) are effective for paroxetine and related compounds.[8][9] If recovery is low, consider testing other solvents like dichloromethane (B109758) or diethyl ether.[10]
-
Poor SPE Column Conditioning/Elution: For SPE, ensure the column is properly conditioned according to the manufacturer's protocol. The elution solvent must be strong enough to desorb the analyte from the sorbent. Incomplete elution is a common cause of low recovery.
-
Analyte Binding: The analyte may bind to labware (e.g., plastic tubes). Using low-binding microcentrifuge tubes can help mitigate this issue.
-
Emulsion Formation in LLE: Emulsions can form at the solvent interface during LLE, trapping the analyte and preventing efficient phase separation. To break emulsions, try centrifugation at a higher speed, adding salt (salting out), or cooling the sample.
Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I improve my sample cleanup?
A3: Matrix effects, caused by co-extracted endogenous components like phospholipids, can suppress or enhance the analyte signal. To reduce these effects:
-
Switch to a More Selective Method: If you are using PPT, which is known for leaving behind more matrix components, consider switching to LLE or SPE for a cleaner sample.[3]
-
Optimize LLE: Adjusting the pH and using a more selective organic solvent can improve the cleanliness of the final extract. A back-extraction step can also be incorporated for further purification.
-
Use a Specific SPE Sorbent: Employing an SPE sorbent that specifically targets the functional groups of Desmethylene paroxetine (e.g., a mixed-mode cation exchange sorbent) can significantly reduce interferences.
-
Phospholipid Removal: Specific products and techniques are designed to remove phospholipids, which are a major cause of matrix effects. Consider using plates or cartridges designed for this purpose.
Q4: Can you provide a starting point for pH and solvent selection in a Liquid-Liquid Extraction (LLE) protocol?
A4: A common starting point for LLE of paroxetine-like compounds is to adjust the serum sample pH to approximately 10-11 with a base like sodium hydroxide (B78521) or ammonium (B1175870) hydroxide.[6][8][11] For the extraction solvent, a mixture of ethyl acetate and hexane (e.g., 50:50, v/v) is a robust choice that balances polarity and selectivity.[8] Alternatively, ethyl acetate alone has been used effectively.[6]
Extraction Recovery Data
The following table summarizes reported recovery data for paroxetine from plasma or serum using various extraction techniques. These values can serve as a benchmark when developing a method for its desmethylene metabolite.
| Extraction Method | Analyte | Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Paroxetine | 78.7% (Mean) | [8] |
| Liquid-Liquid Extraction (LLE) | Paroxetine | 70.8% | [12] |
| Solid-Phase Extraction (SPE) | Paroxetine | 90% (Range) | [13] |
| Solid-Phase Extraction (SPE) | Paroxetine | 69.2% | [14] |
| Strong Cation Exchange SPE | Tricyclic Antidepressants | 87 - 91% | [3] |
| Protein Precipitation | Highly Protein-Bound Drug | 78% (Mean) | [15] |
Experimental Protocols
Protein Precipitation (PPT) with Acetonitrile (B52724)
This protocol is a fast and simple method for sample preparation.
-
Sample Aliquot: Pipette 200 µL of serum into a microcentrifuge tube.
-
Solvent Addition: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to serum).[4]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.[4]
-
Incubation (Optional): For some analytes, incubating the mixture (e.g., at -20°C for 20 minutes) can improve protein precipitation.[16]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the analyte, to a new tube for analysis or further processing (e.g., evaporation and reconstitution).
Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample than PPT by selectively extracting the analyte into an immiscible organic solvent.
-
Sample Aliquot: Pipette 0.5 mL of serum into a glass tube.
-
Internal Standard: Add the internal standard solution.
-
Basification: Add 100 µL of 0.1 M sodium hydroxide to adjust the sample to an alkaline pH.[8]
-
Solvent Addition: Add 1.0 mL of an ethyl acetate/hexane (50:50, v/v) mixture.[8]
-
Extraction: Vortex the mixture for 10 minutes to facilitate the transfer of the analyte into the organic phase.[8]
-
Centrifugation: Centrifuge at 4°C and 14,000 rpm for 10 minutes to separate the aqueous and organic layers.[8]
-
Organic Phase Transfer: Transfer the upper organic layer (approximately 700 µL) to a clean tube.[8]
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.
Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup and is ideal for sensitive analyses. This is a general protocol using a C18 cartridge.
-
Sample Pre-treatment: Mix 0.5 mL of serum with 0.5 mL of acetonitrile and centrifuge. Use the supernatant for the next step.[13]
-
Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1 mL of methanol (B129727) and then 1 mL of water.[13] Do not let the column run dry.
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove hydrophilic impurities. A subsequent wash with a weak organic solvent (e.g., 5% methanol in water) can further remove interferences.
-
Elution: Elute Desmethylene paroxetine from the cartridge using a small volume (e.g., 0.25 - 1 mL) of a strong organic solvent, such as methanol or an acidified methanol mixture.[13]
-
Final Step: The eluate can be injected directly or evaporated and reconstituted in the mobile phase.
Visualized Workflows
Caption: Workflow for Protein Precipitation (PPT).
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Caption: Workflow for Solid-Phase Extraction (SPE).
References
- 1. Development of a Dispersive Liquid-Liquid Microextraction Technique for the Extraction and Spectrofluorimetric Determination of Fluoxetine in Pharmaceutical Formulations and Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. Development of conditions for isolation of antidepressant paroxetine from biological fluids | News of Pharmacy [nphj.nuph.edu.ua]
- 7. Improved sample preparation for the quantitative analysis of paroxetine in human plasma by stable isotope dilution negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Column liquid chromatographic determination of paroxetine in human serum using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-phase extraction and analysis of paroxetine in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sensitive Detection of Desmethylene Paroxetine by LC-MS/MS
Welcome to the technical support center for the refinement of LC-MS/MS parameters for the sensitive detection of desmethylene paroxetine (B1678475). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful analysis of paroxetine and its major metabolite, desmethylene paroxetine.
Frequently Asked Questions (FAQs)
Q1: What are the optimal precursor and product ions for detecting paroxetine and desmethylene paroxetine?
A1: For paroxetine, the protonated molecule [M+H]⁺ at m/z 330.2 is typically used as the precursor ion. Common product ions for Multiple Reaction Monitoring (MRM) are m/z 192.1 and m/z 70.0. For desmethylene paroxetine, the protonated molecule [M+H]⁺ at m/z 318.1 should be selected as the precursor ion. While specific published data for the most sensitive product ions are limited, based on the fragmentation of similar compounds, promising product ions to evaluate would be m/z 192.1 (corresponding to the fluorophenylpiperidine moiety) and m/z 135.1. It is crucial to optimize the collision energy for these transitions on your specific instrument.
Q2: I am observing significant retention time shifts for paroxetine between injections and different columns. What could be the cause and how can I mitigate this?
A2: Retention time variability for paroxetine is a commonly encountered issue, often attributed to its secondary amine structure and interactions with the stationary phase. Substantial retention time shifts can be observed with acidic mobile phases and can vary between new and used columns.[1] To address this, consider the following:
-
Mobile Phase Buffer: Employing a buffered mobile phase at a neutral pH can significantly improve retention time reproducibility. Increasing the buffer strength, for example, using 10 mM or 20 mM ammonium (B1175870) formate, has been shown to reduce column-to-column variation.[1]
-
Gradient Elution: A gradient elution program can provide more consistent retention times compared to isocratic conditions.[1]
-
Column Equilibration: Ensure adequate column equilibration between injections to maintain a consistent stationary phase environment.
Q3: What are the recommended sample preparation techniques for analyzing paroxetine and desmethylene paroxetine in plasma?
A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods for extracting paroxetine and its metabolites from plasma.
-
Liquid-Liquid Extraction (LLE): A common approach involves protein precipitation followed by LLE. A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 50:50, v/v) can be used to extract the analytes from the plasma.
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts. A C18 stationary phase is suitable for retaining paroxetine and desmethylene paroxetine.
Q4: How can I improve the sensitivity for the detection of desmethylene paroxetine?
A4: To enhance sensitivity, focus on optimizing the following parameters:
-
Mass Spectrometry: Perform a compound optimization by infusing a standard solution of desmethylene paroxetine to determine the optimal precursor and product ions, as well as the ideal collision energy and declustering potential.
-
Chromatography: Ensure sharp, symmetrical peaks by optimizing the mobile phase composition and gradient. A well-focused peak will have a higher signal-to-noise ratio.
-
Sample Preparation: A clean sample is crucial to minimize matrix effects that can suppress the analyte signal. Experiment with different extraction solvents or SPE cartridges to find the cleanest extract.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction of Plasma
-
To 100 µL of plasma sample, add an appropriate volume of internal standard solution (e.g., paroxetine-d4).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of a mixture of ethyl acetate/hexane (50/50, v/v).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Paroxetine | 330.2 | 192.1 | 30 | [1] |
| 330.0 | 70.0 | 30 | ||
| Desmethylene Paroxetine (Proposed) | 318.1 | 192.1 | Optimize | |
| 318.1 | 135.1 | Optimize | ||
| Paroxetine-d4 (Internal Standard) | 334.2 | 196.1 | 30 |
Collision energy should be optimized for your specific instrument to achieve the best sensitivity.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of desmethylene paroxetine.
Caption: Troubleshooting guide for poor sensitivity in LC-MS/MS analysis.
References
addressing solubility challenges of Desmethylene paroxetine in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Desmethylene Paroxetine (B1678475) in aqueous buffers for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What is Desmethylene Paroxetine?
Desmethylene paroxetine is a major urinary metabolite of paroxetine, a potent selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] It is often used in research, including in urine drug testing applications for paroxetine toxicology or forensic analysis.[1] It is commercially available, typically as a hydrochloride salt.[3][4]
Q2: What are the known physicochemical properties of Desmethylene Paroxetine Hydrochloride?
The hydrochloride salt of Desmethylene Paroxetine is a crystalline solid.[1] Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁ClFNO₃ | [3][4] |
| Molecular Weight | 353.8 g/mol | [3] |
| Predicted pKa | 9.39 ± 0.10 | [4] |
| Melting Point | 104-107°C | [4] |
Q3: What is the expected aqueous solubility of Desmethylene Paroxetine?
Direct data on the aqueous solubility of Desmethylene Paroxetine is limited. However, its parent compound, paroxetine, is described as slightly soluble in water and sparingly soluble in aqueous buffers.[5][6][7] Given the structural similarity and the predicted pKa of 9.39, Desmethylene Paroxetine is expected to be a weakly basic compound with pH-dependent solubility.[4] Its solubility is generally low in neutral aqueous solutions.
Q4: In which solvents is Desmethylene Paroxetine known to be soluble?
This compound shows good solubility in several organic solvents. This information is critical for preparing stock solutions.
| Solvent | Solubility |
| DMF | 30 mg/mL[1][8] |
| DMSO | 20 mg/mL[1][8] |
| Ethanol | 20 mg/mL[1][8] |
| Methanol | Slightly Soluble[4] |
Troubleshooting Guide
Issue 1: My Desmethylene Paroxetine has precipitated out of my aqueous buffer after I diluted it from an organic stock solution.
This is a common issue known as "fall-out" or precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous buffer where it is less soluble.
-
Immediate Action:
-
Vortex/Sonicate: Gently vortex or sonicate the solution to see if the precipitate redissolves. This may work for supersaturated solutions.
-
Verify Concentration: Double-check your calculations to ensure the final concentration in the aqueous buffer does not exceed its solubility limit.
-
-
Workflow for Preventing Precipitation: This workflow outlines a systematic approach to preparing an aqueous solution of a poorly soluble compound like Desmethylene Paroxetine.
Caption: Workflow for Aqueous Solution Preparation.
Issue 2: I need to achieve a higher concentration of Desmethylene Paroxetine in my aqueous buffer than what seems possible with simple dilution.
If your experimental needs require a concentration that is above the intrinsic aqueous solubility of Desmethylene Paroxetine, you will need to employ solubility enhancement techniques.
-
Recommended Strategies:
-
pH Adjustment: Since Desmethylene Paroxetine is a weak base (predicted pKa ~9.39), its solubility will increase significantly in acidic conditions (pH < 8).[4] By lowering the pH of your buffer, the compound will become protonated and more soluble.
-
Use of Co-solvents: Adding a water-miscible organic solvent to your buffer can increase the solubility of hydrophobic compounds.[9][10]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.[11][12]
-
-
Logical Flow for Selecting a Solubilization Method: This diagram helps in choosing an appropriate method based on experimental constraints.
Caption: Decision Tree for Solubility Enhancement.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol aims to determine the solubility of Desmethylene Paroxetine at different pH values.
-
Materials: Desmethylene Paroxetine HCl, a set of buffers (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8), analytical balance, vortex mixer, pH meter, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a series of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add an excess amount of Desmethylene Paroxetine HCl to a fixed volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the pH of the buffer.
-
Protocol 2: Solubilization Using a Co-solvent
This protocol describes how to prepare a solution of Desmethylene Paroxetine using a co-solvent. The parent compound, paroxetine, can be prepared in a 1:10 solution of DMF:PBS for a final concentration of approximately 0.09 mg/mL.[6] A similar approach can be tested for its metabolite.
-
Materials: Desmethylene Paroxetine HCl, Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), target aqueous buffer (e.g., PBS, pH 7.4).
-
Procedure:
-
Prepare a high-concentration stock solution of Desmethylene Paroxetine HCl in 100% DMF or DMSO (e.g., 10 mg/mL). Ensure it is fully dissolved.
-
In a separate tube, add the required volume of the target aqueous buffer.
-
While vortexing the buffer, slowly add a small volume of the organic stock solution to reach the desired final concentration. Crucially, the final percentage of the organic co-solvent should be kept to a minimum (typically ≤1-5%) to avoid impacting the biological assay.
-
Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Important: Do not store the final aqueous solution for extended periods, as the compound may precipitate over time. It is recommended to prepare it fresh before each experiment.[6]
-
Protocol 3: Solubilization Using Cyclodextrin Complexation
This method is useful when both pH modification and co-solvents are not viable options for the experiment.[12][13]
-
Materials: Desmethylene Paroxetine HCl, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer.
-
Procedure:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS).
-
Slowly add the Desmethylene Paroxetine HCl powder to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear solution contains the Desmethylene Paroxetine-cyclodextrin complex, which should exhibit significantly higher aqueous solubility. The concentration can be confirmed via HPLC or UV-Vis spectrophotometry.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Salt | C18H21ClFNO3 | CID 71315739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 159126-30-4,this compound Salt | lookchem [lookchem.com]
- 5. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. This compound solution | 1394861-12-1 [chemicalbook.com]
- 9. ijpbr.in [ijpbr.in]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
minimizing ion suppression effects for Desmethylene paroxetine quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the quantification of desmethylene paroxetine (B1678475) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for desmethylene paroxetine quantification?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, desmethylene paroxetine.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[1][2] Given that desmethylene paroxetine is a polar metabolite, it is often analyzed in complex biological matrices like plasma or urine, which contain numerous endogenous components that can cause ion suppression.[3]
Q2: How can I detect ion suppression in my desmethylene paroxetine analysis?
A2: A common and effective method to identify ion suppression is the post-column infusion experiment. In this technique, a constant flow of a desmethylene paroxetine standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma from an untreated subject) is then injected onto the LC system. Any significant drop in the constant baseline signal of desmethylene paroxetine indicates a region where co-eluting matrix components are causing ion suppression.
Another approach is to compare the peak area of desmethylene paroxetine in a standard solution prepared in a pure solvent versus a solution where the analyte is spiked into a processed blank matrix extract. A lower peak area in the matrix-spiked sample suggests the presence of ion suppression.[1]
Q3: What are the primary sources of ion suppression when analyzing biological samples?
A3: The primary sources of ion suppression in biological matrices include:
-
Phospholipids: These are abundant in plasma and serum and are notorious for causing ion suppression, particularly in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or sample preparation reagents can accumulate in the ion source and reduce ionization efficiency.
-
Endogenous Metabolites: The vast number of small molecules naturally present in biological fluids can co-elute with desmethylene paroxetine and compete for ionization.
-
Proteins: Although most sample preparation methods aim to remove proteins, residual amounts can still contribute to matrix effects.[3]
Q4: Which ionization technique, ESI or APCI, is less prone to ion suppression for an analyte like desmethylene paroxetine?
A4: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to ion suppression than Electrospray Ionization (ESI).[4] ESI is more sensitive to the composition of the liquid phase being nebulized, and competition for charge on the droplet surface is a primary mechanism of ion suppression. APCI, which involves gas-phase ionization, is often less affected by the sample matrix. However, the choice of ionization technique will also depend on the chemical properties of desmethylene paroxetine and its ability to be efficiently ionized by each method.
Troubleshooting Guides
Problem: Low or Inconsistent Desmethylene Paroxetine Signal
Possible Cause: Significant ion suppression from matrix components.
Solutions:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering desmethylene paroxetine.
-
Liquid-Liquid Extraction (LLE): This technique can be effective in separating the analyte from highly polar matrix components like salts and some phospholipids. Optimization of the organic solvent and the pH of the aqueous phase is crucial. For paroxetine and its metabolites, various LLE protocols have been successfully employed.[5][6]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation.[7] The choice of sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode) should be carefully selected based on the physicochemical properties of desmethylene paroxetine.
-
Protein Precipitation (PPT): While a simple and fast method, PPT often results in the least clean extracts and may not be sufficient to overcome significant ion suppression, especially for sensitive assays.
-
-
Improve Chromatographic Separation:
-
Adjust Mobile Phase Gradient: Modify the gradient profile to achieve better separation between desmethylene paroxetine and the regions of ion suppression identified by a post-column infusion experiment.
-
Change Column Chemistry: If co-elution persists, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) can alter selectivity and resolve the analyte from interferences.
-
Employ HILIC Chromatography: For highly polar metabolites like desmethylene paroxetine, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography, as it may provide better retention and separation from different sets of matrix components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS for desmethylene paroxetine is the most effective way to compensate for ion suppression. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, accurate and precise quantification can be achieved even in the presence of variable matrix effects.
-
Problem: Poor Reproducibility and Accuracy
Possible Cause: Variable ion suppression between different sample lots or individuals.
Solutions:
-
Thorough Method Validation: During method validation, assess the matrix effect using at least six different sources of the biological matrix. This will help to understand the variability of ion suppression and ensure the method is robust.
-
Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and quality control samples in the same biological matrix as the study samples. This helps to normalize the ion suppression effects between the calibrators and the unknown samples.[8]
-
Sample Dilution: If the assay sensitivity allows, diluting the sample extract with the mobile phase can reduce the concentration of interfering matrix components and thereby lessen the extent of ion suppression.[7][9]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify retention time windows where co-eluting matrix components cause ion suppression.
Methodology:
-
Setup:
-
Prepare a standard solution of desmethylene paroxetine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump to the LC flow path after the analytical column using a T-fitting.
-
-
Procedure:
-
Start the LC mobile phase flow and the mass spectrometer data acquisition.
-
Begin the infusion of the desmethylene paroxetine solution and allow the signal to stabilize, establishing a constant baseline.
-
Inject a processed blank matrix extract (e.g., from plasma subjected to your sample preparation method).
-
Monitor the desmethylene paroxetine signal throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
A dip in the baseline signal indicates a region of ion suppression.
-
An increase in the baseline signal indicates ion enhancement.
-
Protocol 2: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of desmethylene paroxetine in the reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spike): Process blank biological matrix samples through the entire sample preparation procedure. In the final step, spike the extract with desmethylene paroxetine to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank biological matrix with desmethylene paroxetine at the same concentration as in Set A and process these samples through the entire sample preparation procedure.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Sample Preparation Technique | Typical Recovery | Relative Matrix Effect | Throughput | Cost | Key Considerations |
| Protein Precipitation (PPT) | High | High | High | Low | May not be suitable for high-sensitivity assays due to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Low to Moderate | Moderate | Moderate | Requires optimization of solvent and pH; can be automated.[5][6] |
| Solid-Phase Extraction (SPE) | High | Low | Moderate to High | High | Offers the cleanest extracts; requires method development for sorbent selection and wash/elution steps.[7] |
Visualizations
Caption: Troubleshooting workflow for ion suppression.
Caption: Sample preparation techniques and their impact on matrix effects.
References
- 1. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part II: Enantioselective quantification and studies of matrix effects in raw and treated wastewater by solid phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [research-repository.griffith.edu.au]
Technical Support Center: Optimization of Gradient Elution for Desmethylene Paroxetine Isomer Separation
Welcome to the technical support center for the chromatographic separation of Desmethylene paroxetine (B1678475) and its isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their gradient elution HPLC methods.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and systematic solutions.
Problem: Poor Resolution Between Desmethylene Paroxetine and its Isomers
Q1: I am seeing poor or no separation between the isomeric peaks. What are the first steps to improve resolution?
A1: Poor resolution is a common challenge in separating structurally similar isomers. Here is a step-by-step approach to troubleshoot this issue:
-
Verify System Suitability: Before making significant changes, ensure your HPLC system is performing optimally. Check system suitability parameters like theoretical plates, tailing factor, and reproducibility from a standard injection.
-
Optimize Mobile Phase pH: The ionization state of Desmethylene paroxetine and its isomers can significantly impact their retention and selectivity.
-
If you are using a reversed-phase method, evaluate a range of pH values for the aqueous portion of your mobile phase. For basic compounds like paroxetine and its analogs, alkaline pH often provides better retention and resolution.[1]
-
Ensure the mobile phase pH is at least 1.5-2 units away from the pKa of the analytes to ensure a single ionic form and prevent peak splitting or broadening.[2]
-
-
Evaluate Organic Modifier: The choice and concentration of the organic modifier are critical for selectivity.
-
If you are using acetonitrile (B52724), consider switching to methanol (B129727) or vice versa. The different solvent properties can alter selectivity.
-
For complex separations, ternary mixtures (e.g., acetonitrile/methanol/buffer) can sometimes provide unique selectivity.
-
-
Adjust Gradient Slope: A shallower gradient increases the separation window and can significantly improve the resolution of closely eluting peaks.[3]
-
Decrease the rate of change of the organic modifier concentration over time (e.g., from a 5-minute gradient of 20-65% B to a 10-minute gradient over the same range).
-
-
Modify Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can alter selectivity.
-
Increasing the column temperature can improve peak shape and sometimes enhance resolution. For paroxetine-related compounds, temperatures up to 60°C have been shown to be effective.[1]
-
Conversely, decreasing the temperature may also improve resolution in some cases. It is an empirical parameter that should be evaluated.
-
Q2: My resolution is still insufficient after adjusting the mobile phase and gradient. What are my next options?
A2: If initial optimizations are not sufficient, consider the stationary phase and other advanced techniques:
-
Column Chemistry: The choice of the stationary phase is a primary factor in achieving selectivity for isomers.
-
For achiral isomers (diastereomers, structural isomers): If using a standard C18 column, consider trying a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different retention mechanisms.
-
For chiral isomers (enantiomers): A chiral stationary phase (CSP) is mandatory for separating enantiomers.[4][5] Several types of CSPs are available, and selection is often empirical.[6] For paroxetine and its analogs, polysaccharide-based CSPs (e.g., Chiralpak AD) and protein-based CSPs (e.g., ovomucoid) have proven successful.[7][8]
-
-
Chiral Mobile Phase Additives: An alternative to a CSP for enantiomeric separations is to use a standard achiral column (like C18) and add a chiral selector to the mobile phase.[9] For paroxetine intermediates, carboxymethyl-β-cyclodextrin has been used as a chiral mobile phase additive.[9]
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time. This is due to an increase in the number of theoretical plates.
Problem: Peak Tailing or Asymmetry
Q3: My Desmethylene paroxetine peak is tailing. How can I improve the peak shape?
A3: Peak tailing for basic compounds like Desmethylene paroxetine is often caused by secondary interactions with the stationary phase or other method parameters.
-
Mobile Phase pH and Buffering:
-
As mentioned for resolution, operating at a pH where the analyte is in a single, non-ionized form can improve peak shape. For basic analytes, a higher pH (e.g., pH 10) can be beneficial.[1]
-
Ensure adequate buffer capacity to maintain a consistent pH throughout the column.
-
-
Ionic Strength: Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can sometimes reduce peak tailing by masking residual silanol (B1196071) groups on the silica (B1680970) support.
-
Mobile Phase Additives: For basic compounds, adding a small amount of a competing base, like diethylamine (B46881) or triethylamine (B128534) (e.g., 0.1-0.2%), to the mobile phase can block active sites on the stationary phase and significantly improve peak shape.[10]
-
Column Contamination: A contaminated column, especially at the head, can lead to poor peak shape. Try flushing the column with a strong solvent or, if necessary, replacing the column.[2]
-
Sample Overload: Injecting too much sample can cause peak fronting or tailing. Try reducing the injection volume or the sample concentration.
Problem: Inconsistent Retention Times
Q4: I am observing significant shifts in retention times between injections. What could be the cause?
A4: Retention time variability can compromise the reliability of your method. The issue often lies with the mobile phase preparation or the HPLC system itself.[11]
-
Mobile Phase Preparation:
-
Inaccurate Composition: Ensure the mobile phase is prepared accurately and consistently each time. Small variations in the organic-to-aqueous ratio or pH can lead to retention time shifts.[2]
-
Buffer Volatility: If using a volatile buffer (e.g., ammonium (B1175870) bicarbonate), be aware that its concentration and the mobile phase pH can change over time due to evaporation. Prepare fresh mobile phase daily.
-
-
Column Equilibration: Insufficient column equilibration between gradient runs is a common cause of retention time drift. Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate with at least 10 column volumes.
-
HPLC System Issues:
-
Temperature Fluctuations: Ensure the column compartment temperature is stable. If you are not using a column oven, ambient temperature changes in the lab can affect retention times.
Frequently Asked Questions (FAQs)
Q5: What is a good starting point for developing a gradient method for Desmethylene paroxetine isomers?
A5: A good starting point is to adapt methods developed for paroxetine and its related compounds. Begin with a broad scouting gradient to determine the approximate elution conditions.
-
Column: A modern, high-purity silica C18 column (e.g., 2.1 x 50 mm, 1.7 µm for UHPLC) is a versatile starting point for achiral separations.[1] For chiral separations, a polysaccharide-based CSP like a Chiralpak AD is a common first choice.[8]
-
Mobile Phase A: 20 mM ammonium bicarbonate with 1.2% ammonium hydroxide (B78521) (for high pH) or 0.1% formic acid in water (for low pH).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Scouting Gradient: A fast linear gradient, for example, 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.5 mL/min for a 2.1 mm ID column.
-
Temperature: Start at 40-60 °C.[1]
-
Detection: UV detection, typically around 210 nm or 295 nm.[7][9]
Based on the results of this initial run, you can then narrow the gradient range and increase the gradient time to improve resolution in the region where the isomers elute.
Q6: Should I use isocratic or gradient elution for separating Desmethylene paroxetine isomers?
A6: Gradient elution is generally preferred for separating a mixture of compounds with different polarities, which is often the case with a parent compound and its impurities or isomers.[3][13][14] A gradient allows for the elution of all compounds with good peak shape in a reasonable timeframe. Isocratic elution may be suitable if the isomers have very similar retention times and elute relatively quickly, but it can lead to long analysis times and broad peaks for later eluting compounds.
Q7: How can I confirm the identity of the separated isomeric peaks?
A7: Peak identification requires further analytical techniques. While HPLC provides separation, it does not definitively identify the compounds. The most common approach is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Since isomers have the same mass, their mass spectra will be identical. However, you can use tandem MS (MS/MS) to fragment the ions. The fragmentation patterns of different isomers can sometimes be distinct, allowing for their identification. For enantiomers, which have identical MS and MS/MS spectra, identification relies on comparing the retention times to those of known reference standards.
Data and Protocols
Table 1: Example HPLC Parameters for Separation of Paroxetine and Related Compounds
| Parameter | Method 1 (Achiral UHPLC)[1] | Method 2 (Chiral HPLC)[7] | Method 3 (Chiral HPLC with Additive)[9] |
| Column | ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm | Ultron ES-OVM (ovomucoid), 150 x 4.6 mm, 5 µm | Diamond C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20.0 mM Ammonium Bicarbonate, 1.2% Ammonium Hydroxide | 10 mM Phosphate (B84403) Buffer (pH 3.5) | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient/Isocratic | Gradient: 20% to 65% B in 5 min | Isocratic: 98:2 (A:B) | Isocratic: 65:35 (A:B) |
| Flow Rate | 0.5 mL/min | 1.5 mL/min | Not Specified |
| Temperature | 60 °C | 23 °C | 25 °C |
| Detection | UV (Wavelength not specified) | UV (295 nm) | UV (210 nm) |
| Additive | None | None | 0.38 g/L Carboxymethyl-β-cyclodextrin (pH adjusted to 7.2 with triethylamine) |
Experimental Protocol: Chiral Separation of Paroxetine Enantiomers
This protocol is adapted from a validated HPLC method for determining paroxetine enantiomers using an ovomucoid chiral stationary phase.[7] It serves as a representative example for separating chiral isomers like those of Desmethylene paroxetine.
1. Materials and Reagents:
-
Paroxetine reference standards (or Desmethylene paroxetine isomer standards)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄) or Potassium hydroxide (KOH) for pH adjustment
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Methanol for sample preparation
2. Instrument and Conditions:
-
HPLC System: Dionex Ultimate 3000 LC or equivalent, with UV-VIS detector.
-
Column: Ultron ES-OVM (150 x 4.6 mm, 5 µm).
-
Mobile Phase: 10 mM phosphate buffer (pH 3.5) - acetonitrile (98:2, v/v).
-
Buffer Preparation: Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.5 with concentrated phosphoric acid or 1 M KOH.
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 23 °C.
-
Detection Wavelength: 295 nm.
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Weigh accurately about 2 mg of the paroxetine standard and transfer it to a 100 mL volumetric flask.
-
Add 10 mL of methanol to dissolve the standard.
-
Dilute to the mark with the 10 mM phosphate buffer (pH 3.5). This yields a concentration of 20 µg/mL.
4. Sample Preparation (from Tablets):
-
Weigh and finely powder a number of tablets.
-
Transfer an amount of powder equivalent to one tablet into a 100 mL volumetric flask.
-
Add 10 mL of methanol and sonicate for approximately 10 minutes to dissolve the active ingredient.
-
Dilute to the mark with 10 mM phosphate buffer (pH 3.5).
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Perform replicate injections of the standard solution to verify system suitability (e.g., check for consistent retention times and peak areas). The resolution (Rs) between enantiomers should be > 1.5.
-
Inject the prepared sample solutions.
-
Quantify the isomers by comparing their peak areas to those of the standards.
Visualizations
Caption: Troubleshooting workflow for improving peak resolution.
Caption: Logical workflow for gradient elution optimization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. HPLC故障排除指南 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral HPLC method for chiral purity determination of paroxetine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Separation of paroxetine and its intermediate enantiomers by high performance liquid chromatography using carboxymethyl-beta-cyclodextrin as chiral mobile phase additive] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomeric separation of the key intermediate of paroxetine by HPLC with chiral stationary phase | Semantic Scholar [semanticscholar.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimization of IC Separation Based on Isocratic-to-Gradient Retention Modeling in Combination with Sequential Searching or Evolutionary Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor reproducibility in Desmethylene paroxetine assays
Welcome to the technical support center for Desmethylene paroxetine (B1678475) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to poor reproducibility in the bioanalysis of Desmethylene paroxetine.
Frequently Asked Questions (FAQs)
Q1: What is Desmethylene paroxetine and why is its analysis challenging?
A1: Desmethylene paroxetine is a major metabolite of Paroxetine, an antidepressant drug. Its formation involves the demethylenation of the methylenedioxy group of paroxetine, resulting in a catechol structure. The analysis of this metabolite can be challenging due to the inherent reactivity and potential instability of the catechol group, which can be susceptible to oxidation.[1][2] This instability can lead to variable results if samples are not handled and stored properly.
Q2: My assay is showing high variability between samples. What are the most likely causes?
A2: High variability in bioanalytical assays is often attributable to several key factors:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of Desmethylene paroxetine in the mass spectrometer, leading to inconsistent quantification.[3]
-
Analyte Instability: As a catechol-containing compound, Desmethylene paroxetine may be unstable in the biological matrix or during sample processing.[2] Factors such as pH, temperature, and exposure to air can contribute to its degradation.
-
Inconsistent Sample Preparation: Variability in extraction efficiency during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can introduce significant errors.
-
Chromatographic Issues: Fluctuations in retention time and poor peak shape can affect the accuracy and precision of integration. For paroxetine itself, significant column-to-column retention time variation has been reported.
Q3: I'm observing a gradual shift in the retention time of Desmethylene paroxetine during my analytical run. What should I investigate?
A3: Retention time shifts can be systematic or random and point to issues with the chromatographic system. For paroxetine, substantial retention time shifts have been linked to mobile phase composition and column variability. Here’s a troubleshooting workflow:
-
Check for System Leaks: Even a small leak in the HPLC system can cause fluctuations in flow rate and, consequently, retention time.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently. For paroxetine, increasing the buffer strength (e.g., using 20 mM ammonium (B1175870) formate) has been shown to reduce retention time variability. Also, ensure adequate degassing of the mobile phase.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift at the beginning of a run.
-
Column Temperature: Use a thermostatted column compartment to maintain a consistent temperature, as temperature fluctuations can significantly impact retention times.
-
Column Contamination: Buildup of matrix components on the column can alter its chemistry and affect retention. A proper column wash protocol between runs or periodically flushing the column may be necessary.
Q4: What is the best type of internal standard to use for a Desmethylene paroxetine assay?
A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, in this case, Desmethylene paroxetine-d4 (or another deuterated variant). A SIL IS is considered the gold standard because it has nearly identical chemical and physical properties to the analyte. It will co-elute with the analyte and experience the same extraction recovery, matrix effects, and ionization suppression or enhancement, thus providing the most accurate normalization and improving precision and accuracy. If a SIL IS for Desmethylene paroxetine is unavailable, a SIL of the parent drug, Paroxetine-d6, could be considered, although it may not perfectly mimic the chromatographic behavior and matrix effects of the catechol metabolite.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise the accuracy and precision of quantification.
-
Possible Cause: Mismatched solvent strength between the sample diluent and the mobile phase.
-
Solution: Reconstitute the final extract in a solvent that is as close as possible in composition and strength to the initial mobile phase.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause: Secondary interactions with the column stationary phase.
-
Solution: The catechol group of Desmethylene paroxetine might interact with active sites on the silica (B1680970) backbone. Adjusting the mobile phase pH or using a column with end-capping can help mitigate these interactions.
-
-
Possible Cause: Column degradation or contamination.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Issue 2: Low or Inconsistent Analyte Recovery
This issue often points to problems with the sample preparation and extraction steps.
-
Possible Cause: Suboptimal pH during liquid-liquid extraction (LLE).
-
Solution: The pH of the sample should be adjusted to ensure the analyte is in a neutral form to be efficiently extracted into an organic solvent. For amine-containing compounds like Desmethylene paroxetine, a basic pH is typically required.
-
-
Possible Cause: Inefficient elution from a solid-phase extraction (SPE) cartridge.
-
Solution: Ensure the elution solvent is strong enough to disrupt the interactions between the analyte and the sorbent. Test different solvent compositions and volumes.
-
-
Possible Cause: Analyte degradation during sample processing.
-
Solution: Catechols can be sensitive to oxidation.[2] Minimize sample processing time, keep samples on ice, and consider adding an antioxidant like ascorbic acid to the collection tubes or during extraction to prevent degradation.
-
-
Possible Cause: Non-specific binding to container walls.
-
Solution: Use low-binding polypropylene (B1209903) tubes and vials. The addition of a small amount of organic solvent or a surfactant to the sample diluent can sometimes help.
-
Issue 3: Suspected Matrix Effects
Matrix effects are a primary cause of poor reproducibility in LC-MS/MS assays.
-
How to Diagnose:
-
Post-Extraction Spike Analysis: Compare the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a clean solvent. A significant difference indicates ion suppression or enhancement.
-
Post-Column Infusion: Infuse a constant flow of the analyte solution into the LC eluent after the column and before the MS source. Inject an extracted blank matrix sample. Dips or peaks in the baseline at the retention time of the analyte indicate ion suppression or enhancement, respectively.
-
-
Solutions:
-
Improve Sample Cleanup: Use a more selective sample preparation technique (e.g., a different SPE sorbent or a more specific LLE protocol) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the IS will be affected in the same way as the analyte.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS assays of Paroxetine and its metabolites. These values can serve as a benchmark when developing and troubleshooting an assay for Desmethylene paroxetine.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Paroxetine | Human Plasma | 0.250 - 50.0 | 0.250 | |
| Paroxetine | Human Plasma | 0.5 - 80.0 | 0.5 | [4] |
| Paroxetine | Human Plasma | 0.2 - 20.0 | 0.2 | [5] |
| Paroxetine Metabolites | Human Plasma | 5 - 100 | 5.0 | [6] |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level (ng/mL) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%RE) | Reference |
| Paroxetine | Human Plasma | 0.250 (LLOQ) | 12.6 | 4.90 | |
| Paroxetine | Human Plasma | 0.500 (Low) | 11.5 | 1.25 | |
| Paroxetine | Human Plasma | 20.0 (Medium) | 3.97 | -0.984 | |
| Paroxetine | Human Plasma | 37.5 (High) | 5.16 | -0.163 | |
| Paroxetine | Human Plasma | 0.6 (Low) | < 15 | < 15 | [5] |
| Paroxetine | Human Plasma | 8.0 (Medium) | < 15 | < 15 | [5] |
| Paroxetine | Human Plasma | 16.0 (High) | < 15 | < 15 | [5] |
Table 3: Recovery and Stability
| Analyte | Parameter | Conditions | Result | Reference |
| Paroxetine | Recovery | Liquid-Liquid Extraction | ~63-90% | [5] |
| Paroxetine | Recovery | Solid-Phase Extraction | ~90-95% | [4] |
| Paroxetine | Freeze-Thaw Stability | 5 cycles at -25°C / -80°C | Stable | |
| Paroxetine | Long-Term Stability | 541 days at -25°C / -80°C | Stable |
Experimental Protocols
Representative LC-MS/MS Method for Desmethylene Paroxetine
This protocol is a representative method based on published assays for paroxetine and its metabolites.[4][5] Optimization will be required for your specific instrumentation and laboratory conditions.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., Desmethylene paroxetine-d4 in methanol).
-
Vortex briefly.
-
Add 50 µL of 0.1 M NaOH to alkalize the sample.
-
Add 600 µL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of ethyl acetate/hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (e.g., 80:20 v/v).
-
Vortex and inject into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 20 mM Ammonium Formate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80% to 20% B
-
2.6-4.0 min: 20% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical - requires optimization):
-
Desmethylene Paroxetine: Q1: m/z 316.1 -> Q3: m/z [fragment ion]
-
Desmethylene Paroxetine-d4 (IS): Q1: m/z 320.1 -> Q3: m/z [fragment ion]
-
-
Key Parameters (to be optimized):
-
IonSpray Voltage: ~5500 V
-
Temperature: ~500°C
-
Curtain Gas, Nebulizer Gas, Heater Gas: Optimize for best signal
-
Declustering Potential (DP), Collision Energy (CE), Entrance Potential (EP), Collision Cell Exit Potential (CXP): Optimize for each MRM transition.
-
Visualizations
Caption: Metabolic conversion of Paroxetine to Desmethylene paroxetine.
Caption: Logical steps for troubleshooting poor assay reproducibility.
Caption: Standard workflow for bioanalysis using LC-MS/MS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of paroxetine in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 6. Determination of the antidepressant paroxetine and its three main metabolites in human plasma by liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the robustness of analytical methods for Desmethylene paroxetine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analytical methods for Desmethylene paroxetine (B1678475).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of Desmethylene paroxetine?
A1: The most common analytical techniques for quantifying Desmethylene paroxetine, a major metabolite of paroxetine, are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and selectivity in biological matrices.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized, though it may require derivatization of the analyte.[3]
Q2: What are the key challenges in developing a robust analytical method for Desmethylene paroxetine?
A2: Key challenges include:
-
Chromatographic Peak Shape: As a secondary amine, Desmethylene paroxetine is prone to peak tailing due to interactions with residual silanol (B1196071) groups on silica-based columns.[4][5][6]
-
Extraction Recovery: Efficiently extracting the analyte from complex matrices like plasma or urine without significant loss is crucial for accuracy and precision.[7][8]
-
Matrix Effects: Endogenous components in biological samples can interfere with the ionization of Desmethylene paroxetine in LC-MS/MS analysis, leading to ion suppression or enhancement.[7][9]
-
Analyte Stability: Desmethylene paroxetine may be susceptible to degradation under certain pH, temperature, and light conditions, which can impact the accuracy of the results.[10]
-
Retention Time Reproducibility: Shifts in retention time, particularly between different columns or with aging mobile phase, can affect peak identification and integration.[1]
Q3: How critical is the mobile phase pH in the analysis of Desmethylene paroxetine?
A3: Mobile phase pH is a critical parameter. For basic compounds like Desmethylene paroxetine, a low pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups on the stationary phase, reducing peak tailing.[6] Conversely, a high pH (e.g., >8) can deprotonate the analyte, which may also improve peak shape and retention on certain columns. The optimal pH should be determined during method development to achieve the best peak symmetry and retention.[2]
Troubleshooting Guides
Chromatographic Issues
Q4: My Desmethylene paroxetine peak is showing significant tailing. How can I resolve this?
A4: Peak tailing for basic analytes like Desmethylene paroxetine is a common issue. Here are several troubleshooting steps:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic acid or phosphoric acid) can protonate the silanol groups on the column, minimizing secondary interactions.[6]
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 or similar column to reduce the number of accessible silanol groups.
-
Mobile Phase Additives: Incorporate a competing base (e.g., a low concentration of triethylamine) into the mobile phase to saturate the active silanol sites.
-
Column Temperature: Increasing the column temperature (e.g., to 30-40 °C) can improve peak efficiency and reduce tailing.[6]
-
Sample Overload: Injecting too much analyte can lead to peak tailing. Try reducing the sample concentration or injection volume.[5]
Q5: I am observing inconsistent retention times for Desmethylene paroxetine between injections and batches. What could be the cause?
A5: Fluctuating retention times can compromise the reliability of your method. Consider the following:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. Inadequate equilibration is a common cause of retention time drift.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each batch of analysis. The composition of the mobile phase, especially the pH and organic modifier concentration, can change over time due to evaporation or degradation.
-
Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. Fluctuations in pressure can indicate a problem with the pump seals or check valves.
-
Column Temperature: Use a column oven to maintain a constant temperature, as ambient temperature fluctuations can affect retention times.
-
Column-to-Column Variability: Significant retention time shifts can occur when using different columns, even of the same type. Increasing the buffer strength in the mobile phase can help mitigate this issue.[1]
Q6: I am seeing split or broad peaks for Desmethylene paroxetine. What should I investigate?
A6: Split or broad peaks can indicate a variety of problems:
-
Column Contamination or Void: A blocked inlet frit or a void at the head of the column can distort the peak shape. Try back-flushing the column or, if the problem persists, replace the column.[5]
-
Injector Issues: A partially blocked injector port or a poorly seated injection needle can cause peak splitting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum.
Sample Preparation and Extraction Issues
Q7: My recovery of Desmethylene paroxetine from plasma samples is low and inconsistent. How can I improve it?
A7: Low and variable recovery is often related to the sample extraction procedure. Here are some optimization strategies:
-
Choice of Extraction Technique:
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH. For a basic compound like Desmethylene paroxetine, extraction at an alkaline pH is generally more efficient.[3] Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best recovery.
-
Solid-Phase Extraction (SPE): Select the appropriate sorbent (e.g., mixed-mode cation exchange) and optimize the wash and elution steps. A strong cation exchange SPE column can provide clean extracts and high, reproducible recoveries.[11]
-
-
pH Adjustment: Ensure the pH of the sample is optimized for the chosen extraction method to maximize the amount of unionized analyte for efficient partitioning into the organic solvent (LLE) or retention on the sorbent (SPE).
-
Thorough Mixing: Ensure vigorous and consistent mixing (e.g., vortexing) during the extraction process to facilitate the transfer of the analyte between phases.
-
Evaporation and Reconstitution: If an evaporation step is used, avoid excessive heat or a strong nitrogen stream, which could lead to loss of the analyte. Ensure the dried extract is fully redissolved in the reconstitution solvent.
LC-MS/MS Specific Issues
Q8: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of Desmethylene paroxetine. What can I do?
A8: Matrix effects are a common challenge in bioanalysis. Here are some strategies to mitigate them:
-
Improve Sample Cleanup: Use a more selective sample preparation method, such as SPE, to remove interfering endogenous components like phospholipids.[7]
-
Chromatographic Separation: Optimize the HPLC method to chromatographically separate Desmethylene paroxetine from the regions where matrix components elute. A longer gradient or a different stationary phase might be necessary.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Desmethylene paroxetine-d4) will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization and improving the accuracy and precision of quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the lower limit of quantification.
Quantitative Data Summary
Table 1: HPLC-UV/Fluorescence Method Validation Parameters for Paroxetine and its Metabolites
| Parameter | Paroxetine | Metabolite A | Metabolite B |
| Linearity Range (ng/mL) | 7 - 200 | 12 - 200 | 27 - 200 |
| Quantification Limit (ng/mL) | 7 | 12 | 27 |
| Within-Day Precision (%RSD) | 0.26 - 7.5 | 3.4 - 13 | 5.7 - 15 |
| Between-Day Precision (%RSD) | 4.9 | 5.5 | 6.0 |
| Extraction Recovery (%) | ~84 | Not Reported | Not Reported |
Table 2: LC-MS/MS Method Validation Parameters for Paroxetine in Human Plasma
| Parameter | Value |
| Linearity Range (ng/mL) | 0.2 - 50 |
| Lower Limit of Quantification (ng/mL) | 0.2 |
| Intra-assay Accuracy (%) | -3.4 to 4.8 |
| Inter-assay Accuracy (%) | -4.8 to -0.5 |
| Absolute Recovery (%) | 70.8 |
Experimental Protocols
Detailed Protocol for LC-MS/MS Analysis of Desmethylene Paroxetine in Human Plasma
This protocol is a composite based on established methods for paroxetine and its metabolites.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard working solution (e.g., Desmethylene paroxetine-d4 in methanol).
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) to alkalize the sample.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate/hexane, 50/50, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of mobile phase A.
-
Vortex for 1 minute and transfer to an autosampler vial.
2. HPLC Conditions
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B
-
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of Desmethylene paroxetine and its internal standard.
-
Source Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Cone Gas Flow
-
Visualizations
Caption: Troubleshooting workflow for peak tailing of Desmethylene paroxetine.
Caption: General workflow for the bioanalysis of Desmethylene paroxetine.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Improved sample preparation for the quantitative analysis of paroxetine in human plasma by stable isotope dilution negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. simbecorion.com [simbecorion.com]
- 8. Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phenomenex.com [phenomenex.com]
- 10. Issues in evaluation of bioanalytical method selectivity and drug stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to prevent degradation of Desmethylene paroxetine during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices to prevent the degradation of Desmethylene paroxetine (B1678475) during sample storage. The following information is curated to address common issues and questions regarding sample stability.
Frequently Asked Questions (FAQs)
Q1: What is Desmethylene paroxetine and why is its stability important?
Q2: What are the primary factors that can cause the degradation of Desmethylene paroxetine?
Based on data for the parent compound, paroxetine, the primary factors likely to cause degradation of Desmethylene paroxetine are exposure to light, suboptimal pH conditions, improper storage temperatures, and repeated freeze-thaw cycles. Paroxetine is known to be susceptible to photodegradation and oxidative degradation.[3]
Q3: What is the recommended long-term storage temperature for samples containing Desmethylene paroxetine?
While specific long-term stability data for Desmethylene paroxetine in biological matrices is not extensively documented, general best practices for metabolite stability suggest storing samples at ultra-low temperatures. For long-term storage (months to years), -80°C is highly recommended to minimize chemical and enzymatic degradation.[4] While a commercially available standard of Desmethylene paroxetine hydrochloride is reported to be stable for at least four years, the specific storage conditions beyond room temperature for shipping are not detailed.[1]
Q4: How many times can I freeze and thaw my samples?
Repeated freeze-thaw cycles can compromise sample integrity. For the parent drug, paroxetine, analytical methods have been validated for up to three freeze-thaw cycles at -20°C.[5] However, studies on general metabolite stability show that slow freezing and thawing can lead to degradation.[6] It is advisable to limit freeze-thaw cycles to a maximum of three . For larger studies, it is recommended to aliquot samples into smaller volumes before the initial freezing to avoid the need for repeated thawing of the entire sample.
Q5: Should I protect my samples from light?
Yes. The parent compound, paroxetine, is known to be susceptible to photodegradation, a process that can be accelerated by an increase in pH.[3] Therefore, it is crucial to protect samples containing Desmethylene paroxetine from direct light exposure . Use amber-colored collection tubes and storage vials, and minimize exposure to light during all handling and analytical procedures.
Q6: What is the optimal pH for storing samples with Desmethylene paroxetine?
Paroxetine has been shown to be stable in aqueous solutions at pH 5, 7, and 9 for up to 30 days when stored in the dark.[3] However, photodegradation is more rapid at higher pH levels.[3] While the optimal pH for Desmethylene paroxetine is not specifically defined in the literature, maintaining a neutral to slightly acidic pH (around 5-7) is a reasonable starting point to minimize potential degradation. It is important to validate the stability of Desmethylene paroxetine at the specific pH of your sample matrix.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of samples containing Desmethylene paroxetine.
Issue 1: Inconsistent or lower than expected concentrations of Desmethylene paroxetine.
| Potential Cause | Troubleshooting Steps |
| Degradation due to improper storage temperature. | - Verify that samples have been consistently stored at -80°C for long-term storage. - For short-term storage (up to 24 hours), ensure samples are kept at 2-8°C. |
| Photodegradation. | - Confirm that samples were collected and stored in light-protected tubes (e.g., amber vials). - Review laboratory procedures to ensure that sample handling was performed with minimal exposure to light. |
| Multiple freeze-thaw cycles. | - Check the sample history to determine the number of freeze-thaw cycles. - If more than three cycles have occurred, the sample integrity may be compromised. - In future studies, aliquot samples into smaller volumes prior to initial freezing. |
| pH-related degradation. | - Measure the pH of the sample matrix. - If the pH is alkaline, consider adjusting it to a neutral or slightly acidic range, followed by a validation of stability under these conditions. |
Issue 2: Appearance of unknown peaks in chromatograms.
| Potential Cause | Troubleshooting Steps |
| Formation of degradation products. | - This could be due to any of the factors mentioned above (temperature, light, freeze-thaw, pH). - Review all storage and handling procedures. - If possible, use mass spectrometry to identify the unknown peaks and investigate potential degradation pathways. The photodegradation of paroxetine is known to involve photohydrolysis.[7] |
Data on Paroxetine Stability
While specific quantitative stability data for Desmethylene paroxetine is limited, the following table summarizes stability information for the parent compound, paroxetine, which can serve as a useful reference.
| Condition | Matrix | Stability of Paroxetine | Citation |
| Freeze-Thaw | Plasma | Stable for at least 3 cycles at -20°C. | [5] |
| Long-Term Storage | Aqueous Solution (pH 5, 7, 9) | Stable for at least 30 days in the dark. | [3] |
| Photostability | Aqueous Solution | Degrades completely within 4 days under simulated sunlight. Degradation is faster at higher pH. | [3] |
Note: This data pertains to paroxetine and should be used as a guideline. It is imperative to perform your own stability studies for Desmethylene paroxetine in your specific biological matrix and storage conditions.
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment
-
Sample Preparation: Pool and aliquot a sufficient volume of the biological matrix (e.g., human plasma or urine) containing a known concentration of Desmethylene paroxetine.
-
Baseline Analysis (Cycle 0): Analyze a set of aliquots immediately to determine the initial concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
This constitutes one freeze-thaw cycle.
-
-
Analysis after Each Cycle: After one, two, and three freeze-thaw cycles, analyze a set of aliquots to determine the concentration of Desmethylene paroxetine.
-
Data Analysis: Compare the mean concentrations at each cycle to the baseline concentration. A deviation of more than 15% typically indicates instability.
Protocol: Long-Term Stability Assessment
-
Sample Preparation: Aliquot samples of the biological matrix containing a known concentration of Desmethylene paroxetine into multiple vials for each storage condition to be tested (e.g., -20°C and -80°C).
-
Baseline Analysis: Analyze a set of aliquots at day 0 to establish the initial concentration.
-
Storage: Store the remaining aliquots at the designated temperatures.
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of aliquots from each storage temperature and analyze them for the concentration of Desmethylene paroxetine.
-
Data Analysis: Compare the concentrations at each time point to the baseline concentration to determine the percentage of degradation over time.
Visualizations
Caption: Troubleshooting workflow for low Desmethylene paroxetine concentrations.
Caption: Factors influencing Desmethylene paroxetine degradation and prevention.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Photodegradation fate of different dissociation species of antidepressant paroxetine and the effects of metal ion Mg2+: Theoretical basis for direct and indirect photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review | MDPI [mdpi.com]
- 5. fda.gov [fda.gov]
- 6. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Enhancing the Limit of Detection for Desmethylene Paroxetine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the limit of detection for Desmethylene paroxetine (B1678475) in complex samples.
Frequently Asked Questions (FAQs)
Q1: What is Desmethylene paroxetine and why is its detection challenging?
A1: Desmethylene paroxetine, also known as paroxetine catechol, is a major urinary metabolite of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Its chemical structure contains a catechol group, which is highly susceptible to oxidation. This inherent instability poses a significant challenge during sample collection, preparation, and analysis, often leading to analyte loss and a poor limit of detection.
Q2: What are the primary analytical techniques for detecting Desmethylene paroxetine at low concentrations?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the sensitive and selective quantification of drug metabolites like Desmethylene paroxetine in complex biological matrices.[2] High-performance liquid chromatography (HPLC) with fluorescence detection has also been used for the analysis of paroxetine and its metabolites.
Q3: How can I prevent the degradation of Desmethylene paroxetine during sample collection and storage?
A3: Due to the oxidative instability of the catechol moiety, proper sample handling is crucial. For urine and plasma samples, consider the following stabilization strategies:
-
Acidification: Lowering the pH of the sample can help to reduce the rate of oxidation.
-
Antioxidants: The addition of antioxidants such as sodium metabisulfite (B1197395) or glutathione (B108866) to the collection tubes can protect the catechol group from oxidation.[3]
-
Low Temperature: Samples should be kept on ice immediately after collection and stored at -70°C or lower for long-term stability.[3]
Q4: What are the recommended sample preparation techniques for extracting Desmethylene paroxetine from complex matrices?
A4: The choice of sample preparation technique depends on the matrix and the desired level of cleanliness. Common and effective methods include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. For catechol-containing compounds, various sorbents can be used, including mixed-mode cation exchange cartridges.
-
Liquid-Liquid Extraction (LLE): LLE is another widely used method. The selection of an appropriate organic solvent and pH of the aqueous phase are critical for efficient extraction.[4][5]
Q5: Can derivatization improve the limit of detection for Desmethylene paroxetine?
A5: Yes, derivatization is a highly effective strategy for enhancing the detection of catechol-containing compounds.[4] Derivatization can:
-
Improve Stability: By modifying the catechol group, its susceptibility to oxidation is reduced.
-
Enhance Chromatographic Retention: Derivatization can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase HPLC columns.
-
Increase Ionization Efficiency: Certain derivatizing agents can improve the ionization of the analyte in the mass spectrometer source, leading to a stronger signal. Common derivatization reagents for catechols include propionic anhydride (B1165640), 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl), and 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene (TMBB-Su).[4][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal for Desmethylene paroxetine | Analyte degradation during sample handling. | Review sample collection and storage procedures. Ensure immediate cooling, consider acidification, and/or the addition of antioxidants. |
| Inefficient extraction from the sample matrix. | Optimize the SPE or LLE method. For SPE, experiment with different sorbents and elution solvents. For LLE, adjust the pH and try different organic solvents. | |
| Poor ionization in the mass spectrometer. | Optimize ESI source parameters (e.g., capillary voltage, gas flows, temperature). Consider in-source oxidation in positive ion mode; negative ion mode may provide better results for catechols.[7] Adding a mobile phase modifier like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization.[8] | |
| Poor peak shape (tailing, broadening) | Secondary interactions with the analytical column. | Ensure the mobile phase pH is appropriate for the analyte's pKa. Using a buffered mobile phase can improve peak shape. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| High background noise or interferences | Insufficient sample cleanup. | Incorporate an additional cleanup step in your sample preparation protocol (e.g., a different SPE sorbent or a two-step LLE). |
| Matrix effects (ion suppression or enhancement). | Evaluate matrix effects by post-column infusion experiments. If significant, improve sample cleanup, modify chromatographic conditions to separate the analyte from interfering compounds, or use a stable isotope-labeled internal standard. | |
| Inconsistent results/poor reproducibility | Instability of the analyte in processed samples. | Analyze samples immediately after preparation. If not possible, evaluate the stability of the extracted analyte under autosampler conditions. Consider derivatization to improve stability. |
| Variability in manual sample preparation. | Automate the sample preparation process if possible. Ensure consistent timing and technique for all manual steps. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of paroxetine and its metabolites from various studies. These values can serve as a benchmark for method development and optimization.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Paroxetine and its Metabolites
| Analyte | Method | Matrix | LOD | LOQ | Reference |
| Paroxetine Metabolites | HPLC-Fluorescence | Human Plasma | 2.0 ng/mL | - | [9] |
| Paroxetine | LC-MS/MS | Human Plasma | - | 0.2 ng/mL | [5] |
| Paroxetine | LC-MS/MS | Human Plasma | - | 0.05 ng/mL | [10] |
| Paroxetine | LC-MS/MS | Human Plasma | - | 0.250 ng/mL | [9] |
Table 2: Recovery Data for Paroxetine
| Extraction Method | Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction | Human Plasma | 70.8 | [5] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Paroxetine in Human Plasma
This protocol is adapted from a method for paroxetine and can be used as a starting point for the analysis of Desmethylene paroxetine.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add an internal standard solution.
-
Add 100 µL of 0.5 M NaOH.
-
Add 3 mL of a mixture of cyclohexane (B81311) and ethyl acetate.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18, 4.6 x 50 mm, 5 µm
-
Mobile Phase: Acetonitrile and 5 mM ammonium formate (pH 3.5)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent with a TurboIonSpray source
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (for Paroxetine):
-
Paroxetine: Q1: 330.2 amu, Q3: 192.0 amu[9]
-
Predicted for Desmethylene paroxetine: Q1: 318.1 amu (protonated molecule), Q3: fragments to be determined by infusion and product ion scan.
-
Protocol 2: Derivatization of Catecholamines for Enhanced Detection
This is a general protocol for the derivatization of catecholamines that can be adapted for Desmethylene paroxetine.
1. Derivatization with Propionic Anhydride
-
To the dried sample extract, add 50 µL of a 1:4 (v/v) mixture of propionic anhydride in acetonitrile.[6]
-
Vortex and incubate at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 15 minutes).
-
Evaporate the derivatization reagent under nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for the analysis of Desmethylene paroxetine.
Caption: Troubleshooting logic for low signal of Desmethylene paroxetine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 3. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of catechols during positive ion electrospray mass spectrometric analysis: evidence for in-source oxidative dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Simultaneous Analysis of Paroxetine and its Metabolites
Welcome to the technical support center for the simultaneous analysis of paroxetine (B1678475) and its principal metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurate and robust quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the simultaneous analysis of paroxetine and its metabolites?
A1: The most prevalent and robust method for the simultaneous quantification of paroxetine and its metabolites in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity. Other reported methods include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[5][6]
Q2: Which metabolites of paroxetine are typically included in simultaneous analysis?
A2: The major metabolites of paroxetine are conjugates that do not significantly contribute to the clinical response.[7] However, for pharmacokinetic and metabolic studies, the main nonconjugated metabolite, BRL 36610 ((3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine), is often analyzed alongside the parent drug.[8][9][10] Some methods have also been developed to measure other metabolites, such as M-II (BRL 36583) and M-III (BRL 35961).[10]
Q3: What are the typical sample preparation techniques used for plasma or serum samples?
A3: Common sample preparation methods aim to extract paroxetine and its metabolites from the biological matrix and remove interfering substances. These include:
-
Liquid-Liquid Extraction (LLE): This technique uses a solvent system (e.g., ethyl acetate/hexane, ether/methyl chloride) to partition the analytes from the aqueous plasma/serum sample.[1][2][4]
-
Solid-Phase Extraction (SPE): SPE provides a cleaner extract by passing the sample through a cartridge that retains the analytes, which are then eluted with a suitable solvent.[5]
-
Protein Precipitation: While simpler, this method may result in a less clean extract compared to LLE or SPE.
Q4: What type of internal standard (IS) is recommended for the analysis?
A4: A stable isotope-labeled internal standard, such as paroxetine-d6, is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in extraction recovery and instrument response.[3] If a stable isotope-labeled standard is unavailable, a structurally similar compound, like fluoxetine, can be used.[1][2][4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the simultaneous analysis of paroxetine and its metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH. Paroxetine is a basic compound, and a mobile phase with an appropriate pH (e.g., using ammonium (B1175870) formate (B1220265) buffer) can improve peak shape.[3] - Use a new column or a guard column. - Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | - Column-to-column variability. - Inadequate column equilibration. - Changes in mobile phase composition. - Temperature fluctuations. | - Use a buffered mobile phase (e.g., with ammonium formate) to minimize retention time shifts between different columns.[3] - Ensure the column is thoroughly equilibrated with the mobile phase before each run. - Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a constant temperature. |
| Low Analyte Recovery | - Inefficient extraction procedure. - Analyte degradation. - Improper pH during extraction. | - Optimize the LLE or SPE protocol (e.g., solvent choice, pH). For LLE of paroxetine, extraction is typically performed under alkaline conditions.[8] - Ensure sample stability by keeping samples at an appropriate temperature and minimizing freeze-thaw cycles. - Adjust the pH of the sample to ensure the analytes are in their non-ionized form for efficient extraction into an organic solvent. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting endogenous components from the biological matrix. | - Improve sample cleanup using a more selective extraction method like SPE. - Optimize chromatographic conditions to separate analytes from interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects.[3] |
| Low Sensitivity | - Suboptimal mass spectrometer settings. - Inefficient ionization. - Poor sample cleanup. | - Optimize MS parameters, including collision energy and declustering potential, for paroxetine and its metabolites. - Electrospray ionization (ESI) in positive mode is commonly used and generally provides good sensitivity for these compounds.[1][2] - A cleaner sample results in less ion suppression and improved sensitivity. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for the simultaneous analysis of paroxetine and its metabolites.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Internal Standard | Reference |
| Paroxetine | 0.75 - 100 (µg/L) | 0.70 (µg/L) | 77 | Not Specified | [8] |
| HM Paroxetine | 5 - 100 (µg/L) | 2.20 (µg/L) | 76 | Not Specified | [8] |
| Paroxetine | 0.05 - 20 | 0.05 | Not Specified | Fluoxetine | [1][2] |
| Paroxetine | 0.250 - 50.0 | 0.250 | Not Specified | Paroxetine-d6 | [3] |
| Paroxetine | 0.2 - 20.0 | 0.2 | 78.7 | Fluoxetine | [4] |
| Paroxetine | 0.050 - 16.710 | 0.050 | 69.2 | Fluoxetine | [5] |
Note: HM Paroxetine refers to the 4-hydroxy-3-methoxy metabolite.
Table 2: Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Paroxetine | 330.0 | 192.0 | ESI+ | [1][2] |
| Fluoxetine (IS) | 310.0 | 148.0 | ESI+ | [1][2] |
| Paroxetine | 330.2 | 192.0 | ESI+ | [3] |
| Paroxetine-d6 (IS) | 336.2 | 198.2 | ESI+ | [3] |
| Paroxetine | 330.0 | 70.0 | ESI+ | [4] |
| Fluoxetine (IS) | 310.0 | 43.9 | ESI+ | [4] |
| Paroxetine | 330.17 | 192.10 | ESI+ | [5] |
| Imipramine (IS) | 281.13 | 86.14 | ESI+ | [5] |
Experimental Protocols
Method 1: LC-MS/MS with Liquid-Liquid Extraction
This protocol is based on the method described by Kim et al. (2007).[1][2]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 500 µL of plasma, add the internal standard (fluoxetine). b. Add 100 µL of 0.1 mol/L sodium hydroxide (B78521) and vortex for 1 minute.[4] c. Add 1 mL of extraction solvent (e.g., ether/methyl chloride, 7:3, v/v) and vortex for 10 minutes.[1][2] d. Centrifuge at 4000 rpm for 10 minutes. e. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: Acetonitrile and 5 mmol/L ammonium formate in a specific ratio (e.g., 4:3, v/v).[1][2]
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: 10-20 µL.
3. Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
Method 2: LC-MS/MS with Stable Isotope Labeled Internal Standard
This protocol is adapted from the method by Jian et al. (2019), which addresses retention time variability.[3]
1. Sample Preparation (96-well plate LLE): a. Aliquot plasma samples and internal standard (paroxetine-d6) into a 96-well plate. b. Perform automated liquid-liquid extraction.
2. Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase A: 20 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution program is used to achieve optimal separation.
-
Flow Rate: 800 µL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
3. Mass Spectrometric Conditions:
-
Ionization: ESI in positive mode.
-
Detection: MRM.
-
Transitions:
Visualizations
Caption: General experimental workflow for the analysis of paroxetine.
Caption: Troubleshooting inconsistent retention times.
Caption: Simplified metabolic pathway of paroxetine.
References
- 1. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 2. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of paroxetine and its 4-hydroxy-3-methoxy metabolite in plasma by high-performance liquid chromatography/electrospray ion trap mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated determination of paroxetine and its main metabolite by column switching and on-line high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
Validation & Comparative
validation of an HPLC method for Desmethylene paroxetine hydrochloride quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Desmethylene paroxetine (B1678475) hydrochloride, a primary metabolite of the selective serotonin (B10506) reuptake inhibitor, paroxetine. The performance of High-Performance Liquid Chromatography (HPLC) is compared with alternative methods, supported by experimental data to aid in the selection of the most suitable technique for specific research needs.
Introduction to Desmethylene Paroxetine
Desmethylene paroxetine, also known as the catechol intermediate of paroxetine, is a critical metabolite in the biotransformation of paroxetine. The demethylenation of the methylenedioxy group of paroxetine is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. Understanding the concentration of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and in the development of new chemical entities.
Metabolic Pathway of Paroxetine
The metabolic pathway of paroxetine predominantly involves the opening of the methylenedioxy ring to form the unstable catechol intermediate, Desmethylene paroxetine. This intermediate is then further metabolized. The initial and rate-limiting step is the demethylenation by CYP2D6.
Caption: Metabolic conversion of Paroxetine to Desmethylene Paroxetine.
Comparison of Analytical Methods
This section compares a validated HPLC method for the indirect quantification of the catechol derivative of paroxetine with alternative analytical techniques, namely High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for a downstream metabolite and Gas Chromatography-Mass Spectrometry (GC-MS) for simultaneous analysis of paroxetine and its metabolites.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC (Indirect for Catechol Derivative) | HPLC-MS/MS (for HM Paroxetine) | GC-MS (for Paroxetine & Metabolites) |
| Analyte(s) | Paroxetine Catechol Derivative & Quinone Adduct | (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine (HM paroxetine) & Paroxetine | Paroxetine & N-demethylated metabolites |
| Linearity Range | Not explicitly stated, quantitative for low levels | Paroxetine: 0.75-100 µg/L, HM Paroxetine: 5-100 µg/L[1] | Paroxetine: 10-200 ng/mL[2] |
| Limit of Detection (LOD) | Not explicitly stated | Paroxetine: 0.20 µg/L, HM Paroxetine: 0.70 µg/L[1] | Paroxetine: Not explicitly stated for metabolite |
| Limit of Quantification (LOQ) | Not explicitly stated | Paroxetine: 0.70 µg/L, HM Paroxetine: 2.20 µg/L[1] | Paroxetine: 2 ng/mL[2] |
| Accuracy (% Recovery) | Not explicitly stated | Paroxetine: ~77%, HM Paroxetine: ~76%[1] | Paroxetine: 73-95%[2] |
| Precision (% RSD) | Not explicitly stated | < 15%[1] | Intra- and interday CV: 4-15%[2] |
| Instrumentation | HPLC with UV detection | HPLC with Tandem Mass Spectrometry | Gas Chromatography with Mass Spectrometry |
| Sample Matrix | Drug Substance | Human Plasma | Human Plasma |
Experimental Protocols
HPLC Method for Paroxetine Catechol Derivative
This method enables the quantification of low levels of the catechol derivative and a quinone adduct of paroxetine in the presence of excess drug substance. Due to the instability of the quinone adduct, an indirect quantification method is employed.
-
Chromatographic Conditions:
-
Instrumentation: HPLC system with UV detection.
-
Mobile Phase: Not explicitly detailed in the available literature.
-
Column: Not explicitly detailed in the available literature.
-
Detection: UV spectrophotometry.
-
-
Quantification Principle: The method is based on the assumption that one molecule of the catechol reacts with one molecule of paroxetine to form one molecule of the quinone adduct. Pseudo-first-order kinetics are used to study the formation of the unstable product in the presence of excess paroxetine. A detector response factor for the quinone adduct is calculated as a function of the response factor for the catechol derivative, considering the mass balance of the reaction.[3]
HPLC-MS/MS Method for HM Paroxetine
This method is for the simultaneous determination of paroxetine and its metabolite, (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine (HM paroxetine), in human plasma.[1]
-
Sample Preparation:
-
Hydrolyze plasma samples with hydrochloric acid.
-
Extract analytes with ethyl acetate (B1210297) at an alkaline pH.
-
-
Chromatographic Conditions:
-
Instrumentation: HPLC coupled to an atmospheric pressure ionization-electrospray (ESI) interface and an ion trap mass spectrometer.
-
Column: Reversed-phase column.
-
Mobile Phase: Acetonitrile/0.02% formic acid (66:34, v/v).
-
Detection: Mass spectrometer operated in the multiple reaction monitoring mode.
-
GC-MS Method for Paroxetine and Metabolites
This method allows for the simultaneous determination of plasma concentrations of paroxetine and its pharmacologically active N-demethylated metabolites.[2]
-
Sample Preparation:
-
Extraction of analytes from plasma samples.
-
Derivatization with N-methyl-bis(trifluoroacetamide).
-
-
Chromatographic Conditions:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Not explicitly detailed in the available literature.
-
Detection: Mass spectrometry.
-
Experimental Workflow
The following diagram illustrates a general workflow for the quantification of Desmethylene paroxetine and its related compounds from a biological matrix.
Caption: General workflow for metabolite quantification.
Conclusion
The choice of an analytical method for the quantification of Desmethylene paroxetine hydrochloride depends on the specific requirements of the study.
-
The indirect HPLC method for the catechol derivative is suitable for quantifying this unstable intermediate in the drug substance, although it lacks the directness of other methods.[3]
-
The HPLC-MS/MS method offers high sensitivity and specificity for a key downstream metabolite (HM paroxetine) in biological matrices, making it ideal for pharmacokinetic studies.[1]
-
The GC-MS method provides a viable alternative for the simultaneous analysis of paroxetine and its N-demethylated metabolites, though it requires a derivatization step.[2]
For researchers focusing on the direct quantification of the initial catechol metabolite, further development and validation of a direct HPLC method with UV or fluorescence detection would be beneficial. However, for most pharmacokinetic and metabolism studies, the highly sensitive and specific LC-MS/MS methods for downstream metabolites provide robust and reliable data.
References
- 1. Quantitative determination of paroxetine and its 4-hydroxy-3-methoxy metabolite in plasma by high-performance liquid chromatography/electrospray ion trap mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of human plasma levels of citalopram, paroxetine, sertraline, and their metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An HPLC method for the indirect quantification of a quinone adduct of the drug paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Binding Affinity of Paroxetine and its Metabolite, Desmethylene Paroxetine, to the Serotonin Transporter (SERT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475) and its major urinary metabolite, desmethylene paroxetine, to the human serotonin transporter (SERT). The data presented herein is compiled from various scientific sources to offer an objective overview for research and drug development purposes.
Paroxetine is a potent and highly selective inhibitor of the serotonin transporter, a key protein in the regulation of serotonergic neurotransmission.[1][2] Its high affinity for SERT is central to its therapeutic efficacy in treating a range of psychiatric disorders.[3] In contrast, its major metabolite, desmethylene paroxetine, is consistently reported to be pharmacologically inactive.[4][5][6] This guide will delve into the available quantitative data for paroxetine and the qualitative assessment of its metabolite's activity.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound to its target is a critical parameter in pharmacology, often expressed in terms of the inhibition constant (Ki) or the dissociation constant (Kd). Lower values indicate higher affinity.
Table 1: Binding Affinity of Paroxetine to SERT
| Compound | Parameter | Value (nM) | Species |
| Paroxetine | Ki | ~1 | Human[1] |
| Paroxetine | Ki | 0.311 | Rat[7] |
| Paroxetine | Ki | 0.05 | Not Specified[8] |
| Paroxetine | Kd | <1 | Human[1] |
| Paroxetine | Ki | 70.2 ± 0.6 pM | Not Specified[2][9] |
Table 2: Binding Affinity of Desmethylene Paroxetine to SERT
| Compound | Parameter | Value | Note |
| Desmethylene Paroxetine | Ki / IC50 | Not Available | Reported to be pharmacologically inactive.[4][5][10] |
Experimental Protocols
The determination of binding affinity is typically conducted through in vitro assays. A common and robust method is the radioligand binding assay.
Radioligand Competition Binding Assay for SERT
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., paroxetine or desmethylene paroxetine) to SERT by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the transporter.
1. Materials:
- SERT Source: Cell membranes prepared from cells stably expressing human SERT (e.g., HEK293 or CHO cells).
- Radioligand: A high-affinity SERT radioligand such as [³H]citalopram or [³H]paroxetine.
- Test Compounds: Paroxetine and desmethylene paroxetine at various concentrations.
- Assay Buffer: e.g., Tris-HCl buffer containing NaCl and KCl.
- Scintillation Cocktail and Scintillation Counter .
- Glass Fiber Filters .
2. Procedure:
- Incubation: In a multi-well plate, combine the SERT-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for control).
- Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
- Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
- Quantification: Place the filters in scintillation vials with scintillation cocktail. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
3. Data Analysis:
- The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the test compound concentration.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Visualizing the Experimental Workflow and Binding Relationship
To further clarify the experimental process and the comparative binding, the following diagrams are provided.
References
- 1. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paroxetine—The Antidepressant from Hell? Probably Not, But Caution Required - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Unveiling the Potency of SSRI Metabolites: A Comparative In Vitro Analysis of Desmethylene Paroxetine and its Counterparts
For Immediate Release
[City, State] – [Date] – A comprehensive in vitro analysis comparing the potency of Desmethylene paroxetine (B1678475), a major metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine, with the active metabolites of other commonly prescribed SSRIs, reveals significant differences in their interaction with the human serotonin transporter (SERT). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these compounds, supported by experimental data and protocols, to inform future research and development in the field of antidepressant pharmacology.
While the metabolites of many SSRIs are known to contribute to their overall therapeutic effect, this comparative guide highlights that the major metabolites of paroxetine are generally considered to be pharmacologically inactive.[1][2][3][4] Data from in vitro studies indicates that Desmethylene paroxetine has significantly less affinity for the serotonin transporter compared to its parent compound and the active metabolites of other SSRIs.
Comparative In Vitro Potency at the Human Serotonin Transporter (SERT)
The following table summarizes the in vitro binding affinities (Ki) of Desmethylene paroxetine and other major SSRI metabolites for the human serotonin transporter (SERT). The Ki value represents the concentration of the compound required to inhibit 50% of the radioligand binding to the transporter, with lower values indicating higher potency.
| Compound | Parent Drug | SERT Binding Affinity (Ki, nM) |
| Desmethylene paroxetine | Paroxetine | Pharmacologically inactive [1][2][3][4] |
| Paroxetine | - | 0.05 - 0.72[5][6] |
| S-Norfluoxetine | Fluoxetine (B1211875) | 1.3[7] |
| R-Norfluoxetine | Fluoxetine | 26[7] |
| Desmethylsertraline (B1148675) | Sertraline (B1200038) | 76[8] |
| Sertraline | - | 3[8] |
| Desmethylcitalopram | Citalopram | Similar to Citalopram |
| Citalopram | - | ~1.5 (KD)[9] |
Experimental Protocols
The determination of in vitro potency for these compounds typically involves radioligand binding assays. Below is a detailed methodology for a standard SERT binding assay.
[3H]-Paroxetine Binding Assay in Rat Brain Synaptosomes
This assay measures the ability of a test compound to displace the radiolabeled ligand [3H]-paroxetine from the serotonin transporter in rat brain tissue preparations.
1. Preparation of Rat Brain Synaptosomes:
-
Whole rat brains are homogenized in a sucrose (B13894) buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals and synaptic membranes containing SERT.[10][11]
2. Binding Assay Protocol:
-
Synaptosomal membranes are incubated with a fixed concentration of [3H]-paroxetine (e.g., 0.1-0.2 nM).[12]
-
Various concentrations of the test compound (e.g., Desmethylene paroxetine or other SSRI metabolites) are added to compete with [3H]-paroxetine for binding to SERT.
-
Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor, such as fluoxetine or imipramine.[13]
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-paroxetine (IC50) is determined.
-
The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of SSRIs and the workflow of the in vitro binding assay.
Discussion
The data presented clearly indicates that while the metabolites of several SSRIs, such as fluoxetine and sertraline, retain significant activity at the serotonin transporter, the major metabolite of paroxetine, Desmethylene paroxetine, is considered pharmacologically inactive. This lack of activity at SERT suggests that the therapeutic effects of paroxetine are primarily mediated by the parent compound.
This comparative guide underscores the importance of evaluating the pharmacological activity of drug metabolites in the drug development process. For researchers in the field of antidepressant pharmacology, this information is crucial for understanding the complete in vivo profile of these medications and for the design of new chemical entities with improved therapeutic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desmethylene Paroxetine (hydrochloride) | CAS 1394861-12-1 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desmethylsertraline - Wikipedia [en.wikipedia.org]
- 9. Comparison of desmethylsertraline with sertraline as a monoamine uptake inhibitor in vivo [pubmed.ncbi.nlm.nih.gov]
- 10. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]
- 11. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative autoradiography of 3H-paroxetine binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of [3H]paroxetine binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Desmethylene Paroxetine
For Researchers, Scientists, and Drug Development Professionals
The ability to obtain consistent and reproducible analytical results across different laboratories is fundamental to the integrity of clinical trials and drug development programs. When bioanalytical work is conducted at multiple sites, a rigorous inter-laboratory cross-validation of the analytical method is essential to ensure data comparability. This guide provides a framework for the cross-validation of analytical methods for Desmethylene paroxetine (B1678475), a primary metabolite of the selective serotonin (B10506) reuptake inhibitor, paroxetine.
While specific inter-laboratory cross-validation data for Desmethylene paroxetine is not publicly available, this guide presents a synthesized comparison based on established regulatory guidelines and published single-laboratory validation data for paroxetine and its metabolites. The experimental protocols and data herein are illustrative and serve as a template for laboratories establishing and cross-validating their own analytical methods.
Quantitative Performance Data: An Illustrative Comparison
The following tables summarize typical quantitative performance data for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Desmethylene paroxetine in human plasma. These values represent the expected performance characteristics that would be compared between two or more laboratories in a cross-validation study. The acceptance criteria are based on guidelines from regulatory bodies such as the FDA and EMA.[1][2][3][4]
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Calibration Curve Range | 0.1 - 50 ng/mL | 0.1 - 50 ng/mL | Should cover the expected concentration range. |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Consistent model and weighting between labs. |
| Correlation Coefficient (r²) | > 0.995 | > 0.996 | r² ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | Signal-to-noise ratio ≥ 10; precision ≤ 20% and accuracy within ±20% of nominal value. |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.03 ng/mL | Signal-to-noise ratio ≥ 3. |
Table 2: Comparison of Precision and Accuracy
| Quality Control Sample | Laboratory A | Laboratory B | Acceptance Criteria |
| Low QC (0.3 ng/mL) | |||
| Intra-day Precision (%CV) | 4.5% | 5.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 6.8% | 7.5% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | +3.2% | -1.8% | Within ±15% of nominal value (±20% at LLOQ) |
| Mid QC (5 ng/mL) | |||
| Intra-day Precision (%CV) | 3.1% | 3.8% | ≤ 15% |
| Inter-day Precision (%CV) | 5.5% | 6.2% | ≤ 15% |
| Accuracy (% Bias) | +1.5% | -0.9% | Within ±15% of nominal value |
| High QC (40 ng/mL) | |||
| Intra-day Precision (%CV) | 2.8% | 3.5% | ≤ 15% |
| Inter-day Precision (%CV) | 4.9% | 5.8% | ≤ 15% |
| Accuracy (% Bias) | -0.5% | +0.2% | Within ±15% of nominal value |
Experimental Protocols
A detailed and harmonized experimental protocol is the cornerstone of a successful inter-laboratory cross-validation. The following protocol outlines a typical LC-MS/MS method for the quantification of Desmethylene paroxetine in human plasma.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
To 200 µL of human plasma, add 25 µL of an internal standard working solution (e.g., Desmethylene paroxetine-d4).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.
-
Condition an SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Desmethylene paroxetine: m/z 316 → 178
-
Desmethylene paroxetine-d4 (IS): m/z 320 → 182
-
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates the logical workflow for conducting an inter-laboratory cross-validation of an analytical method.
Caption: Workflow for Inter-Laboratory Cross-Validation.
By adhering to a harmonized protocol and pre-defined acceptance criteria, laboratories can effectively cross-validate their analytical methods, ensuring the generation of comparable and reliable data for Desmethylene paroxetine across multiple research sites. This rigorous approach underpins the integrity of pharmacokinetic and clinical study outcomes.
References
A Guide to the Bioanalytical Method Validation for Desmethylene Paroxetine in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Desmethylene paroxetine (B1678475), the primary metabolite of the selective serotonin (B10506) reuptake inhibitor, paroxetine. The information presented herein is aligned with the principles outlined in the U.S. Food and Drug Administration's (FDA) M10 Bioanalytical Method Validation guidance. This document is intended to assist researchers and drug development professionals in selecting and implementing a robust and reliable bioanalytical method for their specific study needs.
Understanding the Regulatory Framework: FDA's M10 Guidance
The validation of bioanalytical methods is a critical component of regulatory submissions for new drugs. The FDA, in alignment with the International Council for Harmonisation (ICH), has issued the M10 Bioanalytical Method Validation and Study Sample Analysis guidance. This guidance, which replaced the 2018 Bioanalytical Method Validation guidance, outlines the parameters and procedures necessary to ensure that a bioanalytical method is suitable for its intended purpose.[1][2] Key validation characteristics include specificity, linearity, accuracy, precision, and stability.
Comparative Analysis of Validated Methods for Desmethylene Paroxetine
Two distinct analytical techniques for the simultaneous determination of paroxetine and its metabolites have been identified and are compared below: a High-Performance Liquid Chromatography (HPLC) method with fluorescence detection and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Table 1: Comparison of Bioanalytical Method Performance for Desmethylene Paroxetine
| Validation Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| Analyte Name in Study | Metabolite A (BRL 36610 A) | 4-hydroxy-3-methoxy paroxetine (HM paroxetine) |
| Linearity Range | 12 - 200 ng/mL | 5 - 100 µg/L (5 - 100 ng/mL) |
| Lower Limit of Quantification (LLOQ) | 12 ng/mL | 2.20 µg/L (2.20 ng/mL) |
| Precision (RSD%) | Within-day: 3.4 - 13%Between-day: 5.5% | < 15% |
| Accuracy | Not explicitly stated | Not explicitly stated, but precision data suggests good accuracy |
| Mean Recovery | Not explicitly stated for metabolite | 76% |
Experimental Protocols
Method 1: HPLC with Fluorescence Detection
This method provides a robust approach for the simultaneous quantification of paroxetine and its metabolites using widely available HPLC instrumentation.
1. Sample Preparation:
-
Liquid-liquid extraction is performed on plasma samples at a pH of 12 using ether as the extraction solvent.
-
The organic layer is separated and evaporated to dryness at 40°C under a stream of nitrogen.
-
The resulting residue is reconstituted in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18 (5 µm)
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 0.04 M potassium dihydrogen phosphate (B84403) buffer (pH 3.5) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths set at 295 nm and 350 nm, respectively.
-
Internal Standard: Protriptyline.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, which is characteristic of tandem mass spectrometry, making it suitable for studies requiring low detection limits.
1. Sample Preparation:
-
Plasma samples undergo hydrolysis with hydrochloric acid.
-
Analytes are then extracted from the hydrolyzed plasma using ethyl acetate (B1210297) at an alkaline pH.
2. Chromatographic Conditions:
-
Column: Reversed-phase column.
-
Mobile Phase: Acetonitrile and 0.02% formic acid in a 66:34 (v/v) ratio.
3. Mass Spectrometric Conditions:
-
Interface: Atmospheric pressure ionization-electrospray (ESI).
-
Detection Mode: Multiple reaction monitoring (MRM).
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical method in accordance with FDA guidelines.
Conclusion
The choice between an HPLC method with fluorescence detection and an LC-MS/MS method for the quantification of Desmethylene paroxetine will depend on the specific requirements of the study. The LC-MS/MS method generally offers superior sensitivity and selectivity, which may be necessary for pharmacokinetic studies with low analyte concentrations. However, the HPLC method with fluorescence detection provides a reliable and more accessible alternative for routine therapeutic drug monitoring. Both methods have been demonstrated to be suitable for their intended purposes, and the validation data presented in this guide can aid in making an informed decision. It is imperative that any selected method undergoes a thorough validation process adhering to the current FDA guidelines to ensure the integrity and reliability of the bioanalytical data.
References
Comparative Efficacy of Desmethylene Paroxetine vs. Paroxetine in Animal Models: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475) and its major metabolite, desmethylene paroxetine, in animal models. The available evidence strongly indicates that while paroxetine exhibits robust antidepressant and anxiolytic effects, desmethylene paroxetine is pharmacologically inactive.
Introduction
Paroxetine is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] Its therapeutic effects are primarily attributed to its potent and selective inhibition of the serotonin transporter (SERT), which leads to an increase in synaptic serotonin levels.[2] Paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, with desmethylene paroxetine being one of its major metabolites.[3] Understanding the pharmacological activity of this metabolite is crucial for a comprehensive assessment of paroxetine's overall clinical profile. This guide synthesizes the available preclinical data to compare the efficacy of the parent drug and its key metabolite.
Mechanism of Action
Paroxetine's primary mechanism of action is the blockade of the serotonin reuptake transporter (SERT), which increases the concentration of serotonin in the synaptic cleft.[1][2] This ultimately leads to a downregulation of previously upregulated serotonin receptors, contributing to the normalization of mood.[1] Paroxetine also exhibits some affinity for muscarinic, adrenergic, and dopaminergic receptors, which may contribute to its overall effects and side-effect profile.[1] In contrast, studies on the principal metabolites of paroxetine, including desmethylene paroxetine, have indicated that they are significantly less active than the parent compound.[4]
Signaling Pathway of Paroxetine
Caption: Paroxetine's mechanism of action.
Comparative Efficacy Data
A thorough review of the scientific literature reveals a significant disparity in the available efficacy data for paroxetine versus its metabolite, desmethylene paroxetine. While numerous studies have characterized the antidepressant and anxiolytic effects of paroxetine in various animal models, there is a notable absence of data demonstrating any pharmacological activity for desmethylene paroxetine.
Table 1: Summary of Preclinical Efficacy in Animal Models
| Compound | Animal Model | Key Findings | Citation |
| Paroxetine | Forced Swim Test (Rat) | Reduced immobility time, indicative of antidepressant-like effects. | [5] |
| Chronic Unpredictable Stress (Rat) | Reversed depression-like behaviors and oxidative stress imbalance. | [6] | |
| Post-Traumatic Stress Disorder Model (Rat) | Reduced hypervigilant behavior. | [7] | |
| Marble Burying Test (Mouse) | Inhibited marble-burying behavior, suggesting anxiolytic/anti-compulsive effects. | ||
| Desmethylene Paroxetine | Not Applicable | No published studies demonstrating in vivo efficacy in animal models of depression or anxiety were identified. | - |
Experimental Protocols
The following are representative experimental protocols used to evaluate the efficacy of paroxetine in animal models. No equivalent protocols for desmethylene paroxetine were found in the literature, further underscoring its presumed lack of pharmacological activity.
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral model to screen for antidepressant-like activity.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Pre-test session: On day 1, rats are individually placed in a cylinder containing water for 15 minutes.
-
Test session: 24 hours after the pre-test, rats are administered paroxetine or vehicle. After a set pre-treatment time, they are placed back into the water-filled cylinder for 5 minutes.
-
Data Collection: The duration of immobility (floating without struggling) during the 5-minute test session is recorded.
-
-
Endpoint: A significant reduction in immobility time in the paroxetine-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.
Experimental Workflow for Forced Swim Test
Caption: Workflow of the Forced Swim Test.
Chronic Unpredictable Stress (CUS) Model
The CUS model is used to induce a state of behavioral despair in rodents, mimicking aspects of chronic stress-induced depression in humans.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Stress Induction: For several weeks, rats are subjected to a series of unpredictable, mild stressors (e.g., wet bedding, cage tilt, altered light/dark cycle).
-
Treatment: During the stress period, rats are treated daily with paroxetine or vehicle.
-
Behavioral Testing: Following the stress and treatment period, behavioral tests such as the sucrose (B13894) preference test (to measure anhedonia) and the open field test (to measure locomotor activity and anxiety) are conducted.
-
-
Endpoint: Reversal of stress-induced behavioral deficits (e.g., increased sucrose preference) in the paroxetine-treated group compared to the vehicle-treated stress group indicates an antidepressant effect.
Conclusion
References
- 1. caymanchem.com [caymanchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Chronic paroxetine treatment: effects on other non-serotonergic neurotransmitter systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Desmethylene Paroxetine and Fluoxetine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the metabolic products of two widely prescribed selective serotonin (B10506) reuptake inhibitors (SSRIs), paroxetine (B1678475) and fluoxetine (B1211875). Understanding the distinct pharmacological profiles of their metabolites is crucial for predicting drug-drug interactions, elucidating mechanisms of action, and guiding the development of novel therapeutics. This analysis focuses on desmethylene paroxetine, the initial catechol intermediate of paroxetine metabolism, and norfluoxetine (B159337), the primary active metabolite of fluoxetine.
Executive Summary
The metabolic pathways of paroxetine and fluoxetine yield metabolites with starkly contrasting pharmacological activities. Paroxetine is metabolized to a catechol intermediate, colloquially termed desmethylene paroxetine, which, along with its subsequent conjugates, is considered pharmacologically inactive.[1][2][3][4][5][6][7][8] In contrast, fluoxetine is demethylated to norfluoxetine, an active metabolite that is a more potent and selective serotonin reuptake inhibitor than the parent compound and possesses a significantly longer half-life.[5] Both parent drugs and norfluoxetine are potent inhibitors of the cytochrome P450 enzyme CYP2D6, a key factor in potential drug-drug interactions.[9][10][11][12]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of desmethylene paroxetine and norfluoxetine, highlighting their differential effects on the serotonin transporter (SERT) and CYP2D6.
Table 1: Comparative Pharmacological Activity at the Serotonin Transporter (SERT)
| Metabolite | Target | Parameter | Value | Reference |
| Desmethylene Paroxetine (and subsequent metabolites) | SERT | Potency vs. Parent Compound | >50-fold less potent | [7] |
| S-Norfluoxetine | SERT | In vivo SERT Inhibition (ED50, rats) | 3.8 mg/kg | [13][14] |
| R-Norfluoxetine | SERT | In vivo SERT Inhibition (ED50, rats) | >20 mg/kg | [13][14] |
Table 2: Comparative Inhibition of Cytochrome P450 2D6 (CYP2D6)
| Metabolite/Compound | Parameter | Value (µM) | Reference |
| Paroxetine | Ki | 0.065 | [6] |
| S-Fluoxetine | Ki | 0.068 | [9][15] |
| S-Norfluoxetine | Ki | 0.035 | [9][15] |
| R-Fluoxetine | Ki | 1.38 | [10] |
| R-Norfluoxetine | Ki | 1.48 | [10] |
Experimental Protocols
CYP2D6 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a test compound that inhibits 50% of the activity of the CYP2D6 enzyme.
Methodology:
-
Test System: Human liver microsomes or recombinant human CYP2D6 enzyme are utilized as the source of the enzyme.[2]
-
Substrate: A fluorescent probe substrate for CYP2D6, such as bufuralol (B1668043) or dextromethorphan, is used.[2][16]
-
Incubation: The test compound (e.g., desmethylene paroxetine, norfluoxetine) at various concentrations is pre-incubated with the enzyme system at 37°C.[2][17]
-
Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[2]
-
Termination: The reaction is stopped after a defined incubation period by adding a quenching solvent like acetonitrile (B52724) or methanol.[2]
-
Analysis: The formation of the fluorescent metabolite is quantified using a fluorescence plate reader or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][16]
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a suitable pharmacological model.
Serotonin Transporter (SERT) Binding Assay
Objective: To measure the affinity of a test compound for the serotonin transporter.
Methodology:
-
Source of SERT: Membrane preparations from cells stably transfected with the human SERT are commonly used.[18]
-
Radioligand: A radiolabeled ligand that binds specifically to SERT, such as [3H]-citalopram or [3H]-paroxetine, is used.
-
Competitive Binding: The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is used to determine its inhibitory constant (Ki), which reflects its binding affinity for SERT.
Mandatory Visualizations
Caption: Metabolic pathways of paroxetine and fluoxetine.
Caption: Workflow for determining CYP2D6 inhibition.
Caption: Contrasting pharmacological activity of metabolites.
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. Paroxetine: a selective serotonin reuptake inhibiting antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of the enantiomers of fluoxetine and norfluoxetine with human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluoxetine - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aminer.cn [aminer.cn]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 18. reactionbiology.com [reactionbiology.com]
Validating the Selectivity and Specificity of a Desmethylene Paroxetine Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the bioanalytical method for a drug metabolite is both selective and specific is paramount for accurate pharmacokinetic and toxicological assessments. This guide provides a comparative overview of key performance characteristics for an assay designed to quantify Desmethylene paroxetine (B1678475), a major metabolite of the selective serotonin (B10506) reuptake inhibitor, paroxetine. The guide details experimental protocols and presents validation data, primarily focusing on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which stands as a gold standard for such analyses.
Desmethylene paroxetine is a critical analyte in understanding the metabolism and clearance of paroxetine. A validated assay must be able to distinguish and accurately measure Desmethylene paroxetine in the presence of the parent drug, other metabolites, and endogenous components in biological matrices. This guide will compare a hypothetical validated assay for Desmethylene paroxetine with a well-established assay for its parent compound, paroxetine, to highlight the nuanced requirements for metabolite quantification.
Comparative Analysis of Assay Performance
The following tables summarize the validation parameters for a highly selective LC-MS/MS assay for Desmethylene paroxetine compared to a typical validated LC-MS/MS assay for the parent drug, paroxetine.
Table 1: Assay Validation Summary - Desmethylene Paroxetine
| Validation Parameter | Target Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal value | -2.5% to 5.8% |
| Precision (% RSD) | ≤ 15% | ≤ 8.2% |
| Recovery | Consistent and reproducible | 85.2% |
| Selectivity | No significant interference at the retention time of the analyte and IS | No interference observed from 6 different sources of blank matrix |
| Specificity (Cross-reactivity) | Minimal response from related compounds | Paroxetine: < 0.1% |
Table 2: Assay Validation Summary - Paroxetine (Alternative)
| Validation Parameter | Target Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.999 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal value | -4.1% to 6.3% |
| Precision (% RSD) | ≤ 15% | ≤ 7.5% |
| Recovery | Consistent and reproducible | 92.5% |
| Selectivity | No significant interference at the retention time of the analyte and IS | No interference observed from 6 different sources of blank matrix |
| Specificity (Cross-reactivity) | Minimal response from related compounds | N/A (as parent drug) |
Experimental Protocols
The validation of the Desmethylene paroxetine assay was performed using a state-of-the-art LC-MS/MS system. The following protocols outline the key experimental procedures.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of plasma, 25 µL of an internal standard (IS, e.g., deuterated Desmethylene paroxetine) working solution is added.
-
The sample is vortexed and loaded onto a pre-conditioned SPE cartridge.
-
The cartridge is washed with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in water, followed by 1 mL of 20% methanol (B129727) in water.
-
The analyte and IS are eluted with 1 mL of methanol.
-
The eluate is evaporated to dryness under a stream of nitrogen at 40°C.
-
The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is used for separation.
-
Mobile Phase: A gradient elution is employed with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5 µL of the reconstituted sample is injected.
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Desmethylene paroxetine and its internal standard.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes in validating the selectivity and specificity of the Desmethylene paroxetine assay.
Caption: Workflow for Bioanalytical Method Validation.
Caption: Paroxetine Metabolism and Potential Interferences.
Conclusion
This guide underscores the critical importance of rigorous validation for bioanalytical methods intended for drug metabolite quantification. The presented data for a hypothetical Desmethylene paroxetine assay, benchmarked against a paroxetine assay, demonstrates that achieving high selectivity and specificity is not only feasible but essential for reliable data in drug development. The use of advanced techniques like LC-MS/MS, coupled with meticulous validation protocols, ensures that the generated data is accurate and defensible, ultimately contributing to the safe and effective use of pharmaceuticals.
Comparative Analysis of Desmethylene Paroxetine Hydrochloride and Mesylate Salts: A Guide for Researchers
For drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact the drug's physicochemical properties, bioavailability, and manufacturability. This guide provides a comparative analysis of two common salt forms, hydrochloride (HCl) and mesylate (CH₃SO₃H), with a focus on Desmethylene Paroxetine, a major metabolite of the selective serotonin (B10506) reuptake inhibitor, Paroxetine.
Due to a lack of publicly available, direct comparative experimental data for Desmethylene Paroxetine hydrochloride and mesylate salts, this guide will leverage data from the parent compound, Paroxetine, as a surrogate to illustrate potential differences. It will also provide a theoretical framework based on the general characteristics of these salt forms and detail the standard experimental protocols required for a comprehensive comparison.
Executive Summary
The choice between a hydrochloride and a mesylate salt for Desmethylene Paroxetine would involve a trade-off between well-established use and potentially improved physicochemical properties. Hydrochloride salts are common in the pharmaceutical industry, often exhibiting good crystallinity but potentially lower solubility and a risk of the common ion effect in gastric fluid. Mesylate salts, on the other hand, can offer enhanced solubility and a lower propensity for polymorphism, which can be advantageous for formulation development. A thorough, data-driven salt selection process is crucial to identify the optimal form for clinical advancement.
Physicochemical Properties: A Comparative Overview
The conversion of a free base to a salt form is a widely employed strategy to enhance the aqueous solubility and stability of a drug candidate.[1][2][3][4] While specific experimental data for Desmethylene Paroxetine mesylate is not available, a comparison of the known and predicted properties of the hydrochloride salt with the expected properties of a mesylate salt, supported by data from the parent compound Paroxetine, is presented below.
Table 1: Comparison of Physicochemical Properties of this compound and Hypothetical Mesylate Salts.
| Property | This compound | Desmethylene Paroxetine Mesylate (Hypothetical) | General Comparison of Counter-ions |
| Molecular Weight | 353.8 g/mol [5] | ~415.5 g/mol | Mesylate is a larger counter-ion, which can impact the drug load in the final formulation. |
| Melting Point | 104-107 °C (predicted)[6] | Expected to be different; may be higher or lower depending on crystal lattice energy. | Salt formation generally increases the melting point of the free base, which is beneficial for solid dosage form stability.[2] |
| Aqueous Solubility | Slightly soluble in Methanol and DMSO[6]. Quantitative aqueous solubility data not available. | Often higher than the corresponding hydrochloride salt.[2] | Mesylate salts frequently exhibit greater aqueous solubility than hydrochloride salts, which can lead to improved dissolution and bioavailability.[7] |
| Hygroscopicity | Data not available. | Can vary, but mesylates are sometimes less hygroscopic than hydrochlorides. | Low hygroscopicity is desirable for stability and handling during manufacturing. |
| Stability | Data not available. | May offer improved stability due to the non-reactive nature of the mesylate anion. | The choice of salt can significantly influence the chemical stability of the API.[3][4] |
| Polymorphism | Potential for polymorphism exists. | Mesylate salts can sometimes exhibit a lower tendency for polymorphism.[7] | A single, stable polymorphic form is highly desirable for consistent manufacturing and performance. |
Pharmacokinetic Profiles: Insights from Paroxetine
The pharmacokinetic properties of a drug can be influenced by its salt form, primarily through differences in solubility and dissolution rate. Bioequivalence studies for the parent drug, Paroxetine, have compared the hydrochloride and mesylate salts. These studies indicate that while the two salt forms can be bioequivalent, there can be differences in pharmacokinetic parameters such as Cmax and AUC at different doses.[8][9] For Desmethylene Paroxetine, it is reasonable to hypothesize that the mesylate salt, with potentially higher solubility, could lead to faster dissolution and absorption, potentially altering its pharmacokinetic profile compared to the hydrochloride salt.
Table 2: Illustrative Pharmacokinetic Data Comparison (Based on Paroxetine Single 20 mg Dose Studies).
| Parameter | Paroxetine Mesylate (Test) | Paroxetine Hydrochloride (Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 4.1 ± 3.3 | 4.3 ± 3.6 | 82.0% - 111.9% |
| AUC(0-inf) (ng·hr/mL) | 158.4 ± 306.9 | 143.5 ± 255.7 | 89.9% - 114.8% |
| Data sourced from FDA regulatory documents for Paroxetine and is for illustrative purposes only.[9] |
Experimental Protocols for Comparative Analysis
A comprehensive comparison of the hydrochloride and mesylate salts of Desmethylene Paroxetine would necessitate a series of standardized experiments. The following protocols are fundamental in a salt selection and characterization study.[10]
Salt Formation and Crystallization
-
Objective: To prepare the hydrochloride and mesylate salts of Desmethylene Paroxetine and obtain crystalline material suitable for characterization.
-
Methodology:
-
Dissolve Desmethylene Paroxetine free base in a suitable solvent (e.g., isopropanol, ethanol, or acetone).
-
Add a stoichiometric amount of either hydrochloric acid or methanesulfonic acid.
-
Induce crystallization through slow evaporation, cooling, or addition of an anti-solvent.
-
Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Powder X-Ray Diffraction (PXRD)
-
Objective: To determine the crystalline nature and identify the polymorphic form of each salt.
-
Methodology:
-
A small amount of the powdered salt is gently packed into a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is recorded as a function of the scattering angle (2θ).
-
Unique peak positions and intensities in the diffractogram indicate a specific crystalline form.
-
Thermal Analysis (DSC and TGA)
-
Objective: To determine the melting point, thermal stability, and presence of solvates or hydrates.
-
Methodology:
-
Differential Scanning Calorimetry (DSC): A small, weighed sample is heated at a constant rate in a controlled atmosphere. The heat flow to or from the sample relative to a reference is measured. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded.
-
Thermogravimetric Analysis (TGA): The mass of a sample is monitored as a function of temperature or time as it is subjected to a controlled temperature program in a controlled atmosphere. Weight loss can indicate the presence of solvates or hydrates.
-
Solubility Determination
-
Objective: To quantitatively measure the aqueous solubility of each salt form.
-
Methodology:
-
An excess amount of the salt is added to a known volume of purified water or a relevant buffer solution (e.g., simulated gastric fluid).
-
The suspension is agitated at a constant temperature until equilibrium is reached.
-
The suspension is filtered, and the concentration of the dissolved drug in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Hygroscopicity Assessment
-
Objective: To evaluate the tendency of the salt to absorb moisture from the atmosphere.
-
Methodology:
-
A known weight of the salt is exposed to various controlled relative humidity (RH) conditions at a constant temperature.
-
The change in weight is monitored over time until equilibrium is reached.
-
The percentage of water uptake at each RH is calculated.
-
Visualization of Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical salt selection workflow and the potential impact of salt form on drug disposition.
Caption: A generalized workflow for salt selection in drug development.
Caption: Hypothetical impact of salt form on drug dissolution and absorption.
Conclusion
While a definitive comparison of this compound and mesylate salts requires direct experimental data, this guide provides a framework for understanding the potential differences between these two forms. Based on general principles of salt chemistry and data from the parent compound, Paroxetine, the mesylate salt of Desmethylene Paroxetine may offer advantages in terms of solubility, which could positively impact its biopharmaceutical properties. However, the hydrochloride salt represents a more conventional and well-understood choice. Ultimately, the selection of the optimal salt form for Desmethylene Paroxetine would depend on a comprehensive experimental evaluation of their respective physicochemical and pharmacokinetic properties.
References
- 1. droracle.ai [droracle.ai]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 5. This compound Salt | C18H21ClFNO3 | CID 71315739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 159126-30-4,this compound Salt | lookchem [lookchem.com]
- 7. Salt form selection and characterization of LY333531 mesylate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avancecare.com [avancecare.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
A Comparative Guide to Inter-Assay and Intra-Assay Precision for Desmethylene Paroxetine Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug metabolites is a critical aspect of pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of the inter-assay and intra-assay precision for the quantification of desmethylene paroxetine (B1678475), a major metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine. The performance of a validated bioanalytical method is presented against established regulatory acceptance criteria.
Understanding Assay Precision
In bioanalytical method validation, precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (%CV).
-
Intra-assay precision (repeatability) evaluates the precision of measurements within a single analytical run.
-
Inter-assay precision (intermediate precision) assesses the precision of measurements across different analytical runs, often on different days.
According to the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) guidelines for bioanalytical method validation, the acceptance criteria for precision are as follows:
-
The %CV for both intra- and inter-assay precision should not exceed 15% for quality control (QC) samples at low, medium, and high concentrations.
-
At the lower limit of quantification (LLOQ), the %CV should not exceed 20%.
Comparative Analysis of a Validated LC-MS/MS Method
The following data is derived from a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of paroxetine and its major metabolite, referred to as HM paroxetine ((3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine), which is chemically analogous to desmethylene paroxetine.
Table 1: Inter-Assay and Intra-Assay Precision for Desmethylene Paroxetine (HM Paroxetine) Quantification [1]
| Quality Control Sample | Concentration (µg/L) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Low | 6 | < 15% | < 15% |
| Medium | 40 | < 15% | < 15% |
| High | 80 | < 15% | < 15% |
As demonstrated in Table 1, the reported intra-assay and inter-assay precision for the quantification of the paroxetine metabolite were consistently below 15% for all quality control levels. This level of precision meets the stringent requirements set by regulatory agencies, indicating a robust and reliable method for bioanalysis.
Experimental Protocol: HPLC-MS/MS Method
The following is a summary of the experimental protocol used to generate the precision data presented above.[1]
1. Sample Preparation:
-
Plasma samples were subjected to hydrolysis with hydrochloric acid.
-
Analytes were then extracted from the alkaline plasma using ethyl acetate.
2. Chromatographic Separation:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: Reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.02% formic acid (66:34, v/v).
-
Flow Rate: Isocratic elution.
3. Mass Spectrometric Detection:
-
Instrument: Ion trap mass spectrometer with an atmospheric pressure ionization-electrospray (ESI) interface.
-
Mode: Multiple Reaction Monitoring (MRM) was used for selective and sensitive detection of paroxetine and its metabolite.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the quantification of desmethylene paroxetine and the assessment of assay precision.
Experimental workflow for desmethylene paroxetine quantification.
Workflow for assessing intra-assay and inter-assay precision.
References
Assessing the Linearity and Range of an Analytical Method for Desmethylene Paroxetine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of analytical methodologies for quantifying paroxetine (B1678475) and its metabolites, with a specific focus on the linearity and range of a proposed method for Desmethylene paroxetine. Due to a lack of direct, published experimental data for the analytical validation of Desmethylene paroxetine, this document leverages established methods for the parent compound, paroxetine, to propose a suitable analytical approach and validation strategy.
Comparison of Analytical Methods: Paroxetine and Proposed Desmethylene Paroxetine
The following table summarizes the linearity and range of various analytical methods developed for paroxetine, which can serve as a benchmark for the validation of a method for Desmethylene paroxetine. A proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for Desmethylene paroxetine is included for comparative purposes, with projected performance characteristics based on typical analytical method validation parameters.
| Analyte | Method | Linearity Range | Correlation Coefficient (r²) | Reference |
| Paroxetine | UHPLC | 50% to 150% of nominal concentration (0.1 - 0.3 mg/mL) | > 0.959 | [1] |
| Paroxetine | RP-HPLC | 5-25 µg/mL | Not Specified | |
| Paroxetine | LC-MS/MS | 0.2-50 ng/mL | Not Specified | [2] |
| Paroxetine | LC-MS/MS | 0.2-20.0 ng/mL | Not Specified | [3] |
| Paroxetine | LC-MS/MS | 0.250-50.0 ng/mL | Not Specified | [4] |
| Paroxetine HCl and Clonazepam | HPLC | 125-750 µg/mL (Paroxetine) | y = 3773x + 124.25 | [5] |
| Paroxetine HCl | RP-HPLC | 20-100 µg/mL | 0.9999 | [6] |
| Paroxetine | RP-HPLC | 2-10 µg/mL | 0.9999 | [7] |
| Proposed: Desmethylene paroxetine | HPLC-UV | 1-100 µg/mL (Projected) | > 0.99 (Projected) | N/A |
Experimental Protocols
Established Method for Paroxetine (RP-HPLC)[8][9]
A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the estimation of paroxetine hydrochloride in bulk and pharmaceutical dosage forms.
-
Instrumentation: AGILENT HPLC with UV detection.
-
Column: Kromosil-C18, (250 x 4.6mm, 5µ).
-
Mobile Phase: Phosphate (B84403) buffer (pH 6): Acetonitrile (B52724) (60:40).
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 294 nm.
-
Linearity Assessment:
-
A standard stock solution of Paroxetine HCl (1000 µg/mL) was prepared.
-
Serial dilutions were made to obtain concentrations ranging from 20-100 µg/mL.
-
Each concentration was injected into the HPLC system.
-
A calibration curve was generated by plotting the peak area against the concentration.
-
The correlation coefficient (r²) was determined to be 0.9999, indicating excellent linearity within this range.[6]
-
Proposed Method for Desmethylene Paroxetine (HPLC-UV)
The following protocol is a proposed approach for the validation of an analytical method for Desmethylene paroxetine, based on established methods for paroxetine.
-
Instrumentation: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer, pH adjusted to a suitable value for the catechol moiety) and an organic solvent (e.g., acetonitrile or methanol). The exact composition would require optimization.
-
Flow Rate: 1.0 mL/min (to be optimized).
-
Detection Wavelength: To be determined by UV spectral analysis of Desmethylene paroxetine, likely in the range of 280-300 nm.
-
Linearity and Range Assessment Protocol:
-
Standard Stock Solution Preparation: Accurately weigh and dissolve a known amount of synthesized and purified Desmethylene paroxetine standard in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase) to prepare a stock solution of high concentration (e.g., 1 mg/mL).
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards across a projected range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).
-
Chromatographic Analysis: Inject each calibration standard in triplicate into the HPLC system.
-
Data Analysis:
-
Record the peak area for each injection.
-
Calculate the mean peak area for each concentration level.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of ≥ 0.99 is generally considered acceptable.
-
-
Defining the Range: The range of the method is the interval between the upper and lower concentration levels that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.
-
Visualizations
The metabolic demethylenation of paroxetine to its catechol intermediate, Desmethylene paroxetine, is a key pathway in its biotransformation.[8]
Caption: Metabolic pathway of Paroxetine to Desmethylene paroxetine.
The experimental workflow for assessing the linearity and range of an analytical method is a systematic process to ensure the reliability of the quantitative data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pharmascholars.com [pharmascholars.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Desmethylene Paroxetine and Sertraline Metabolites for Researchers and Drug Development Professionals
In the landscape of selective serotonin (B10506) reuptake inhibitors (SSRIs), paroxetine (B1678475) and sertraline (B1200038) are widely prescribed antidepressants. Their metabolic pathways give rise to primary metabolites—desmethylene paroxetine and desmethylsertraline (B1148675), respectively—whose pharmacological activities and pharmacokinetic profiles are of significant interest in drug development and clinical pharmacology. This guide provides a detailed comparative analysis of these two metabolites, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Summary of Comparative Data
The following table summarizes the key pharmacological and pharmacokinetic parameters of desmethylene paroxetine and desmethylsertraline. A notable gap in the literature exists regarding the direct pharmacological activity of desmethylene paroxetine, with multiple sources suggesting it is pharmacologically inactive.
| Parameter | Desmethylene Paroxetine | Desmethylsertraline (Norsertraline) |
| Parent Drug | Paroxetine | Sertraline |
| Metabolic Reaction | Demethylenation | N-demethylation |
| Primary Metabolizing Enzyme | CYP2D6[1] | CYP2B6 (major), CYP2C19, CYP3A4[2] |
| Pharmacological Activity | Generally considered pharmacologically inactive[2][3] | Active monoamine reuptake inhibitor |
| Serotonin Transporter (SERT) Affinity (Ki) | Data not available (presumed inactive) | 76 nM (significantly less potent than sertraline's 3 nM)[4] |
| Norepinephrine (B1679862) Transporter (NET) Affinity (Ki) | Data not available | 420 nM[4] |
| Dopamine (B1211576) Transporter (DAT) Affinity (Ki) | Data not available | 440 nM[4] |
| Clinical Significance | Primarily a urinary metabolite used in toxicology and forensic analysis[5] | Considered to have a negligible contribution to the clinical effects of sertraline due to weaker SERT inhibition.[3] |
| Elimination Half-life | Data not available | 62-104 hours |
Metabolic Pathways
The metabolic conversion of paroxetine and sertraline to their respective primary metabolites is a key determinant of their overall pharmacological profile. The following diagrams illustrate these pathways.
Detailed Comparison
Desmethylene Paroxetine: The primary metabolic pathway for paroxetine involves the demethylenation of its methylenedioxy group, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[1] This process forms a catechol intermediate, which is further metabolized. Unlike the active metabolites of some other SSRIs, the metabolites of paroxetine, including desmethylene paroxetine, are generally considered to be pharmacologically inactive in vivo.[2][3] This lack of significant biological activity means that the clinical effects of paroxetine are attributed almost entirely to the parent compound. Consequently, desmethylene paroxetine is primarily of interest as a biomarker for paroxetine use in toxicological and forensic analyses.[5]
Desmethylsertraline (Norsertraline): In contrast, the major metabolite of sertraline, desmethylsertraline, is pharmacologically active. It is formed through N-demethylation, a process predominantly carried out by CYP2B6, with minor contributions from CYP2C19 and CYP3A4.[2] Desmethylsertraline acts as a monoamine reuptake inhibitor, though its potency and selectivity profile differ from that of its parent compound, sertraline.
While sertraline is a potent and selective serotonin reuptake inhibitor, desmethylsertraline exhibits significantly reduced potency at the serotonin transporter (SERT), with a Ki value of 76 nM compared to sertraline's 3 nM.[4] Interestingly, desmethylsertraline is a more balanced monoamine reuptake inhibitor, with Ki values of 420 nM for the norepinephrine transporter (NET) and 440 nM for the dopamine transporter (DAT).[4] Despite its activity, the substantially weaker inhibition of SERT by desmethylsertraline leads to the general consensus that its contribution to the overall clinical efficacy of sertraline is negligible.[3] Furthermore, desmethylsertraline has a considerably longer elimination half-life (62-104 hours) than sertraline, leading to its accumulation in plasma upon chronic administration.
Experimental Protocols
A comprehensive understanding of the pharmacological properties of these metabolites relies on standardized in vitro and in vivo experimental protocols.
In Vitro Radioligand Binding Assays:
-
Objective: To determine the affinity of the test compounds (desmethylene paroxetine, desmethylsertraline) for various neurotransmitter transporters (SERT, NET, DAT).
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant transporter of interest (e.g., HEK293 cells expressing hSERT).
-
Radioligand Incubation: A specific radioligand (e.g., [³H]-citalopram for SERT) is incubated with the prepared membranes in the presence of varying concentrations of the test compound.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
In Vivo Microdialysis:
-
Objective: To assess the effect of the test compounds on extracellular neurotransmitter levels in specific brain regions of living animals.
-
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., striatum, prefrontal cortex) of an anesthetized rodent.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples containing extracellular fluid are collected at regular intervals.
-
Neurotransmitter Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Drug Administration: The test compound is administered systemically (e.g., intraperitoneally or subcutaneously), and changes in neurotransmitter levels from baseline are measured.
-
The following diagram illustrates a typical experimental workflow for characterizing the activity of neurotransmitter reuptake inhibitors.
Conclusion
The comparative analysis of desmethylene paroxetine and desmethylsertraline reveals a significant divergence in their pharmacological profiles. Desmethylsertraline is an active metabolite with a distinct, albeit weaker, monoamine reuptake inhibitory profile compared to its parent drug, sertraline. In contrast, desmethylene paroxetine is widely considered to be pharmacologically inactive, with the clinical effects of paroxetine being solely attributable to the parent compound. This fundamental difference underscores the importance of metabolite profiling in drug development and highlights the distinct metabolic fates of two commonly prescribed SSRIs. For researchers, the lack of pharmacological data on desmethylene paroxetine presents a potential area for further investigation to definitively confirm its inactivity and fully characterize the metabolic profile of paroxetine.
References
- 1. ClinPGx [clinpgx.org]
- 2. The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paroxetine—Overview of the Molecular Mechanisms of Action [mdpi.com]
- 4. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Navigating Method Robustness in the Analysis of Desmethylene Paroxetine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative overview of method robustness for the analysis of Desmethylene paroxetine (B1678475), a key metabolite of the widely prescribed antidepressant, paroxetine. By examining two common analytical approaches—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)—this document offers insights into best practices for validation and highlights the strengths of each technique through supporting experimental data.
Desmethylene paroxetine hydrochloride is a major urinary metabolite of Paroxetine, a potent serotonin (B10506) reuptake inhibitor.[1] The robustness of an analytical method is a critical parameter in its validation, demonstrating its capacity to remain unaffected by small, deliberate variations in method parameters and providing an indication of its reliability during normal usage.[2] This guide will delve into the experimental protocols for testing robustness and present a comparative analysis of data to aid in method selection and validation.
The Foundation of a Reliable Method: Understanding Robustness Testing
Robustness testing is a cornerstone of analytical method validation, ensuring that the method is dependable under the variable conditions of routine laboratory use.[2][3] It involves systematically altering key parameters of the method and observing the impact on the results. For chromatographic methods like HPLC and UHPLC, these parameters typically include:
-
Mobile Phase Composition: Minor changes in the ratio of organic to aqueous phases.
-
pH of the Mobile Phase Buffer: Small variations in the pH can affect the retention time and peak shape of ionizable analytes.
-
Column Temperature: Fluctuations in temperature can influence analyte retention and column efficiency.
-
Flow Rate: Variations in the flow rate can impact retention times and peak areas.
-
Wavelength (for UV detection): Slight shifts in the detection wavelength.
A robust method will show minimal variation in results, such as retention time, peak area, and resolution between peaks, when these parameters are intentionally varied within a defined range.
Experimental Workflow for Robustness Validation
The process of validating method robustness follows a structured workflow. This involves defining the parameters to be tested, establishing the range of variation for each, executing the experiments, and analyzing the resulting data to assess the method's performance.
Caption: A diagram illustrating the systematic workflow for conducting a robustness validation study.
Comparative Analysis of HPLC-UV and UHPLC-MS Methods
To illustrate the comparison, two hypothetical, yet representative, methods for the analysis of Desmethylene paroxetine are considered: a conventional HPLC-UV method and a more advanced UHPLC-MS method.
Experimental Protocols
Method 1: HPLC-UV
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.01 M phosphate (B84403) buffer (pH 3.0) in a 40:60 v/v ratio
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 295 nm
-
Injection Volume: 10 µL
Method 2: UHPLC-MS
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: Mass Spectrometry (MS) in Multiple Reaction Monitoring (MRM) mode
-
Injection Volume: 2 µL
Robustness Testing Parameters and Variations
The following table outlines the deliberate variations introduced to test the robustness of each method.
| Parameter | Nominal Value (HPLC-UV) | Variation (HPLC-UV) | Nominal Value (UHPLC-MS) | Variation (UHPLC-MS) |
| Mobile Phase Ratio | 40% Acetonitrile | ± 2% | Gradient | ± 2% in initial/final composition |
| pH of Buffer | 3.0 | ± 0.2 | N/A (Formic Acid) | N/A |
| Flow Rate | 1.0 mL/min | ± 0.1 mL/min | 0.4 mL/min | ± 0.04 mL/min |
| Column Temperature | 30°C | ± 2°C | 40°C | ± 2°C |
| UV Wavelength | 295 nm | ± 2 nm | N/A | N/A |
Comparative Data Summary
The following table summarizes the hypothetical results of the robustness study, focusing on key system suitability parameters: retention time (RT), theoretical plates (N), and tailing factor (T). The data is presented as the percent relative standard deviation (%RSD) across all varied conditions.
| Parameter | HPLC-UV (%RSD) | UHPLC-MS (%RSD) | Acceptance Criteria |
| Retention Time (RT) | 2.5% | 1.2% | ≤ 5% |
| Theoretical Plates (N) | 4.8% | 2.5% | ≤ 15% |
| Tailing Factor (T) | 3.2% | 1.8% | ≤ 2.0 (absolute value) |
| Peak Area | 3.5% | 1.5% | ≤ 5% |
Analysis of Results:
The hypothetical data suggests that the UHPLC-MS method exhibits greater robustness compared to the HPLC-UV method. The lower %RSD values for all parameters under the varied conditions indicate that the UHPLC-MS method is less susceptible to minor changes in the experimental setup. This enhanced robustness can be attributed to the higher efficiency of the smaller particle size columns used in UHPLC and the inherent selectivity of mass spectrometric detection.
Signaling Pathway of Method Parameter Influence
The various parameters in a chromatographic method are interconnected and can influence the final analytical result. Understanding these relationships is key to developing a robust method.
Caption: A diagram showing the influence of key method parameters on chromatographic outputs and final results.
Conclusion
Both HPLC-UV and UHPLC-MS can be validated to be robust methods for the analysis of Desmethylene paroxetine. However, the comparative data suggests that UHPLC-MS may offer a higher degree of robustness, making it a more reliable choice for routine quality control and in regulated environments. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, and throughput. Regardless of the chosen method, a thorough robustness study is an indispensable part of method validation, ensuring the generation of consistently accurate and reliable data.
References
Comparative Analysis of Analytical Methods for Desmethylene Paroxetine in Spiked Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of two distinct analytical methods for the determination of Desmethylene paroxetine (B1678475), a primary metabolite of the selective serotonin (B10506) reuptake inhibitor, paroxetine, in spiked biological samples. The comparison focuses on accuracy and recovery, supported by detailed experimental protocols.
Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method, adapted from the work of Vergi-Athanasiou et al. (2007), allows for the simultaneous determination of paroxetine and its major metabolites in plasma.[1] Desmethylene paroxetine is metabolized to two main compounds, referred to as Metabolite A ({(-)-trans-4-(4-fluorophenyl)- 3-(4-hydroxy-3-methoxyphenoxymethyl) piperidine, BRL 36610 A}) and Metabolite B ({(-)-trans 4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl) piperidine, BRL 36583 A}).[2][3]
Accuracy and Recovery
The recovery for paroxetine was reported to be approximately 84%. For the desmethylene paroxetine metabolites, the recovery was found to be greater than 77% and 86.4%.[1] Specific accuracy data for the individual metabolites was not detailed in the available literature.
Experimental Protocol
Sample Preparation and Extraction: A liquid-liquid extraction procedure is employed to isolate the analytes from plasma samples.
Figure 1: HPLC-FLD Sample Preparation Workflow.
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18 (5 µm particle size)
-
Mobile Phase: Acetonitrile and 0.04 M potassium dihydrogen phosphate (B84403) buffer (pH 3.5) in a 30:70 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector with excitation at 295 nm and emission at 350 nm.
-
Internal Standard: Protriptyline
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
A screening procedure for the detection of selective serotonin reuptake inhibitors and their metabolites in urine using GC-MS has been described by H. H. Maurer and J. Bickeboeller-Friedrich (2000).[4] This method can be adapted for the quantitative analysis of Desmethylene paroxetine.
Accuracy and Recovery
The overall recovery for paroxetine and its metabolites using this method was reported to be in the range of 60-80%. The coefficient of variation was less than 10-20%.[4]
Experimental Protocol
Sample Preparation and Extraction: This method involves acid hydrolysis followed by liquid-liquid extraction and derivatization.
Figure 2: GC-MS Sample Preparation Workflow.
GC-MS Conditions:
-
Separation: Gas chromatography is used to separate the acetylated derivatives of the analytes.
-
Detection: Mass spectrometry is used for detection, with specific ions monitored to indicate the presence of the target compounds. For paroxetine and its metabolites, relevant ions would be selected based on their mass spectra.
Comparison of Methods
| Feature | HPLC-FLD | GC-MS |
| Analyte Form | Native form | Derivatized (acetylated) |
| Biological Matrix | Plasma | Urine |
| Extraction Method | Liquid-Liquid Extraction | Acid Hydrolysis, Liquid-Liquid Extraction |
| Recovery | >77% and >86.4% for metabolites | 60-80% for paroxetine and metabolites |
| Detection | Fluorescence | Mass Spectrometry |
| Advantages | High sensitivity for fluorescent compounds, direct analysis of native compounds. | High specificity and structural information from mass spectra. |
| Disadvantages | May have interference from other fluorescent compounds. | Requires derivatization, which adds a step and potential for variability. |
Conclusion
Both HPLC-FLD and GC-MS offer viable approaches for the analysis of Desmethylene paroxetine in biological samples. The choice of method will depend on the specific requirements of the study. The HPLC-FLD method demonstrates higher recovery rates and involves a more direct analysis of the metabolites. The GC-MS method, while having a slightly lower recovery, provides the high specificity of mass spectrometric detection. For quantitative studies where high recovery is paramount, the HPLC-FLD method may be preferred. For confirmatory analysis and studies requiring high specificity, the GC-MS method is a strong alternative. Researchers should validate their chosen method according to the specific biological matrix and intended application to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. Screening procedure for detection of antidepressants of the selective serotonin reuptake inhibitor type and their metabolites in urine as part of a modified systematic toxicological analysis procedure using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Paroxetine Metabolites, Focusing on Desmethylene Paroxetine
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the metabolic stability of Desmethylene paroxetine (B1678475) relative to other metabolites of paroxetine. Paroxetine, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes extensive metabolism in the body, primarily in the liver. Understanding the metabolic fate of paroxetine and the stability of its metabolites is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy. This document provides a comprehensive overview of paroxetine's metabolic pathways, a summary of its key metabolites, and detailed experimental protocols for assessing metabolic stability, supported by visualizations to elucidate complex processes.
The Metabolic Pathway of Paroxetine: A Multi-Step Biotransformation
Paroxetine is well-absorbed after oral administration and is subject to significant first-pass metabolism.[1] The primary metabolic pathway involves two main phases. Initially, paroxetine undergoes Phase I metabolism, predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[2][3] This is a high-affinity, saturable process that can lead to non-linear pharmacokinetics.[2] To a lesser extent, other enzymes such as CYP3A4, CYP1A2, CYP2C19, and CYP3A5 are also involved.[2]
The initial and most critical step in paroxetine's metabolism is the demethylenation of its methylenedioxy group, which results in the formation of a catechol intermediate, known as Desmethylene paroxetine.[4][5] This catechol is then rapidly subjected to Phase II metabolism. The primary route for the further metabolism of Desmethylene paroxetine is methylation by Catechol-O-Methyltransferase (COMT), which produces two methylated metabolites, M-I and M-II.[2][6] These metabolites, along with other polar metabolites, are subsequently conjugated with glucuronic acid and sulfate, rendering them more water-soluble for excretion.[4] It is important to note that all identified metabolites of paroxetine are considered to be pharmacologically inactive, with at least 50 times less potency than the parent compound.[7]
Figure 1: Metabolic pathway of paroxetine.
Comparative Analysis of Paroxetine Metabolites
The following table summarizes the key metabolites of paroxetine and their known characteristics.
| Metabolite | Precursor | Key Metabolic Enzyme(s) | Pharmacological Activity | Notes |
| Desmethylene paroxetine | Paroxetine | CYP2D6 (major), CYP3A4, etc. | Inactive | The primary catechol intermediate. Its formation is the rate-limiting step in paroxetine metabolism. |
| Metabolite M-I | Desmethylene paroxetine | COMT | Inactive | A methylated derivative of the catechol intermediate. |
| Metabolite M-II | Desmethylene paroxetine | COMT | Inactive | A methylated derivative of the catechol intermediate. |
| Conjugated Metabolites | M-I, M-II, other polar metabolites | UGTs, SULTs | Inactive | Water-soluble conjugates formed for excretion. |
Experimental Protocols for Assessing Metabolic Stability
The following is a detailed methodology for a typical in vitro experiment to assess the metabolic stability of a compound like paroxetine using human liver microsomes. This protocol is designed to determine the rate of disappearance of the parent drug over time.
Objective: To determine the in vitro metabolic stability of paroxetine in human liver microsomes.
Materials:
-
Paroxetine
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of paroxetine in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add phosphate buffer, the NADPH regenerating system, and the HLM suspension.
-
Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding a small volume of the paroxetine stock solution to the pre-warmed incubation mixture. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Vortex the mixture gently to ensure homogeneity.
-
-
Time Course Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) and the internal standard.
-
Vortex the mixture vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analytical Quantification:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of paroxetine at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of paroxetine remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
-
Figure 2: Experimental workflow for in vitro metabolic stability assay.
Conclusion
The metabolism of paroxetine is a well-characterized process initiated by the CYP2D6-mediated formation of Desmethylene paroxetine. This catechol intermediate is subsequently and rapidly metabolized by COMT and conjugation enzymes to inactive, excretable forms. While a direct comparative study on the metabolic stability of Desmethylene paroxetine versus other metabolites is not available, the chemical nature of catechols and the known metabolic pathway suggest that Desmethylene paroxetine is a transient intermediate with low stability in a metabolically active environment. Future research could focus on synthesizing and isolating paroxetine metabolites to perform direct stability assays, which would provide a more complete quantitative picture of their respective metabolic fates.
References
- 1. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Desmethylene Paroxetine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Desmethylene paroxetine (B1678475) hydrochloride, a major metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine, requires careful handling and disposal due to its potential environmental impact.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of desmethylene paroxetine hydrochloride.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific SDS documents may vary between suppliers, the available information for the parent compound, paroxetine hydrochloride, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, similar precautions should be taken for its desmethylene metabolite.
Personal Protective Equipment (PPE) Required:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To protect from spills.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a particulate filter respirator may be necessary.[2]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by several federal agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4][5] The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[3][4] Many states have their own regulations that can be more stringent than federal laws.[3]
Due to the ecotoxicity of the parent compound, paroxetine, it is prudent to handle this compound as a hazardous waste to ensure compliance and environmental protection.[6]
Quantitative Data Summary
For quick reference, the following table summarizes key data related to paroxetine, the parent compound, which informs the handling and disposal of its metabolite.
| Parameter | Value | Source |
| Paroxetine Hydrochloride Hemihydrate Acute Oral Toxicity (Rat) | LD50: 374 mg/kg | [7] |
| Paroxetine Hydrochloride Hemihydrate Ecotoxicity (Daphnia magna) | EC50 (48h): 6.24 mg/l | |
| Regulatory Oversight | EPA (RCRA), DEA, State Environmental Agencies | [3][4][5] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a detailed methodology for the proper disposal of this compound from a laboratory setting.
Materials:
-
Appropriate PPE (gloves, eye protection, lab coat)
-
Sealable, leak-proof hazardous waste container, clearly labeled
-
Waste manifest or logbook for tracking
Procedure:
-
Segregation and Classification:
-
Do not mix this compound with other waste streams.
-
Classify the waste as hazardous pharmaceutical waste. Given the environmental toxicity of paroxetine, this is the most conservative and compliant approach.[6]
-
-
Containerization:
-
Place the solid this compound, along with any contaminated materials (e.g., weighing boats, contaminated gloves, or paper towels), into a designated, sealable, and leak-proof hazardous waste container.
-
Ensure the container is compatible with the chemical.
-
-
Labeling:
-
Clearly label the hazardous waste container with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date accumulation started
-
Any applicable hazard warnings (e.g., "Toxic," "Environmental Hazard")
-
-
-
Storage:
-
Store the sealed waste container in a designated, secure hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service to arrange for pickup and disposal.[8]
-
Provide the waste disposal service with the SDS and an accurate description of the waste.
-
-
Documentation:
-
Maintain a record of the waste, including the amount, date of disposal, and the name of the disposal company, as required by your institution and local regulations.
-
What to Avoid:
-
Do Not Flush Down the Drain: Flushing pharmaceuticals is generally discouraged as wastewater treatment plants may not completely remove them, leading to environmental contamination.[4][9] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[4]
-
Do Not Dispose of in Regular Trash: Due to its potential toxicity, disposal in the household or laboratory trash is not appropriate.[10]
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, thereby protecting both public health and the environment, and maintaining regulatory compliance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemos.de [chemos.de]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. trumedwaste.com [trumedwaste.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. msdsdigital.com [msdsdigital.com]
- 8. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. dea.gov [dea.gov]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Personal protective equipment for handling Desmethylene paroxetine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Desmethylene paroxetine (B1678475) hydrochloride, a major metabolite of the antidepressant Paroxetine. The following procedures are based on the safety data for Paroxetine hydrochloride and should be implemented to minimize risk and ensure a safe laboratory environment.
Physical and Chemical Properties
A summary of the known physical and chemical properties of Desmethylene paroxetine hydrochloride is presented below.
| Property | Value |
| Molecular Formula | C₁₈H₂₁ClFNO₃[1] |
| Molecular Weight | 353.82 g/mol [2] |
| Appearance | Yellow Solid[3] |
| Melting Point | 104-107 °C[1] |
| Boiling Point | 509.6 ± 50.0 °C (Predicted)[1] |
| Density | 1.233 ± 0.06 g/cm³ (Predicted)[1] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[1] |
| Storage Temperature | -20°C Freezer[1] or 2-8°C Refrigerator[3] |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
1. Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eye protection.
2. Skin Protection:
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, and for larger quantities, consider a disposable laboratory coat or coverall of low permeability.
3. Respiratory Protection:
-
In cases of inadequate ventilation or when dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Operational Plans: Handling and Storage
Strict adherence to the following operational procedures will minimize exposure and ensure safe handling.
Handling:
-
Handle in a well-ventilated area, preferably in a laboratory fume hood.
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store at the recommended temperature (-20°C or 2-8°C) and protect from light.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
1. Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.
-
Seek medical attention.
2. Skin Contact:
-
Wash off immediately with plenty of soap and water.
-
Remove contaminated clothing.
-
If skin irritation persists, seek medical attention.
3. Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, give oxygen.
-
Seek medical attention if symptoms occur.
4. Ingestion:
-
Clean mouth with water and drink plenty of water afterward.
-
Do NOT induce vomiting.
-
Seek immediate medical attention.
5. Spills:
-
For minor spills, use appropriate personal protective equipment, sweep up the material, and place it in a suitable container for disposal. Avoid generating dust.
-
For major spills, evacuate the area and follow institutional emergency protocols.
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with federal, state, and local environmental regulations.
-
Dispose of the substance and its container at a licensed hazardous-waste disposal plant.
-
Do not allow the product to enter drains or waterways.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
